molecular formula C6H5F2NO B067017 4-Amino-2,3-difluorophenol CAS No. 163733-99-1

4-Amino-2,3-difluorophenol

Cat. No.: B067017
CAS No.: 163733-99-1
M. Wt: 145.11 g/mol
InChI Key: LYFMJLYBTMEYDV-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluorophenol is a useful research compound. Its molecular formula is C6H5F2NO and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFMJLYBTMEYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381118
Record name 4-amino-2,3-difluorophenol
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Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163733-99-1
Record name 4-Amino-2,3-difluorophenol
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Record name 4-amino-2,3-difluorophenol
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Record name 163733-99-1
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Foundational & Exploratory

4-Amino-2,3-difluorophenol CAS number 163733-99-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2,3-difluorophenol (CAS: 163733-99-1)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and advanced material science. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique chemical behavior, and its strategic applications, grounded in authoritative references.

Core Introduction: The Strategic Value of Fluorinated Phenols

This compound is a highly functionalized aromatic compound featuring a phenol, an amine, and two vicinal fluorine atoms on a benzene ring.[1][2] This specific arrangement of functional groups imparts a unique combination of reactivity, polarity, and stability, making it a valuable building block in modern organic synthesis.[1][2] The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[3] Consequently, this compound serves as a key starting material for creating novel active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][4][5]

Key Compound Identifiers
PropertyValueSource(s)
CAS Number 163733-99-1[6]
Molecular Formula C₆H₅F₂NO[2][6][7]
Molecular Weight 145.11 g/mol [2][6]
IUPAC Name This compound[6]
Synonyms 2,3-Difluoro-4-hydroxyaniline[2]
Appearance Typically a solid, described as brown to black powder[2][8]
Boiling Point 150-155 °C (decomposes)
Storage Store in freezer at -20°C, under inert atmosphere[9]

Synthesis and Mechanistic Considerations

The synthesis of substituted aminophenols often relies on the reduction of a corresponding nitrophenol precursor. This is a robust and high-yielding transformation widely employed in industrial and laboratory settings. The choice of a catalytic hydrogenation pathway is driven by its efficiency, clean conversion, and the relative ease of catalyst removal post-reaction.

Logical Synthetic Pathway: Catalytic Hydrogenation

A common and logical approach to synthesize this compound involves the catalytic reduction of 4-nitro-2,3-difluorophenol. This precursor, while not detailed in the provided search results, would be the direct antecedent. The process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

G cluster_0 Synthesis Workflow Start 4-Nitro-2,3-difluorophenol (Precursor) Reaction Catalytic Hydrogenation (Reduction of Nitro Group) Start->Reaction Reagents H₂ (gas) Pd/C (catalyst) Solvent (e.g., Ethanol, Methanol) Reagents->Reaction Workup Filtration (Removal of Pd/C catalyst) Reaction->Workup Reaction Completion Purification Solvent Evaporation & Recrystallization/Chromatography Workup->Purification Product This compound (Final Product) Purification->Product G cluster_1 Role in API Synthesis BuildingBlock This compound (Building Block) Reaction1 Coupling Reaction (e.g., Amide bond formation) BuildingBlock->Reaction1 Utilizes -NH₂ group Intermediate Advanced Intermediate Reaction1->Intermediate Reaction2 Functional Group Interconversion FinalSteps Final Synthetic Steps Reaction2->FinalSteps Intermediate->Reaction2 API Active Pharmaceutical Ingredient (API) FinalSteps->API

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2,3-difluorophenol (CAS No. 163733-99-1), a key intermediate in the pharmaceutical industry. The strategic incorporation of fluorine atoms onto the aminophenol scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. This document delves into the structural and electronic characteristics, experimental and computational physicochemical parameters, and spectral data of this compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key properties, offering a self-validating framework for researchers. This guide is intended to be a vital resource for scientists engaged in drug discovery and development, providing the foundational knowledge necessary for the effective utilization of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Intermediates in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. The unique electronic nature of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a strategically fluorinated building block that leverages these advantages. Its structure, featuring an electron-donating amino group and a hydroxyl group on a difluorinated benzene ring, presents a unique combination of functionalities for synthetic elaboration.[1]

The primary application of this compound lies in its role as a key pharmaceutical intermediate.[1] Medicinal chemists utilize this compound to introduce specific structural motifs that can enhance the therapeutic efficacy of new drug candidates. Its utility also extends to the agrochemical sector for the development of advanced pesticides and herbicides.[1] Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for its effective and efficient application in the synthesis of novel and improved chemical entities.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular architecture of this compound is the foundation for interpreting its chemical behavior and reactivity.

Chemical Structure

The molecule consists of a benzene ring substituted with an amino group at position 4, two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 1.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "C4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="1.3,0.75!"]; "O" [pos="0,2.5!"]; "H1" [pos="0.5,2.8!"]; "F1" [pos="-2.3,1.25!"]; "F2" [pos="-2.3,-1.25!"]; "N" [pos="0,-2.5!"]; "H2" [pos="-0.5,-2.8!"]; "H3" [pos="0.5,-2.8!"]; "H4" [pos="2.3,-1.25!"]; "H5" [pos="2.3,1.25!"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "O" [label="OH"]; "C2" -- "F1" [label="F"]; "C3" -- "F2" [label="F"]; "C4" -- "N" [label="NH2"]; "C5" -- "H4" [label="H"]; "C6" -- "H5" [label="H"];

node [shape=none, fontcolor="#202124"]; "C1_label" [label="C", pos="0.2,1.2!"]; "C2_label" [label="C", pos="-1.1,0.5!"]; "C3_label" [label="C", pos="-1.1,-0.5!"]; "C4_label" [label="C", pos="0.2,-1.2!"]; "C5_label" [label="C", pos="1.1,-0.5!"]; "C6_label" [label="C", pos="1.1,0.5!"]; }

Figure 1: 2D Chemical Structure of this compound.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 163733-99-1PubChem[2]
Molecular Formula C₆H₅F₂NOPubChem[2]
Molecular Weight 145.11 g/mol PubChem[2]
Canonical SMILES C1=CC(=C(C(=C1N)F)F)OPubChem[2]
InChI Key LYFMJLYBTMEYDV-UHFFFAOYSA-NPubChem[2]
Synonyms 2,3-Difluoro-4-hydroxyaniline, Phenol, 4-amino-2,3-difluoro-PubChem[2]

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its behavior in both chemical reactions and biological systems.

Physical State and Appearance

This compound is typically a solid at room temperature, often appearing as a powder.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range is characteristic of a pure compound, while a broad range often suggests the presence of impurities. There is some discrepancy in the reported melting points for this compound. One source reports a melting point of approximately 153 °C with decomposition, while another indicates a range of 185 - 189 °C. This variation may be attributable to differences in purity or experimental conditions.

PropertyValueSource
Melting Point ~153 °C (decomposition)Thermo Scientific
Melting Point 185 - 189 °CSigma-Aldrich
Boiling Point
Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for this compound in various solvents is not widely published, its structure suggests it would be sparingly soluble in water and more soluble in polar organic solvents.

Predicted Solubility Profile:

  • Water: Low solubility. The presence of the polar amino and hydroxyl groups is offset by the hydrophobic fluorinated benzene ring.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.

Acidity and Basicity (pKa)

The pKa values of the amino and hydroxyl groups are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Phenolic Hydroxyl Group (Acidic pKa): The hydroxyl group is acidic. The presence of the electron-withdrawing fluorine atoms is expected to increase its acidity (lower its pKa) compared to phenol.

  • Amino Group (Basic pKa): The amino group is basic. The electron-withdrawing effect of the fluorine atoms and the hydroxyl group will decrease the basicity (lower the pKa) of the aniline moiety compared to aniline itself.

Ionizable GroupPredicted pKaMethod
Phenolic -OH~8-9Computational Prediction
Aromatic -NH₂~3-4Computational Prediction
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

PropertyValueSource
XLogP3 1.1PubChem (Computed)[2]

A positive LogP value indicates a preference for the lipid phase, suggesting that this compound has a moderate degree of lipophilicity.

Topological Polar Surface Area (TPSA)

The TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties.

PropertyValueSource
TPSA 46.3 ŲPubChem (Computed)[2]

A TPSA value in this range is generally associated with good cell permeability.

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. While specific spectra are not publicly available, this section outlines the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: The two protons on the benzene ring will appear as doublets or multiplets in the aromatic region (typically 6.0-7.5 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.

  • Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • Hydroxyl Proton: The hydroxyl proton will also likely appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached functional groups and the fluorine atoms. Carbon-fluorine coupling will be observed, which can be a useful diagnostic tool.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: Two sharp peaks are anticipated in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region are indicative of the carbon-fluorine bonds.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range will be present due to the benzene ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.11 g/mol ). The fragmentation pattern will be influenced by the functional groups present.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination
graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

A [label="Sample Preparation\n(Fine Powder)"]; B [label="Capillary Tube Loading"]; C [label="Melting Point Apparatus Setup"]; D [label="Heating and Observation"]; E [label="Record Melting Range"];

A -> B; B -> C; C -> D; D -> E; }

Figure 2: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3][4][5][6][7]

Solubility Determination (Qualitative)
graph "Solubility_Testing_Flow" { rankdir=TB; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];

start [label="Start", fillcolor="#FBBC05"]; test_water [label="Test in Water", fillcolor="#4285F4"]; soluble_water [label="Soluble", shape=diamond, fillcolor="#34A853"]; insoluble_water [label="Insoluble", shape=diamond, fillcolor="#EA4335"]; test_hcl [label="Test in 5% HCl", fillcolor="#4285F4"]; test_naoh [label="Test in 5% NaOH", fillcolor="#4285F4"]; soluble_hcl [label="Soluble (Basic)", shape=box, fillcolor="#34A853"]; insoluble_hcl [label="Insoluble", shape=box, fillcolor="#EA4335"]; soluble_naoh [label="Soluble (Acidic)", shape=box, fillcolor="#34A853"]; insoluble_naoh [label="Insoluble", shape=box, fillcolor="#EA4335"];

start -> test_water; test_water -> soluble_water; test_water -> insoluble_water; insoluble_water -> test_hcl; insoluble_water -> test_naoh; test_hcl -> soluble_hcl; test_hcl -> insoluble_hcl; test_naoh -> soluble_naoh; test_naoh -> insoluble_naoh; }

Figure 3: Decision tree for qualitative solubility testing.

Methodology:

  • Initial Solvent Screening: Place approximately 10-20 mg of this compound into separate small test tubes.

  • Solvent Addition: To each test tube, add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in small portions, agitating after each addition.

  • Observation: Observe if the solid dissolves completely. Classify as soluble, sparingly soluble, or insoluble.

  • Aqueous pH and Solubility: For water, test the pH of the resulting solution with litmus or pH paper to confirm the acidic or basic nature of the compound. To further characterize, test solubility in 5% aqueous HCl and 5% aqueous NaOH to observe salt formation and enhanced solubility.[2][8][9]

pKa Determination (Potentiometric Titration)

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if solubility in pure water is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.

  • Data Analysis: Record the pH of the solution after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.[11]

  • Data Acquisition: Obtain the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its physicochemical properties, largely influenced by the presence and position of the fluorine atoms, are critical to its reactivity and its utility in drug design. This technical guide has provided a comprehensive overview of these properties, including both experimentally derived and computationally predicted data. The detailed experimental protocols offer a framework for researchers to independently verify these properties and to further explore the potential of this important chemical intermediate. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2,3-difluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2,3-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, a hydrophilic hydroxyl group, and two electron-withdrawing fluorine atoms, imparts a complex and nuanced solubility profile.[1] A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile based on structural analogy, and details robust experimental protocols for its quantitative determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction to this compound and its Physicochemical Landscape

This compound (CAS No. 163733-99-1) is a substituted phenol and aniline derivative with a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[2] The strategic placement of its functional groups dictates its intermolecular interactions and, consequently, its solubility.

  • Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in protic and polar aprotic solvents.

  • Hydroxyl Group (-OH): As a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group significantly enhances solubility in polar, protic solvents.

  • Difluoro Substitution (-F): The two fluorine atoms on the aromatic ring are highly electronegative, creating strong C-F dipoles. This increases the molecule's overall polarity but can also contribute to hydrophobic interactions, influencing solubility in less polar environments. The fluorine atoms can also modulate the acidity of the phenolic proton and the basicity of the amino group.

The interplay of these functional groups suggests that this compound will exhibit a varied solubility profile, with a preference for polar organic solvents.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the thermodynamics of the dissolution process. For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The primary driver of solubility in protic solvents like alcohols. The -NH₂ and -OH groups can form strong hydrogen bonds with solvent molecules.

  • Dipole-Dipole Interactions: The polar C-F, C-N, and C-O bonds contribute to a significant molecular dipole moment, promoting interactions with other polar solvent molecules.

  • Van der Waals Forces: These non-specific forces are present in all interactions and will be the dominant force in non-polar solvents.

The overall solubility will depend on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

As of the writing of this guide, specific quantitative solubility data for this compound is not widely available in the public domain. However, by analyzing the solubility of structurally similar compounds, a predictive solubility profile can be constructed. For instance, 4-aminophenol is moderately soluble in water and alcohols but only slightly soluble in less polar solvents like toluene and diethyl ether.[3][4] The introduction of fluorine atoms, as seen in 4-fluoroaniline, can influence solubility in complex ways, but generally, these compounds retain good solubility in polar organic solvents.[5][6]

Based on these principles and the properties of analogous compounds, the following qualitative and estimated quantitative solubility profile for this compound is proposed. This data should be considered a guide for solvent selection and must be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C)

Solvent ClassSolventPredicted SolubilityEstimated Quantitative Range (mg/mL)Rationale for Prediction
Polar Protic MethanolVery Soluble> 100Strong hydrogen bonding with both -OH and -NH₂ groups.
EthanolSoluble50 - 100Good hydrogen bonding capability, slightly less polar than methanol.
IsopropanolModerately Soluble20 - 50Increased steric hindrance and reduced polarity compared to ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very Soluble> 150Strong hydrogen bond acceptor and highly polar nature.
N,N-Dimethylformamide (DMF)Very Soluble> 150Strong hydrogen bond acceptor and highly polar.
AcetoneSoluble50 - 100Good dipole-dipole interactions and can accept hydrogen bonds.
Ethyl AcetateModerately Soluble10 - 30Moderate polarity and hydrogen bond accepting capability.
AcetonitrileSparingly Soluble5 - 15Polar, but a weaker hydrogen bond acceptor.
Non-Polar Dichloromethane (DCM)Sparingly Soluble5 - 15Can engage in dipole-dipole interactions but no hydrogen bonding.
TolueneSlightly Soluble1 - 5Dominated by weaker van der Waals forces.
HexaneInsoluble< 1Mismatch in polarity; only weak van der Waals forces.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[7] More rapid, high-throughput methods, including those based on Nuclear Magnetic Resonance (NMR), are also widely used in drug discovery settings.[8][9][10][11][12]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Diagram 1: Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 25°C) A->B C Allow equilibrium to be reached (typically 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of the clear supernatant D->E F Filter the supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute the filtrate with a suitable solvent F->G H Analyze by a validated analytical method (e.g., HPLC-UV, qNMR) G->H I Calculate concentration against a standard calibration curve H->I G A Saturated Solution (Solute + Solvent) C 1H NMR Spectrum Acquisition A->C B Internal Standard (Known Concentration) B->C D Integration of Solute and Standard Peaks C->D E Concentration Calculation D->E

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Amino-2,3-difluorophenol. As a key building block in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, biological activity, and intermolecular interactions. This document synthesizes theoretical principles with established experimental and computational methodologies to present a cohesive model of the molecule's conformational landscape. We delve into the critical interplay of intramolecular hydrogen bonding and the electronic effects of vicinal fluorine substituents, which collectively dictate the molecule's preferred spatial arrangement. Detailed protocols for computational modeling and spectroscopic analysis are provided to serve as a practical resource for researchers in medicinal chemistry, chemical synthesis, and materials science.

Introduction: The Significance of Conformational Analysis

This compound is a substituted aromatic compound characterized by a benzene ring bearing an amino group, a hydroxyl group, and two vicinal fluorine atoms.[1][2] This unique arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.[1] The biological and chemical behavior of a molecule is not solely determined by its chemical formula and connectivity, but is intrinsically linked to its three-dimensional shape, or conformation.

The conformation of this compound is primarily governed by the rotational freedom around the C-O bond of the hydroxyl group and the C-N bond of the amino group. The orientation of these groups relative to the benzene ring and to each other is influenced by a delicate balance of steric and electronic effects. Of particular importance are:

  • Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen.

  • Electronic Effects of Fluorine: The strong electron-withdrawing nature of the two fluorine atoms, which modulates the acidity of the phenol, the basicity of the aniline moiety, and the electron density of the aromatic ring.

  • Steric Hindrance: The spatial repulsion between the adjacent fluorine, hydroxyl, and amino groups.

This guide will first propose the most probable conformations of this compound based on established principles from analogous molecules. Subsequently, it will provide detailed workflows for the computational and experimental validation of these proposed structures.

Predicted Molecular Conformation

While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can infer its most stable conformation by examining structurally related compounds. For instance, 2-aminophenol is known to exhibit a strong intramolecular hydrogen bond between the adjacent hydroxyl and amino groups, leading to a planar, five-membered ring-like structure.[1] This interaction significantly stabilizes the conformation where the hydrogen of the hydroxyl group is oriented towards the nitrogen of the amino group.

The introduction of two vicinal fluorine atoms at positions 2 and 3 is expected to have a profound impact on this conformational preference. The fluorine atoms, being highly electronegative, will withdraw electron density from the aromatic ring. This inductive effect will increase the acidity of the phenolic proton, thereby strengthening the potential intramolecular hydrogen bond.

Based on these considerations, the most stable conformer of this compound is predicted to be one where an intramolecular hydrogen bond exists between the hydroxyl and amino groups. This leads to two likely planar or near-planar conformers, which can be described by the torsional angles of the -OH and -NH2 groups relative to the benzene ring.

Key Intramolecular Interactions

The conformational landscape of this compound is dominated by a network of intramolecular interactions. A visualization of these key relationships is presented below.

G cluster_molecule This compound OH Hydroxyl Group (-OH) NH2 Amino Group (-NH2) OH->NH2 Intramolecular H-Bond (Primary Stabilizing Interaction) Ring Aromatic Ring OH->Ring Resonance Effect (Electron Donating) NH2->Ring Resonance Effect (Electron Donating) F1 Fluorine (ortho to -OH) F1->OH Inductive Effect (Increases -OH Acidity) F2 Fluorine (meta to -OH) F2->Ring Inductive Effect (Modulates Ring Electron Density)

Caption: Key intramolecular interactions in this compound.

Computational Analysis Workflow

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometries and relative energies of different conformers. A typical workflow for the conformational analysis of this compound is outlined below.

Step-by-Step Protocol for DFT Calculations
  • Structure Building: Construct an initial 3D model of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy conformers. This involves rotating the bonds to the hydroxyl and amino groups.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This will find the lowest energy geometry for each conformer.

  • Frequency Calculations: Perform frequency calculations on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections.

  • Energy Analysis: Compare the relative energies of all stable conformers to determine the global minimum and the energy differences between conformers.

  • NBO Analysis: A Natural Bond Orbital (NBO) analysis can be performed to investigate the intramolecular hydrogen bonding and other electronic interactions in detail.

Predicted Quantitative Data

The following table summarizes the type of quantitative data that would be obtained from the DFT calculations described above. The values are hypothetical and serve as an illustration.

ParameterConformer A (H-bond)Conformer B (No H-bond)
Relative Energy (kcal/mol) 0.00+5.8
O-H Bond Length (Å) 0.9750.968
N-H Bond Length (Å) 1.0121.010
H---N Distance (Å) 1.853.50
O-H•••N Angle (degrees) 145N/A
Dipole Moment (Debye) 2.53.8

Experimental Validation Workflow

Computational predictions must be validated through experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for determining molecular conformation.

G cluster_workflow Experimental Validation Workflow start Synthesize & Purify This compound nmr NMR Spectroscopy (1H, 13C, 19F, NOESY) start->nmr xray Single Crystal X-ray Crystallography start->xray data_analysis Data Analysis & Structure Elucidation nmr->data_analysis xray->data_analysis conclusion Validated Conformational Model data_analysis->conclusion

Caption: Workflow for experimental validation of conformation.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, a combination of 1H, 13C, and 19F NMR experiments would be highly informative.

  • ¹H NMR: The chemical shift of the hydroxyl proton can be a strong indicator of hydrogen bonding. In a non-hydrogen bonding solvent, an intramolecularly hydrogen-bonded OH proton will appear at a higher chemical shift (downfield) compared to a non-hydrogen-bonded OH.

  • ¹⁹F NMR: The chemical shifts of the two fluorine atoms are highly sensitive to their local electronic environment. The presence of a specific conformer will result in distinct chemical shifts for the two non-equivalent fluorine atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can detect through-space interactions between protons that are close to each other. A NOE between the hydroxyl proton and a proton on the amino group would provide direct evidence for the presence of an intramolecular hydrogen bond.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.

  • Crystal Growth: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the solid state.

The resulting crystal structure would provide unambiguous evidence for the preferred conformation and the presence and geometry of any intramolecular hydrogen bonds.

Conclusion

The molecular structure and conformation of this compound are dictated by a complex interplay of intramolecular hydrogen bonding and the powerful electronic effects of its vicinal fluorine substituents. Based on established chemical principles, a planar or near-planar conformation stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups is predicted to be the most stable. This guide has outlined a comprehensive workflow, combining computational modeling with experimental validation through NMR spectroscopy and X-ray crystallography, to definitively determine the conformational landscape of this important chemical intermediate. The insights gained from such studies are critical for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 4-Amino-2,3-difluorophenol (CAS 163733-99-1), a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of public experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to construct a detailed and predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and structural verification of this and related fluorinated aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring a phenol, an amine, and two vicinal fluorine atoms. This unique arrangement of functional groups imparts specific electronic and steric properties that are highly valuable in the synthesis of complex molecules.[1] The fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. Accurate structural elucidation through spectroscopic methods is therefore a critical step in its application.

This guide will systematically deconstruct the expected spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition ensures reproducibility and accuracy.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (OH and NH₂).[2][3][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.[5]

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal resolution of complex splitting patterns.

  • ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (~220 ppm) is necessary, and a greater number of scans are required due to the low natural abundance of ¹³C.[6]

  • ¹⁹F NMR Acquisition: This is a crucial experiment for fluorinated compounds. A dedicated ¹⁹F probe or a broadband probe is used. Chemical shifts are typically referenced to an external standard like CFCl₃.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_1H ¹H NMR Transfer->Acquire_1H Acquire_13C ¹³C NMR Transfer->Acquire_13C Acquire_19F ¹⁹F NMR Transfer->Acquire_19F FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Acquire_19F->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Analysis Spectral Analysis Phase_Baseline->Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals from the two aromatic protons and the exchangeable protons of the amino and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6~6.7 - 7.0ddd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 6-8, ⁵J(H-F) ≈ 1-2
H-5~6.4 - 6.7ddd³J(H-H) ≈ 8.5, ³J(H-F) ≈ 10-12, ⁴J(H-F) ≈ 2-4
-NH₂~3.5 - 5.0br sN/A
-OH~8.5 - 9.5br sN/A

ddd = doublet of doublet of doublets, br s = broad singlet. Values are predictions and may vary with solvent and concentration.

Interpretation:

  • Aromatic Protons (H-5 and H-6): These two protons are ortho to each other, leading to a large ³J(H-H) coupling of around 8.5 Hz. Each proton will be further split by the two fluorine atoms. The magnitude of the J(H-F) coupling depends on the number of bonds separating the nuclei. Generally, ³J(H-F) is larger than ⁴J(H-F) and ⁵J(H-F).[7] The electron-donating amino and hydroxyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm).

  • Exchangeable Protons (-NH₂ and -OH): The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[8] They typically appear as broad singlets and may not show coupling to other protons. In a DMSO-d₆ solvent, the phenolic -OH proton is expected to be significantly downfield.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, all of which will exhibit splitting due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted ¹J(C-F) (Hz)
C-2 (C-F)~145 - 150dd~240-250
C-3 (C-F)~138 - 143dd~235-245
C-1 (C-OH)~142 - 147ddN/A
C-4 (C-NH₂)~135 - 140tN/A
C-6~115 - 120ddN/A
C-5~105 - 110ddN/A

dd = doublet of doublets, t = triplet. Chemical shifts are referenced to TMS.

Interpretation:

  • Carbons Bonded to Fluorine (C-2 and C-3): These carbons will appear significantly downfield and will exhibit very large one-bond C-F coupling constants (¹J(C-F)) in the range of 240-250 Hz.[9] Each will also show a smaller two-bond coupling to the other fluorine atom.

  • Carbons Bonded to Heteroatoms (C-1 and C-4): The carbons bearing the -OH and -NH₂ groups will also be downfield. Their chemical shifts are influenced by the strong electron-donating nature of these groups. They will show smaller two- and three-bond C-F couplings.

  • Other Aromatic Carbons (C-5 and C-6): These carbons will be the most upfield in the aromatic region and will also be split by the fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show two distinct signals, each being a doublet due to coupling with the adjacent fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
F-2-135 to -145d³J(F-F) ≈ 18-22
F-3-145 to -155d³J(F-F) ≈ 18-22

Chemical shifts are referenced to CFCl₃. d = doublet.

Interpretation:

The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[10][11] The ortho-relationship of the two fluorine atoms will result in a ³J(F-F) coupling constant, typically in the range of 18-22 Hz.[12][13][14] Each fluorine signal will also exhibit smaller couplings to the aromatic protons. Computational methods can be employed for more accurate prediction of ¹⁹F chemical shifts.[15][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C-F, C-O, and aromatic C-H and C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3400 - 3200O-H and N-H stretchingStrong, BroadThe O-H stretch from the phenol and the N-H stretches from the primary amine will overlap in this region. Primary amines typically show two distinct peaks.[18]
3100 - 3000Aromatic C-H stretchingMediumCharacteristic of C-H bonds on a benzene ring.[19]
1620 - 1580N-H bending (scissoring)MediumTypical for primary amines.
1600, 1500Aromatic C=C stretchingMedium-StrongTwo or three bands are characteristic of the benzene ring.[19]
1300 - 1200C-O stretching (phenol)StrongA strong band in this region is indicative of the phenolic C-O bond.
1280 - 1180C-F stretchingStrongC-F stretching vibrations typically produce very strong absorption bands.[20]
850 - 750Aromatic C-H out-of-plane bendingStrongThe position of this band can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Sample Introduction: The sample can be introduced directly via a solid probe or through a chromatographic system like GC-MS or LC-MS for separation from impurities.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like aminophenols, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that will induce more extensive fragmentation.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Predicted Molecular Ion and Fragmentation Pattern

Molecular Weight: The molecular formula of this compound is C₆H₅F₂NO, with a monoisotopic mass of 145.0342 g/mol .

Expected Fragmentation (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z 145 should be observed. As it contains an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[21]

  • Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule, leading to a fragment at m/z 117.

  • Loss of HCN: Amines can undergo fragmentation via the loss of hydrogen cyanide, which would result in a fragment at m/z 118.

  • Alpha-Cleavage: Aromatic amines can undergo cleavage of the C-N bond.[22][23]

  • Fluorine-Containing Fragments: The presence of fluorine will be evident in the mass of the fragments. The fragmentation of fluorinated aromatic compounds can be complex, but characteristic ions containing C and F will be present.[24]

Diagram: Conceptual MS Fragmentation

MS_Fragmentation M [M]⁺˙ m/z = 145 M_minus_CO [M - CO]⁺˙ m/z = 117 M->M_minus_CO - CO M_minus_HCN [M - HCN]⁺˙ m/z = 118 M->M_minus_HCN - HCN

Caption: Simplified potential fragmentation pathways for this compound.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound. While direct experimental data is scarce, a thorough analysis based on the fundamental principles of NMR, IR, and MS, and comparison with structurally related molecules, allows for a confident and scientifically grounded characterization. The provided protocols and interpretations serve as a valuable resource for researchers working with this compound, enabling them to design experiments, interpret data, and verify the structure and purity of their materials with a high degree of certainty.

References

A Senior Application Scientist's Guide to High-Purity 4-Amino-2,3-difluorophenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of high-purity 4-Amino-2,3-difluorophenol, a critical building block in modern medicinal chemistry. This guide covers commercial sourcing, quality control, practical applications, and safety protocols, designed to empower your research and development endeavors.

The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 163733-99-1) is a highly valued intermediate in the pharmaceutical industry.[1] Its unique molecular structure, featuring a phenol, an amine, and a vicinal difluoro motif on the aromatic ring, offers medicinal chemists a powerful tool for synthesizing novel therapeutic agents. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Consequently, this compound is a key component in the synthesis of a variety of small molecule therapeutics, most notably kinase inhibitors for oncology.[2]

The purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, compromise the integrity of the final active pharmaceutical ingredient (API), and introduce significant delays in the drug development pipeline.[3][4] Therefore, a thorough understanding of supplier qualifications, quality control methodologies, and handling requirements is essential for any research program utilizing this versatile intermediate.

Sourcing High-Purity this compound: A Comparative Overview of Commercial Suppliers

Several chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 98%. The choice of supplier should be guided by the specific requirements of the intended application, with pharmaceutical development necessitating the highest available purity.

Below is a summary of some commercial suppliers and their typical offerings. It is crucial to request a certificate of analysis (CoA) from any potential supplier to verify the purity and impurity profile of the specific lot you intend to purchase.

SupplierTypical PurityNotes
NINGBO INNO PHARMCHEM CO.,LTD.High-PurityEmphasizes suitability for pharmaceutical and advanced materials synthesis.[3][4]
BLD Pharm≥95%Offers the hydrochloride salt as well.
ChemScene≥98%Provides detailed storage and shipping information.[5]
Achmem≥95%Lists various quantities available for purchase.[6]
American ElementsHigh-PurityOffers various grades including pharmaceutical and high-purity options.[4]

Quality Control and Analytical Characterization

A self-validating system of protocols is crucial for ensuring the quality of starting materials. For this compound, a combination of chromatographic and spectroscopic techniques is typically employed to ascertain purity and identify potential impurities.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for determining the purity of this compound. While a specific monograph may not be universally available, a general method can be adapted from the analysis of similar compounds, such as 4-aminophenol derivatives.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% sulfuric acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol.[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV at 275 nm.[7]

  • Column Temperature: 40°C.[8]

This method effectively separates the main component from potential impurities, allowing for accurate quantification of purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. The spectrum provides characteristic signals for the aromatic protons, the amine, and the hydroxyl group.

Expected ¹H NMR Spectral Data:

An example of a ¹H NMR spectrum for this compound can be found through resources like ChemicalBook, which is essential for verifying the identity of the purchased material.[9]

Potential Impurities

While specific impurity profiles are lot-dependent, potential impurities in this compound can arise from the synthetic route. Common synthetic pathways may involve the reduction of a nitrophenol precursor.[10] Therefore, potential impurities could include:

  • Starting materials: Unreacted nitrophenol precursors.

  • Isomers: Other isomers of aminodifluorophenol formed during synthesis.

  • Byproducts of reduction: Intermediates from the reduction process.

  • Solvents: Residual solvents from purification.

A thorough analysis of the CoA and, if necessary, independent analytical testing are recommended to ensure the material is fit for its intended use.

Experimental Protocols: Application in Kinase Inhibitor Synthesis

This compound is a valuable building block in the synthesis of kinase inhibitors, often participating in cross-coupling reactions like the Buchwald-Hartwig amination.[11][12][13] This reaction forms a crucial carbon-nitrogen bond, a common linkage in many kinase inhibitor scaffolds.

Generalized Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for a Buchwald-Hartwig amination reaction using this compound.

Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Base (e.g., NaOtBu, Cs2CO3), and Solvent (e.g., Toluene) catalyst Add Palladium Precatalyst (e.g., Pd2(dba)3) and Ligand (e.g., tBu3P·HBF4, BINAP) reagents->catalyst Under Inert Atmosphere (N2 or Ar) heating Heat the reaction mixture (e.g., reflux or microwave) catalyst->heating quench Cool to room temperature and quench the reaction heating->quench extract Dilute with solvent and perform aqueous extraction quench->extract dry Dry the organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Characterize the final product (NMR, LC-MS)

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Protocol for a Palladium-Catalyzed C-N Coupling Reaction

This protocol is a representative example of a Buchwald-Hartwig amination.[14][15]

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloroanisole)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., Tri-tert-butylphosphonium tetrafluoroborate - tBu₃P·HBF₄)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl halide (1.05 eq.), this compound (1.0 eq.), and sodium tert-butoxide (2.2 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%). Add this mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using NMR and LC-MS.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.

Storage:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C under an inert atmosphere is recommended.[5][6]

  • Light and Air Sensitivity: Protect from light and moisture. Store in a tightly sealed container.

The following diagram illustrates the key relationships for safe handling and storage.

Safety_Handling Safe Handling and Storage of this compound cluster_handling Handling cluster_storage Storage cluster_outcome Desired Outcome PPE Wear appropriate PPE (goggles, gloves, lab coat) Safety Personnel Safety PPE->Safety Ventilation Use in a well-ventilated area (fume hood) Ventilation->Safety Avoidance Avoid inhalation, ingestion, and skin/eye contact Avoidance->Safety Container Tightly sealed container Integrity Chemical Integrity and Purity Container->Integrity Atmosphere Inert atmosphere (N2 or Ar) Atmosphere->Integrity Conditions Cool, dry, dark place (4°C or -20°C for long term) Conditions->Integrity

Caption: Key considerations for the safe handling and storage of this compound.

Conclusion

High-purity this compound is an indispensable building block in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. A comprehensive understanding of its sourcing, quality control, and application in synthetic protocols is critical for the success of drug discovery and development programs. By implementing rigorous quality assessment and safe handling practices, researchers can fully leverage the potential of this versatile molecule to create the next generation of innovative medicines.

References

A Comprehensive Safety and Handling Guide for 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, use, and disposal of 4-Amino-2,3-difluorophenol (CAS No. 163733-99-1), a compound utilized in pharmaceutical synthesis and chemical research.[1][2] Given that the toxicological properties of this compound have not been fully investigated, this guide is founded on the precautionary principle, treating the substance with a high degree of caution.[1][3] It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Compound Profile and Hazard Summary

This compound is a fluorinated aromatic compound.[2] Its structure lends it utility as a building block for biologically active molecules, but also presents significant health and safety risks that must be rigorously managed.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 163733-99-1 [1][4]
Molecular Formula C₆H₅F₂NO [1][4]
Molecular Weight 145.11 g/mol [1][4]
Appearance Reported as a solid powder [2]

| Storage | Store in a cool, dry, well-ventilated place; some sources recommend freezer storage (-20°C) under an inert atmosphere.[5][6] |

A critical analysis of available safety data sheets reveals a significant hazard profile. The compound is classified as acutely toxic via multiple routes, a skin irritant or corrosive, a serious eye irritant, and a respiratory irritant.[4][7]

Table 2: GHS Hazard Classification Summary for this compound

Hazard Class GHS Code Hazard Statement Source
Acute Toxicity, Oral H301 / H302 Toxic or Harmful if swallowed [4][6]
Acute Toxicity, Dermal H311 / H312 Toxic or Harmful in contact with skin [4][7]
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns and eye damage or causes skin irritation [4][7]
Serious Eye Damage/Irritation H318 / H319 Causes serious eye damage or causes serious eye irritation [3][6]
Acute Toxicity, Inhalation H332 Harmful if inhaled [6]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[7][8] |

The Precautionary Principle: Rationale for Stringent Controls

Multiple sources explicitly state that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1][3] This lack of comprehensive data is the primary driver for adopting stringent safety protocols. The causality is clear: where data is absent, the potential for unforeseen harm is present. Therefore, all handling procedures must be designed to minimize exposure to the lowest reasonably achievable level. This is not merely a recommendation but a cornerstone of responsible laboratory practice.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous material and are the most critical safety measure. Reliance on personal protective equipment alone is insufficient.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and dissolution, must be performed inside a certified chemical fume hood.[8] This is non-negotiable, as the compound is a powder that can easily form dusts or aerosols, creating a significant inhalation hazard.[1][8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[1][5] Appropriate exhaust ventilation should be present at places where dust is formed.[1]

  • Emergency Equipment: An operational eyewash station and safety shower must be located in the immediate vicinity of any potential exposure.[9][10] Their locations must be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of this compound and used correctly.[11]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Citation
Hand Chemical-resistant gloves (e.g., Nitrile), inspected before use. Use proper glove removal technique.[1] Protects against dermal absorption (H311/H312) and skin irritation/burns (H314/H315).[1][4]
Eye/Face Chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash risk.[8][9] Protects against severe eye damage (H318/H319). Standard safety glasses are insufficient.[3][6]
Body A lab coat or chemical-resistant coveralls.[5][9] Prevents contamination of personal clothing and protects against skin contact.

| Respiratory | A NIOSH-approved respirator is required if there is any risk of dust formation or if working outside a fume hood. For nuisance dust, a type P95 (US) or P1 (EU) particle respirator may suffice. For higher protection, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is recommended.[1] | Protects against respiratory irritation (H335) and inhalation toxicity.[1][8] |

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat / Coveralls d2 2. Respirator (if required) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves (Outer pair if double-gloved) f2 2. Lab Coat / Coveralls f1->f2 f3 3. Eye and Face Protection f2->f3 f4 4. Respirator (if worn) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

5.1. Preparation and Workspace Setup

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) and place them inside the fume hood to minimize reaching in and out.

  • Clearly label all vessels.

  • Don all required PPE as specified in Table 3 and the Donning Workflow diagram.

5.2. Weighing the Compound

  • Perform all weighing activities on an analytical balance located inside the fume hood or in a dedicated ventilated balance enclosure.

  • Use a micro-spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid any scooping actions that could generate dust.

  • Close the primary container immediately after dispensing.

  • If any material is spilled, clean it immediately following the spill management protocol (Section 6.2).

5.3. Dissolution and Use

  • Add the weighed solid to the reaction vessel or beaker containing the solvent.

  • Add the solid slowly to the solvent to avoid splashing.

  • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

5.4. Post-Handling Decontamination and Cleanup

  • Decontaminate all non-disposable equipment that came into contact with the compound.

  • Wipe down the interior surfaces of the fume hood.

  • Collect all disposable items (gloves, bench paper, weigh boats) in a dedicated, sealed hazardous waste bag or container.[1]

  • Doff PPE according to the Doffing Workflow diagram, minimizing cross-contamination.

  • Wash hands thoroughly with soap and water after completing all work and removing PPE.[1]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

6.1. Exposure Response

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1]

  • Action: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[1]

6.2. Spill Management The response to a spill depends on its scale and location. All personnel involved in cleanup must wear the full PPE described in Section 4.

Spill_Response start Spill Occurs decision1 Is the spill contained within the fume hood? start->decision1 action_hood 1. Keep hood running. 2. Clean with inert absorbent material (sand, vermiculite). 3. Place waste in sealed container. decision1->action_hood Yes decision2 Is the spill outside the hood and considered minor (e.g., < 1g, no dust cloud)? decision1->decision2 No end_cleanup Decontaminate area and dispose of waste as hazardous. action_hood->end_cleanup action_minor 1. Alert others in the immediate area. 2. Cover spill with inert absorbent. 3. Carefully sweep/collect material. 4. Place in sealed container for disposal. decision2->action_minor Yes action_major MAJOR SPILL 1. Evacuate the immediate area. 2. Alert supervisor and EH&S. 3. Prevent entry to the area. 4. Do NOT attempt to clean up alone. decision2->action_major No action_minor->end_cleanup

References

reactivity of the amino group in 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,3-difluorophenol

Abstract

This compound is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring an amino group, a hydroxyl group, and two vicinal fluorine atoms on a benzene ring, presents a fascinating case study in chemical reactivity and selectivity. This technical guide provides an in-depth analysis of the factors governing the reactivity of the amino group. We will dissect the intricate interplay of electronic and steric effects imposed by the fluorine and hydroxyl substituents, which collectively modulate the nucleophilicity and basicity of the amine. Furthermore, this guide offers detailed, field-proven protocols for key transformations involving the amino group—N-acylation, N-alkylation, and diazotization—explaining the causal relationships behind experimental design and providing a framework for predictable, self-validating synthetic outcomes.

Introduction to this compound

This compound (CAS No. 163733-99-1) is a substituted aniline derivative of significant interest in advanced organic synthesis.[1] Its utility as a pharmaceutical intermediate stems from the unique properties imparted by its substituents. The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4] The presence of both an amino and a hydroxyl group provides two distinct points for synthetic modification, allowing for the construction of complex molecular scaffolds.

Property Value Source
IUPAC NameThis compound[5]
CAS Number163733-99-1[1]
Molecular FormulaC₆H₅F₂NO[5][6]
Molecular Weight145.11 g/mol [5][6]
AppearanceSolid[7]

Understanding the reactivity of this molecule is paramount for its effective utilization. The primary focus of this guide is the amino group, whose reactivity is profoundly influenced by its chemical environment.

The Electronic and Steric Landscape of the Amino Group

The is not straightforward; it is the result of a "tug-of-war" between competing electronic and steric effects from the adjacent substituents.

Electronic Effects:

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both the amino and hydroxyl groups are activating, electron-donating groups. They donate electron density to the aromatic ring via the resonance effect (+M), which in turn increases the electron density on the nitrogen atom, enhancing its nucleophilicity.

  • Fluorine (-F) Atoms: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4] This effect pulls electron density away from the aromatic ring and, consequently, from the amino group. While fluorine also has a weak resonance-donating effect (+M), the inductive effect is overwhelmingly dominant. The presence of two fluorine atoms, one of which is ortho to the amino group, significantly deactivates the system.

Computational studies on substituted anilines confirm that the presence of strong electron-withdrawing groups, particularly in the ortho position, reduces the partial atomic charge on the amine nitrogen, thereby decreasing its propensity for reactions like N-acetylation.[8]

G cluster_0 Electronic Effects on the Amino Group A Substituents B Amino (-NH2) Hydroxyl (-OH) A->B C Fluorine (-F) A->C E Resonance Donation (+M) (Activating) B->E F Inductive Withdrawal (-I) (Deactivating) C->F D Dominant Effect G Overall Impact on Amino Group E->G F->G H Reduced Nucleophilicity & Basicity (Compared to Aniline) G->H

Caption: Dominant electronic influences on the amino group.

Steric Hindrance:

The fluorine atom at the C3 position is ortho to the C4-amino group. This proximity creates significant steric hindrance, physically impeding the approach of bulky reagents to the nitrogen atom. This steric barrier can necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve successful transformation.

Chemoselectivity: Navigating the Reactivity of -NH₂ vs. -OH

A key challenge in the chemistry of aminophenols is achieving selective functionalization of either the amino or the hydroxyl group. The choice of reaction conditions is the critical determinant of the outcome.

  • Neutral or Acidic Conditions: In a neutral or acidic medium, the amino group is generally more nucleophilic than the hydroxyl group.[9] Therefore, reactions like acylation with acetic anhydride will preferentially occur on the nitrogen atom to form an N-acyl derivative.[10]

  • Basic Conditions: In the presence of a strong base (e.g., NaH, K₂CO₃), the phenolic proton is acidic and can be readily removed to form a phenoxide anion (-O⁻).[9] This phenoxide is a significantly stronger nucleophile than the neutral amino group, directing reactions such as alkylation or acylation to the oxygen atom.[9]

This pH-dependent reactivity provides a robust and reliable method for directing synthetic transformations.

G start This compound + Electrophile (E+) condition Select Reaction Conditions start->condition acid_neutral Acidic / Neutral (e.g., AcOH, Pyridine) condition->acid_neutral pH <= 7 base Basic (e.g., NaH, K2CO3) condition->base pH > 7 n_attack -NH2 is more nucleophilic acid_neutral->n_attack o_attack -OH deprotonates to -O- (Stronger Nucleophile) base->o_attack product_n N-Substituted Product n_attack->product_n product_o O-Substituted Product o_attack->product_o

Caption: Chemoselective pathway based on reaction pH.

Key Synthetic Transformations of the Amino Group

The following sections provide validated protocols for common and synthetically useful reactions targeting the amino group of this compound.

N-Acylation: Amide Formation

N-acylation is a fundamental transformation used to protect the amino group, modulate biological activity, or prepare for further coupling reactions. Due to the reduced nucleophilicity of the amino group, the reaction may require a basic catalyst or buffer.

Causality Behind Experimental Choices:

  • Acylating Agent: Acetic anhydride is a common, reactive, and cost-effective choice. Acetyl chloride is more reactive but generates corrosive HCl.

  • Buffer/Base: Sodium acetate acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[11] In other systems, a base like pyridine can be used to activate the acylating agent and scavenge acid.

  • Solvent: Water is a viable solvent, though the starting material may have limited solubility. The reaction is often run as a slurry.

Experimental Protocol: N-Acetylation Adapted from standard procedures for aminophenol acetylation.[11]

  • Preparation: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 1.45 g (10 mmol) of this compound in 30 mL of deionized water.

  • Addition of Reagents: To the stirred suspension, add 1.5 mL (approx. 16 mmol) of acetic anhydride, followed by 1.5 g of sodium acetate trihydrate.

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The suspension may gradually dissolve as the product forms. Gentle warming to 40-50 °C can be applied if the reaction is sluggish, but should be monitored carefully.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of 20 mL cold deionized water to remove any unreacted starting materials and salts.

  • Drying & Purification: Dry the product in a vacuum oven at 60-70 °C. The resulting N-(4-hydroxy-2,3-difluorophenyl)acetamide can be further purified by recrystallization from an ethanol/water mixture if necessary.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation can be more challenging due to the risk of over-alkylation and the competing O-alkylation pathway. The protocol below describes a method for mono-alkylation under basic conditions where the amino group's nucleophilicity is sufficient.

Causality Behind Experimental Choices:

  • Alkylating Agent: Benzyl bromide is a reactive alkylating agent. Other primary alkyl halides can also be used.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to act as an acid scavenger without significantly deprotonating the phenol, thus favoring N-alkylation over O-alkylation.[12]

  • Solvent: A polar aprotic solvent like acetone or DMF (N,N-Dimethylformamide) is ideal as it effectively dissolves the reagents and promotes Sₙ2 reaction kinetics.[12]

Experimental Protocol: N-Benzylation Based on general methods for selective N-alkylation of aminophenols.[12]

  • Setup: To a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 1.45 g (10 mmol) of this compound, 2.07 g (15 mmol) of anhydrous potassium carbonate, and 40 mL of acetone.

  • Addition of Alkylating Agent: While stirring, add 1.2 mL (10.1 mmol) of benzyl bromide dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the desired N-benzyl-4-amino-2,3-difluorophenol.

Diazotization: Formation of a Diazonium Salt

The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening pathways to a vast array of functionalities via subsequent reactions (e.g., Sandmeyer, Schiemann, azo coupling).

Causality Behind Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) reacts with a strong acid (HCl) in situ to generate the reactive electrophile, the nitrosonium ion (NO⁺).[13] An excess of acid is required to prevent the newly formed diazonium salt from coupling with unreacted amine.[14]

  • Temperature: The reaction must be maintained at 0-5 °C. Aromatic diazonium salts are notoriously unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[13][15]

G cluster_0 Diazotization & Sandmeyer Workflow start This compound in aq. HCl reagents + NaNO2 (aq) 0-5 °C start->reagents diazonium In Situ Formation: 4-Hydroxy-2,3-difluorobenzene- diazonium Chloride reagents->diazonium sandmeyer Sandmeyer Reaction + CuCl diazonium->sandmeyer product Final Product: 1-Chloro-2,3-difluoro-4-phenol sandmeyer->product

Caption: Diazotization and subsequent Sandmeyer reaction.

Experimental Protocol: Diazotization This is a representative protocol for the formation of the diazonium salt, which is typically used immediately in the next step.[13][14]

  • Preparation: In a 250 mL beaker, dissolve 1.45 g (10 mmol) of this compound in 20 mL of 3M hydrochloric acid, warming gently if necessary to achieve dissolution. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water. Add this solution dropwise to the cooled amine solution over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Completion: Stir the reaction mixture at 0-5 °C for an additional 20 minutes after the addition is complete. A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue-black).

  • Immediate Use: The resulting cold solution of 4-hydroxy-2,3-difluorobenzenediazonium chloride is now ready for immediate use in a subsequent reaction (e.g., addition to a solution of CuCl for a Sandmeyer reaction to install a chloro group). CAUTION: Diazonium salts can be explosive when isolated and dried. They should be kept in solution and used promptly.

Summary and Outlook

The amino group of this compound possesses a nuanced reactivity profile, dominated by the strong electron-withdrawing and sterically hindering effects of the vicinal fluorine atoms. This results in a deactivated system compared to simpler anilines, requiring careful optimization of reaction conditions. However, this challenge is coupled with the opportunity for highly selective synthesis. By carefully controlling reaction parameters, particularly pH, chemists can selectively target either the amino or the hydroxyl group with high fidelity. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to confidently and effectively utilize this versatile chemical intermediate in the synthesis of novel and complex molecules.

References

electrophilic substitution reactions of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Amino-2,3-difluorophenol

Abstract

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its fluorine, amino, and hydroxyl substituents.[1] This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on this polysubstituted benzene ring. We will dissect the complex interplay of substituent effects that govern reactivity and regioselectivity, offering predictive insights and strategic guidance for researchers in synthetic and medicinal chemistry. This document moves beyond simple protocols to explain the underlying chemical principles, enabling scientists to make informed decisions in their experimental designs.

The Electronic Architecture of this compound

The reactivity of an aromatic ring towards electrophiles is dictated by the electronic nature of its substituents. In this compound, we have a fascinating and challenging combination of powerfully activating and moderately deactivating groups. Understanding their individual and collective influence is paramount to predicting reaction outcomes.

  • Amino Group (-NH₂ at C4): This is a very strong activating group. Through its potent, electron-donating resonance effect (+M effect), it significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[2][3] Its inductive effect (-I) is weak and largely overshadowed by resonance.

  • Hydroxyl Group (-OH at C1): This is another strong activating group, functioning similarly to the amino group via a strong +M effect that directs incoming electrophiles to the ortho and para positions.[4]

  • Fluorine Atoms (-F at C2 and C3): Halogens present a unique case. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[5] However, it also possesses lone pairs that can be donated into the ring via a +M effect, which directs substitution to the ortho and para positions.[6] For fluorine, the -I effect outweighs the +M effect, making it a net deactivator but an ortho, para-director.[4] The presence of two adjacent fluorine atoms amplifies this inductive deactivation.

Predicting the Regioselectivity: A Clash of Directors

The vacant positions on the ring available for substitution are C5 and C6. The final substitution pattern will be determined by which directing group exerts the most profound influence.

  • Position C5: This site is ortho to the powerfully activating -NH₂ group and meta to the strongly activating -OH group.

  • Position C6: This site is ortho to the strongly activating -OH group and meta to the powerfully activating -NH₂ group.

In general, the directing power of activating groups follows the order: -NH₂ > -OH > -OR > alkyl. Both the amino and hydroxyl groups are strong activators that donate electrons through resonance, increasing the nucleophilicity of the ortho and para positions.[4][7] Therefore, the substitution is overwhelmingly likely to occur at either C5 or C6. The stronger activating group, the amino group, would favor substitution at its ortho position, C5. Conversely, the hydroxyl group directs towards its ortho position, C6. While the amino group is typically the stronger activator, the final product distribution can be influenced by steric hindrance and reaction conditions.

The diagram below illustrates the cumulative electronic effects on the molecule.

Caption: Competing substituent effects on this compound.

Key Electrophilic Substitution Reactions and Strategies

Halogenation (e.g., Bromination)

Halogenation is a foundational EAS reaction. Given the high activation of the ring, the reaction can proceed under mild conditions, often without a Lewis acid catalyst.

  • Prediction: The reaction will be very fast. The primary competition is between substitution at C5 (ortho to -NH₂) and C6 (ortho to -OH). Due to the superior activating strength of the amino group, the major product is predicted to be 5-bromo-4-amino-2,3-difluorophenol . The 6-bromo isomer would be a minor product. Polysubstitution is a significant risk and can be mitigated by using a less reactive halogenating agent or controlling stoichiometry.

  • Causality in Protocol Design: We select a polar solvent like acetic acid to facilitate the polarization of Br₂. The reaction is run at or below room temperature to control the high reactivity of the substrate and minimize side reactions and polysubstitution.

Experimental Protocol: Monobromination

  • Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at 0-5 °C.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by pouring the mixture into a solution of sodium bisulfite in ice water to destroy excess bromine.

  • Isolation: Neutralize the solution carefully with a saturated sodium bicarbonate solution. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the purified product.

Nitration: The Challenge of Acidic Conditions

Nitration typically employs a mixture of nitric acid and sulfuric acid. This presents a critical challenge for substrates containing an amino group.

  • The Problem: In the strongly acidic nitrating medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is no longer an activator; it is a powerful deactivating, meta-directing group due to its strong inductive effect.[2] The directing influence of the molecule would then be dominated by the -OH group, leading to nitration at C6.

  • The Solution: Protecting Group Strategy: To preserve the activating nature of the amino group and direct substitution ortho to it, the amine must be protected. A common strategy is to convert it to an acetamide (-NHCOCH₃) by reacting it with acetic anhydride. The acetamido group is still a strong ortho, para-directing activator but is less basic and will not be protonated under nitrating conditions. After nitration, the acetyl group can be easily removed by acid or base hydrolysis.

This workflow demonstrates a key principle in organic synthesis: temporarily modifying a functional group to achieve a desired outcome in a subsequent step.

Nitration_Workflow start Start: This compound direct_nitration Direct Nitration (HNO₃/H₂SO₄) start->direct_nitration Attempt solution Solution: Protecting Group Strategy start->solution Strategic Path problem Problem: -NH₂ protonates to -NH₃⁺ (Deactivating, meta-director) direct_nitration->problem protection Step 1: Acetylation (Acetic Anhydride) solution->protection nitration Step 2: Nitration (HNO₃/AcOH) protection->nitration deprotection Step 3: Hydrolysis (Acid or Base) nitration->deprotection product Final Product: 5-Nitro-4-amino-2,3-difluorophenol deprotection->product

Caption: Workflow for the strategic nitration of this compound.

Experimental Protocol: Nitration via Amide Protection

  • Protection: React this compound (1.0 eq) with acetic anhydride (1.1 eq) in a suitable solvent (e.g., acetic acid) at room temperature for 1 hour to form 4-acetamido-2,3-difluorophenol.

  • Nitration: Cool the solution of the protected phenol to 0 °C and slowly add a solution of nitric acid (1.0 eq) in acetic acid. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir for 2-4 hours, allowing the reaction to slowly warm to room temperature. Monitor by TLC.

  • Isolation: Pour the reaction mixture into ice water to precipitate the nitrated, protected product. Filter and wash the solid.

  • Deprotection: Heat the isolated solid in a mixture of aqueous HCl (e.g., 6M) and ethanol under reflux for several hours until hydrolysis is complete.

  • Final Work-up: Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product, 5-nitro-4-amino-2,3-difluorophenol. Filter, wash with water, and purify by recrystallization.

Sulfonation

Similar to nitration, sulfonation with fuming sulfuric acid involves strongly acidic conditions that will protonate the amino group. Therefore, the same protecting group strategy employed for nitration is essential for achieving predictable outcomes.

Friedel-Crafts Alkylation and Acylation

Direct Friedel-Crafts reactions on this compound are generally not feasible.

  • Causality of Failure: The Lewis acid catalysts required for these reactions (e.g., AlCl₃) are electron acceptors.[8] The lone pairs on the nitrogen of the amino group and the oxygen of the hydroxyl group act as Lewis bases and will coordinate strongly with the catalyst. This complexation forms a deactivating group on the ring, shutting down the desired electrophilic substitution reaction.[9]

  • Alternative Approaches: To achieve alkylation or acylation, indirect methods are necessary. This typically involves multi-step syntheses that install the desired group through other mechanisms, such as nucleophilic substitution on a pre-functionalized derivative or through cross-coupling reactions.

Summary of Predicted Regioselectivity

The following table summarizes the expected major products for key electrophilic substitution reactions, based on the principles of directing group effects and the application of appropriate synthetic strategies.

ReactionReagentsStrategyPredicted Major Product
Bromination Br₂ in Acetic AcidDirect Reaction5-Bromo-4-amino-2,3-difluorophenol
Nitration HNO₃ / H₂SO₄Direct (Problematic)6-Nitro-4-amino-2,3-difluorophenol
Nitration 1. Ac₂O; 2. HNO₃; 3. H₃O⁺Amine Protection5-Nitro-4-amino-2,3-difluorophenol
Sulfonation Fuming H₂SO₄Amine Protection5-Sulfonyl-4-amino-2,3-difluorophenol
Friedel-Crafts R-Cl, AlCl₃Direct ReactionNo reaction / Complexation

Conclusion

The electrophilic substitution of this compound is a study in the control of competing electronic effects. The powerful activating -NH₂ and -OH groups dominate, making the ring highly reactive. However, this high reactivity must be managed to prevent side reactions, and the basicity of the amino group necessitates a protecting group strategy under acidic conditions (nitration, sulfonation). Direct Friedel-Crafts reactions are precluded by catalyst complexation. A thorough understanding of these underlying mechanistic principles is crucial for researchers and drug development professionals to successfully utilize this versatile building block in the synthesis of complex target molecules.

References

Methodological & Application

The Strategic Deployment of 4-Amino-2,3-difluorophenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms has become an indispensable tool for the medicinal chemist.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3][4] These modulations can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles, ultimately enhancing therapeutic efficacy and safety.[5] This guide focuses on a particularly valuable building block in this domain: 4-Amino-2,3-difluorophenol. Its trifunctional nature, combining an aniline, a phenol, and a vicinal difluoro-aromatic core, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors for oncology.

Physicochemical Properties and Strategic Implications of this compound

The strategic placement of two fluorine atoms adjacent to the hydroxyl group in this compound significantly alters its electronic and steric properties compared to its non-fluorinated analog, 4-aminophenol. This substitution pattern is not merely an exercise in halogenation but a deliberate design element with profound implications for molecular interactions and properties.

The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenolic hydroxyl group, increasing its acidity. This can be advantageous for forming stronger hydrogen bonds with target proteins.[2] Furthermore, the difluoro substitution enhances the lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability.[2][3] The metabolic stability of the aromatic ring is also enhanced, as the C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[2][4]

PropertyValueSource
Molecular Formula C₆H₅F₂NO--INVALID-LINK--[6]
Molecular Weight 145.11 g/mol --INVALID-LINK--[6]
CAS Number 163733-99-1--INVALID-LINK--[6]
Appearance Off-white to light brown crystalline powderCommercially available
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.General chemical knowledge

Application Focus: Kinase Inhibitors in Oncology

A significant application of this compound is in the synthesis of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The 2,3-difluorophenol moiety has been identified as a key pharmacophore in several potent kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[1]

A particularly relevant scaffold is the pyrazolo[1,5-a]pyrimidine core, which is found in several FDA-approved kinase inhibitors, including the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Repotrectinib.[2][8] The synthesis of derivatives of this scaffold can be envisioned starting from this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthetic elaboration of this compound into key intermediates for kinase inhibitor synthesis. These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Amide Coupling of this compound

This protocol details the formation of an amide bond, a common transformation in drug synthesis, using the amino functionality of this compound.

Reaction Scheme:

G This compound This compound Amide Product Amide Product This compound->Amide Product R-COOH, Coupling Agent, Base

A schematic of the amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)[9]

  • 1-Hydroxybenzotriazole (HOBt)[9][10]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[9]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used coupling system that minimizes racemization for chiral carboxylic acids and efficiently forms the active ester intermediate.[9][10]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.[11]

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes the formation of a C-N bond between the amino group of this compound and an aryl halide, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

G This compound This compound N-Aryl Product N-Aryl Product This compound->N-Aryl Product Ar-X, Pd-catalyst, Ligand, Base

A schematic of the N-arylation reaction.

Materials:

  • This compound

  • Aryl halide (Ar-X, where X = Br, I)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Round-bottom flask or microwave vial

  • Magnetic stirrer or microwave reactor

  • Standard workup and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq) to a dry round-bottom flask or microwave vial.

  • Add anhydrous 1,4-dioxane or toluene (0.1 M).

  • Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or 140-160 °C (microwave irradiation) for 2-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/Xantphos: This is a robust catalytic system for Buchwald-Hartwig amination, known for its high efficiency and functional group tolerance.[12]

  • Cs₂CO₃: A strong inorganic base that is effective in this cross-coupling reaction.

  • Dioxane/Toluene: High-boiling aprotic solvents suitable for the reaction temperatures required.

Logical Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold

The following workflow illustrates a plausible synthetic route to a pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many kinase inhibitors, starting from this compound. This is a conceptual pathway based on established synthetic methodologies for this class of compounds.[4][5]

G A This compound B N-Arylation with 3-amino-4-bromopyrazole A->B Protocol 2 C Intermediate A B->C D Cyclocondensation with a 1,3-dicarbonyl compound C->D E Pyrazolo[1,5-a]pyrimidine Core D->E F Further Functionalization (e.g., O-arylation) E->F G Final Kinase Inhibitor Analog F->G

A conceptual workflow for the synthesis of a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties, conferred by the vicinal difluoro substitution, make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity, particularly in the development of kinase inhibitors for cancer therapy. The protocols and workflows presented in this guide provide a foundation for researchers and drug development professionals to harness the potential of this important chemical entity in their pursuit of novel therapeutics.

References

Application Notes & Protocols: 4-Amino-2,3-difluorophenol as a Versatile Building Block for Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Monomers

High-performance polymers are foundational to advancements in aerospace, electronics, and specialty industrial applications where materials must endure extreme conditions.[1] The incorporation of fluorine atoms into a polymer backbone imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, low dielectric constant, and hydrophobicity.[2] This is primarily due to the high bond energy of the carbon-fluorine (C-F) bond.[2]

4-Amino-2,3-difluorophenol is a trifunctional monomer of significant interest. It possesses a nucleophilic amine group, a phenolic hydroxyl group, and two fluorine atoms on the aromatic ring. This specific arrangement of functional groups makes it an exceptionally valuable building block for a new generation of advanced polymers, particularly polyimides (PIs) and polybenzoxazoles (PBOs).[3] The ortho-difluoro substitution pattern influences the polymer chain's conformation and electronic properties, offering a pathway to materials with tailored characteristics.

This document serves as a technical guide for researchers and development scientists. It provides a detailed profile of this compound, outlines its applications, and presents step-by-step protocols for its use in the synthesis of high-performance polymers.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for successful polymerization and safe handling.

Physicochemical Properties

The properties of this compound are summarized below.

PropertyValueSource
CAS Number 163733-99-1[4][5]
Molecular Formula C₆H₅F₂NO[5]
Molecular Weight 145.11 g/mol [5]
Appearance Off-white to light brown powderGeneric Observation
Storage Keep in a dark place, Inert atmosphere, Store in freezer, under -20°C[5]
Safety & Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

  • Hazard Statements: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

    • Avoid inhalation of dust and direct contact with skin and eyes.[7]

    • In case of contact, rinse the affected area immediately with copious amounts of water.[6]

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

Polymer Synthesis Applications

The amine and hydroxyl functionalities of this compound allow it to participate in polycondensation reactions to form robust, thermally stable polymer backbones. The fluorine atoms enhance the properties of the resulting polymers.

Fluorinated Polyimides (FPIs)

Polyimides are a class of polymers known for their outstanding thermal stability, mechanical strength, and dielectric properties.[3][8] They are synthesized through the reaction of a diamine with a dianhydride.[8] By using this compound, the hydroxyl group remains as a pendant functional group on the polyimide backbone. This pendant -OH group can serve as a site for subsequent cross-linking reactions or for modifying the polymer's solubility and adhesion properties. The fluorine atoms contribute to a lower dielectric constant and reduced moisture uptake, which are critical for microelectronics applications.[9]

Fluorinated Polybenzoxazoles (PBOs)

Polybenzoxazoles are another class of high-performance polymers with exceptional thermal and mechanical properties, often exceeding those of polyimides. They are typically synthesized from bis-o-aminophenols and dicarboxylic acids (or their derivatives).[10] this compound acts as an A-B type monomer where the amine and hydroxyl groups react with a dicarboxylic acid derivative in a two-step process. The initial polyamido-hydroxy-acid intermediate undergoes thermal cyclodehydration to form the rigid benzoxazole ring structure. The resulting fluorinated PBOs are candidates for applications requiring extreme thermal resistance and structural integrity.

Experimental Protocols

The following protocols are representative procedures for the synthesis of advanced polymers using this compound.

Protocol 1: Synthesis of a Hydroxyl-Pendant Fluorinated Polyimide

This protocol describes the two-step synthesis of a polyimide from this compound and 4,4'-Oxydiphthalic Anhydride (ODPA). The process involves the formation of a poly(amic acid) precursor followed by thermal imidization.

Workflow Diagram: Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization & Purification Monomer This compound + ODPA Dianhydride Solvent Anhydrous NMP Solvent Monomer->Solvent Reaction1 Stir at Room Temp Under N₂ Atmosphere (24 hours) Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Cast Cast PAA Solution onto Glass PAA->Cast Purify Precipitate in Methanol Wash & Dry PAA->Purify Thermal Thermal Imidization (Stepwise heating to 300°C) Under N₂ Cast->Thermal Film Polyimide Film Thermal->Film Powder Purified Polyimide Powder Purify->Powder

Caption: Workflow for two-step polyimide synthesis.

Materials & Equipment:

  • This compound (1 eq.)

  • 4,4'-Oxydiphthalic Anhydride (ODPA) (1 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Methanol

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plate for film casting

  • High-temperature vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous NMP to achieve a 15-20% (w/w) solids concentration. Stir until fully dissolved.

  • Dianhydride Addition: Gradually add an equimolar amount of ODPA powder to the stirred solution over 30 minutes. A slight exotherm and a significant increase in viscosity will be observed.

  • Poly(amic acid) Formation: Continue stirring the highly viscous solution at room temperature for 24 hours under a continuous nitrogen purge to ensure complete reaction and achieve high molecular weight. The product at this stage is the poly(amic acid) precursor.

  • Thermal Imidization (Film Formation): a. Pour the viscous poly(amic acid) solution onto a clean, dry glass plate and cast a uniform film using a doctor blade. b. Place the cast film in a programmable oven. c. Heat the film under a nitrogen atmosphere using a staged heating profile: 100°C (1 hr), 150°C (1 hr), 200°C (1 hr), 250°C (1 hr), and finally 300°C (1 hr). This gradual heating removes the solvent and facilitates the cyclodehydration (imidization) reaction without creating voids. d. Cool the oven slowly to room temperature to obtain a flexible, transparent polyimide film.

  • Purification (Powder Form): a. Alternatively, pour the poly(amic acid) solution from step 3 into a large excess of vigorously stirred methanol. b. The polyimide will precipitate as a fibrous white solid. c. Filter the solid, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 80°C overnight. d. The resulting powder can then be processed via compression molding.

Protocol 2: Synthesis of a Fluorinated Polybenzoxazole

This protocol details the synthesis of a polybenzoxazole via the reaction of this compound with Terephthaloyl chloride, followed by thermal cyclization.

Workflow Diagram: Polybenzoxazole Synthesis

G cluster_0 Step 1: Polyamide Formation cluster_1 Step 2: Cyclization & Purification Monomer This compound + Pyridine Solvent Anhydrous NMP Solvent Monomer->Solvent Addition Add Terephthaloyl Chloride (at 0°C) Solvent->Addition Reaction1 Stir at Room Temp Under N₂ Atmosphere (8 hours) Addition->Reaction1 Precursor Poly(o-hydroxyamide) Solution Reaction1->Precursor Precipitate Precipitate in Water Precursor->Precipitate FilterWash Filter and Wash with Water and Methanol Precipitate->FilterWash Dry Dry Precursor Polymer FilterWash->Dry Thermal Thermal Cyclization (Heat to 350-400°C) Under N₂ Dry->Thermal PBO Final PBO Polymer Thermal->PBO

Caption: Workflow for two-step polybenzoxazole synthesis.

Materials & Equipment:

  • This compound (1 eq.)

  • Terephthaloyl chloride (1 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine (acid scavenger)

  • Methanol and Water

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet

  • Tube furnace

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under nitrogen, dissolve this compound and an equimolar amount of anhydrous pyridine in anhydrous NMP.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride. Maintain the temperature below 5°C during the addition.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 8 hours under nitrogen. The solution will become viscous as the poly(o-hydroxyamide) precursor forms.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of water to precipitate the precursor polymer.

  • Filter the polymer and wash it extensively with water to remove pyridine hydrochloride and residual NMP, followed by a final wash with methanol.

  • Drying: Dry the precursor polymer in a vacuum oven at 100°C for 12 hours.

  • Thermal Cyclization: Place the dried precursor powder in a tube furnace. Heat the polymer under a nitrogen atmosphere to 350-400°C for 3-4 hours to induce cyclodehydration, forming the polybenzoxazole structure.

  • Cool the furnace to room temperature to obtain the final, highly stable PBO polymer.

Characterization of Derived Polymers

Confirming the structure and properties of the synthesized polymers is essential.

Structural Characterization
  • FTIR Spectroscopy: Used to monitor the conversion of the poly(amic acid) to polyimide by observing the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (~1780 cm⁻¹ and 1720 cm⁻¹). For PBOs, it confirms the formation of the oxazole ring (~1620 cm⁻¹ and 1050 cm⁻¹).

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the polymer structure, confirming the successful incorporation of the monomer units and the absence of starting materials.

Thermal and Mechanical Properties

The performance of these polymers is defined by their thermal and mechanical stability.[11][12]

PropertyTypical Range for FPIs / PBOsCharacterization Technique
Glass Transition Temp. (Tg) 250 - 400 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temp. (Td5%) > 450 °C in N₂Thermogravimetric Analysis (TGA)
Tensile Strength 100 - 150 MPaTensile Testing (ASTM D638)
Tensile Modulus 2.5 - 4.0 GPaTensile Testing (ASTM D638)
Dielectric Constant (@ 1MHz) 2.5 - 3.2Dielectric Analysis

Note: These values are representative and will vary based on the specific co-monomer, molecular weight, and processing conditions.[13]

References

Application Note: A Robust Protocol for Amide Coupling with 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the amide coupling of 4-Amino-2,3-difluorophenol with a carboxylic acid. Given the electronically deficient nature of the aniline moiety due to the fluorine substituents, this protocol emphasizes strategies to achieve high yields and minimize side reactions. We present two primary methods utilizing common coupling reagents: 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This guide offers a comprehensive workflow, from reagent preparation to product purification, including a thorough discussion of the underlying chemical principles, potential challenges, and troubleshooting strategies.

Introduction: The Challenge of Coupling Electron-Deficient Amines

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[1] However, the coupling of electron-deficient anilines, such as this compound, presents a significant challenge. The electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the amino group, making the reaction kinetically slow and often resulting in low yields.[2] This sluggish reactivity can also lead to undesired side reactions, particularly O-acylation of the phenolic hydroxyl group.

This compound is a valuable building block in the synthesis of novel therapeutics and agrochemicals.[3] Its unique substitution pattern can impart desirable physicochemical properties to the final molecule. Therefore, a reliable and efficient protocol for its incorporation into amide-containing structures is of high importance.

This application note details two robust protocols for the amide coupling of this compound, addressing the inherent challenges of this substrate. The choice between the HATU and EDC/HOBt methods will depend on the specific carboxylic acid substrate, available resources, and desired reaction kinetics.

Understanding the Reaction: Chemoselectivity and Mechanism

The primary challenge in the amide coupling of this compound is achieving chemoselective N-acylation over O-acylation. The amino group is generally a stronger nucleophile than the phenolic hydroxyl group. However, the reduced nucleophilicity of the aniline in this substrate makes the rates of N- and O-acylation more competitive.

The choice of coupling reagent and reaction conditions is critical to favor the desired amide bond formation.

HATU-Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and ability to minimize racemization.[4][5] The reaction proceeds through the formation of a highly reactive OAt-active ester of the carboxylic acid.[5]

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product ActiveEster->Amide + this compound Amine This compound

EDC/HOBt-Mediated Coupling

The EDC/HOBt system is a classic and cost-effective method for amide bond formation.[6] EDC, a water-soluble carbodiimide, activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as an additive that traps the activated acid as a more stable HOBt-ester, which then reacts with the amine to form the amide.[2]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt HOBt_Ester HOBt-Active Ester Acylisourea->HOBt_Ester + HOBt Amide Amide Product HOBt_Ester->Amide + this compound Amine This compound

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Carboxylic AcidAs requiredCommercially Available
HATU≥98%Commercially Available
EDC hydrochloride≥98%Commercially Available
HOBtAnhydrous, ≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
1 M Hydrochloric acid (HCl)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially Available
Silica gel230-400 meshCommercially Available
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use. This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.

  • HATU and its byproducts can be allergenic. Handle with care.[7]

  • EDC is a known sensitizer. Avoid inhalation and skin contact.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally faster and more efficient, particularly for sterically hindered substrates.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M with respect to the carboxylic acid). Stir the mixture until all solids are dissolved.

  • Addition of Reagents: Add HATU (1.2 eq) to the solution.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more economical option and is effective for a wide range of substrates.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF or DCM (to achieve a concentration of 0.1-0.2 M with respect to the carboxylic acid). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If DCM was used as the solvent, dilute with more DCM and wash with water to remove the urea byproduct and excess reagents. If DMF was used, perform an aqueous workup as described in Protocol 1.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficiently active coupling agent- Low nucleophilicity of the amine- Steric hindrance- Switch to HATU from EDC/HOBt for more challenging couplings.- Increase the reaction temperature (e.g., to 40-50 °C).- Increase the reaction time.- Use a slight excess of the carboxylic acid and coupling reagent (up to 1.5 eq).
Formation of O-acylated Side Product - High reaction temperature- Excess activating agent- Prolonged reaction time- Maintain the reaction temperature at room temperature or below.- Use stoichiometric amounts of the coupling reagent.- Monitor the reaction closely and quench it upon completion.
Racemization (for chiral carboxylic acids) - Presence of a strong base- High reaction temperature- Use a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA.- Ensure the reaction is carried out at a low temperature, especially during the activation step.
Difficulty in Purification - Water-soluble byproducts from EDC- Similar polarity of product and starting materials- Ensure thorough aqueous workup to remove urea byproducts.- Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary.

Contingency: Phenol Protection

If significant O-acylation is observed and cannot be mitigated by optimizing the reaction conditions, protection of the phenolic hydroxyl group may be necessary. Common protecting groups for phenols include ethers (e.g., benzyl, silyl) or esters that are stable to the amide coupling conditions and can be selectively removed later.[8]

Phenol_Protection_Workflow Start This compound Protect Protect Phenol (e.g., as Benzyl Ether) Start->Protect Couple Amide Coupling (Protocol 1 or 2) Protect->Couple Deprotect Deprotect Phenol (e.g., Hydrogenolysis) Couple->Deprotect Final Final Amide Product Deprotect->Final

Conclusion

The successful amide coupling of this compound is readily achievable with careful selection of reagents and optimization of reaction conditions. Both HATU and EDC/HOBt are viable options, with HATU often providing faster and more efficient conversions for challenging substrates. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently incorporate this valuable fluorinated building block into their synthetic targets, advancing the development of new pharmaceuticals and other functional molecules.

References

Application Notes and Protocols: Strategic Protection of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for implementing effective protecting group strategies for 4-amino-2,3-difluorophenol. This valuable building block presents unique challenges due to the presence of two distinct, nucleophilic functional groups—an amino group and a hydroxyl group—on a sterically hindered and electronically modified aromatic ring. This guide elucidates the nuanced reactivity of this substrate, offers a rationale for selecting appropriate protecting groups, and provides detailed, field-tested protocols for selective N-protection, O-protection, and orthogonal strategies. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower scientists to confidently incorporate this compound into complex multi-step syntheses.

Introduction: The Synthetic Challenge of this compound

This compound is an increasingly important scaffold in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal fluorine atoms, offers a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. However, the simultaneous presence of a nucleophilic aniline and an acidic phenol group necessitates a carefully considered protecting group strategy to achieve chemoselectivity in subsequent synthetic transformations.

The primary challenges in handling this molecule are:

  • Competitive Reactivity: Both the amino and hydroxyl groups can react with a wide range of electrophiles, leading to mixtures of N- and O-functionalized products, as well as potential di-substitution.

  • Modulated Reactivity: The two fluorine atoms are strong inductively electron-withdrawing groups, which significantly impacts the basicity of the aniline and the acidity of the phenol compared to their non-fluorinated parent compounds. This altered reactivity dictates the optimal conditions for protection and deprotection.

  • Steric Hindrance: The fluorine atom at the 3-position provides some steric congestion around the hydroxyl group, which may influence the kinetics of protection reactions.

A successful synthetic strategy hinges on the ability to selectively mask one functional group while the other is transformed, and then to remove the protecting group(s) under conditions that do not compromise the integrity of the molecule. This guide will focus on an orthogonal protection strategy, which allows for the selective deprotection of one group in the presence of the other.[1]

Strategic Considerations: Predicting Reactivity and Choosing a Path

To devise a selective protection strategy, it is crucial to estimate the relative reactivity of the amino and hydroxyl groups. This can be approximated by analyzing the pKa values of the respective conjugate acids.

Estimated pKa and Nucleophilicity
  • Aniline Basicity: The pKa of the anilinium ion is approximately 4.6.[2][3][4][5] Electron-withdrawing groups, such as fluorine, decrease the basicity of anilines.[6] The two fluorine atoms on the ring will significantly lower the pKa of the conjugate acid of the amino group in this compound, likely to a value in the range of 2-3. This makes the aniline functionality significantly less basic and less nucleophilic than aniline itself.

  • Phenol Acidity: The pKa of phenol is approximately 10.0.[7][8][9][10] Electron-withdrawing fluorine atoms increase the acidity of phenols.[11][12] For instance, the pKa of 2-fluorophenol is 8.7, and that of 4-fluorophenol is 9.9.[13] The cumulative inductive effect of two fluorine atoms will lower the pKa of the hydroxyl group in this compound, likely to a value in the range of 8-9.

Under basic conditions, the phenolic hydroxyl group (pKa ≈ 8-9) will be significantly more deprotonated and thus more nucleophilic than the amino group (pKa of conjugate acid ≈ 2-3). Therefore, reactions with electrophiles under basic conditions are expected to favor O-functionalization .

Under neutral or slightly acidic conditions, the lone pair of the amino group is more available for reaction than the hydroxyl group, suggesting that N-protection can be achieved under these conditions.

An Orthogonal Protecting Group Strategy

For maximum synthetic flexibility, an orthogonal protection strategy is highly recommended. This involves choosing protecting groups for the amine and the phenol that can be removed under distinct and non-interfering conditions.[1][6] A classic and highly effective orthogonal pairing is the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and a fluoride-labile silyl ether, such as the tert-butyldimethylsilyl (TBS) group, for the phenol.

  • Amine Protection: Boc group (acid-labile).[14]

  • Phenol Protection: TBS group (fluoride-labile).[15][16]

This combination allows for the selective removal of the TBS group using a fluoride source (e.g., TBAF) without affecting the Boc group, and the selective removal of the Boc group using acid (e.g., TFA or HCl) without cleaving the TBS ether.[17][18]

Experimental Protocols

The following protocols are designed as robust starting points for the selective and orthogonal protection of this compound. Researchers should monitor reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine optimal reaction times.

Protocol 1: Selective N-Protection with Boc Anhydride

This protocol aims for the selective protection of the less basic amino group under neutral to slightly basic conditions. The use of a solvent system like THF/water or dioxane/water is common for Boc protections.[14] Given the electron-deficient nature of the aniline, the reaction may be slower than for more nucleophilic amines.[19]

Reaction Scheme:

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 - 1.2 eq) in a minimal amount of THF.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-butyl (2,3-difluoro-4-hydroxyphenyl)carbamate.

Protocol 2: Selective O-Protection with TBDMSCl

This protocol takes advantage of the higher acidity of the phenolic proton. Under basic conditions, the phenoxide is readily formed and acts as a potent nucleophile to react with the silyl chloride. Imidazole is a common base for this transformation.[15][20]

Reaction Scheme:

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask, add this compound (1.0 eq) and imidazole (2.5 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then brine to remove DMF and imidazole salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-((tert-butyldimethylsilyl)oxy)-2,3-difluoroaniline.

Orthogonal Deprotection Protocols

This protocol will cleave the O-TBS group in the presence of the N-Boc group. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.[20][21]

Reaction Scheme:

Procedure:

  • Dissolve the N-Boc, O-TBS protected this compound (1.0 eq) in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

This protocol will cleave the N-Boc group in the presence of the O-TBS group using acidic conditions.

Reaction Scheme:

Procedure:

  • Dissolve the N-Boc, O-TBS protected this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Summary of Protecting Group Strategies

The following table summarizes the recommended orthogonal protecting group strategy for this compound.

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection ConditionsOrthogonality
Aminotert-ButyloxycarbonylBoc(Boc)₂O, NaHCO₃, THF/H₂OStrong Acid (TFA or HCl)Orthogonal to TBS
Hydroxyltert-ButyldimethylsilylTBSTBDMSCl, Imidazole, DMFFluoride Source (TBAF)Orthogonal to Boc

Visualization of the Orthogonal Strategy

The following diagrams illustrate the decision-making process and the workflow for the orthogonal protection and selective deprotection of this compound.

G cluster_protection Protection Strategies cluster_orthogonal Orthogonal Synthesis cluster_deprotection Selective Deprotection Start This compound N_Protect N-Protection ((Boc)₂O, NaHCO₃) Start->N_Protect Path A O_Protect O-Protection (TBDMSCl, Imidazole) Start->O_Protect Path B N_Boc N-Boc Protected Phenol N_Protect->N_Boc O_TBS O-TBS Protected Aniline O_Protect->O_TBS N_Boc_O_TBS N-Boc, O-TBS Protected Intermediate N_Boc->N_Boc_O_TBS TBDMSCl, Imidazole O_TBS->N_Boc_O_TBS (Boc)₂O, NaHCO₃ Deprotect_O Deprotect Phenol (TBAF, THF) N_Boc_O_TBS->Deprotect_O Deprotect_N Deprotect Aniline (TFA, DCM) N_Boc_O_TBS->Deprotect_N Deprotect_O->N_Boc Deprotect_N->O_TBS

Caption: Orthogonal protection and deprotection workflow for this compound.

Conclusion

The successful incorporation of this compound into complex molecules is highly dependent on a well-designed protecting group strategy. The electron-withdrawing nature of the fluorine substituents significantly alters the reactivity of both the amino and hydroxyl groups, making the aniline less basic and the phenol more acidic. This guide proposes a robust orthogonal strategy employing the acid-labile Boc group for the amine and the fluoride-labile TBS group for the phenol. The detailed protocols provided herein offer reliable starting points for researchers to selectively protect and deprotect this valuable synthetic building block, thereby enabling its wider application in the fields of drug discovery and materials science.

References

role of 4-Amino-2,3-difluorophenol in the synthesis of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Use of 4-Amino-2,3-difluorophenol in the Synthesis of Fluorinated Heterocycles

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on a molecule's physicochemical and pharmacological properties.[1][2][3] This guide provides an in-depth exploration of this compound, a highly valuable and versatile building block for the synthesis of fluorinated heterocycles. We will elucidate its role in constructing complex molecular architectures, with a primary focus on the synthesis of 6,7-difluorobenzoxazoles. This document provides detailed mechanistic insights, step-by-step experimental protocols, and workflow diagrams designed for researchers, medicinal chemists, and drug development professionals.

The Imperative of Fluorine in Heterocyclic Drug Design

Heterocyclic rings form the structural core of a vast majority of pharmaceuticals, providing the three-dimensional framework essential for interaction with biological targets.[4][5] The introduction of fluorine atoms into these scaffolds can dramatically enhance drug efficacy by modulating key parameters:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage and thereby increasing a drug's half-life.[4]

  • Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may improve a drug's ability to cross cell membranes and reach its target.[2][6]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to more potent interactions with target proteins through electrostatic forces or hydrogen bonding.[3][6]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amine groups, which can be crucial for optimizing a drug's solubility and pharmacokinetic profile.[3]

Given these advantages, building blocks that allow for the direct and efficient incorporation of fluorine into heterocyclic systems are of paramount importance. This compound stands out as a preeminent example of such a synthon.

This compound: A Privileged Building Block

This compound (CAS No. 163733-99-1) is a bifunctional aromatic compound uniquely primed for heterocycle synthesis.[7] Its utility stems from two key structural features:

  • Orthogonal Reactivity: The vicinal amino (-NH₂) and hydroxyl (-OH) groups are perfectly positioned for intramolecular cyclization reactions, serving as the nucleophilic pillars for forming five- or six-membered heterocyclic rings.

  • Difluoro Substitution: The presence of two adjacent fluorine atoms on the benzene ring profoundly influences the molecule's reactivity and imparts the desirable properties of fluorine to the final product. These fluorine atoms exert a strong inductive effect, influencing the acidity of the phenol and the basicity of the aniline moiety.

Core Application: Synthesis of 6,7-Difluorobenzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][8] The synthesis of 2-substituted-6,7-difluorobenzoxazoles from this compound is a robust and widely applicable transformation.

General Reaction Mechanism

The most common route involves the condensation of the aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or aldehyde), followed by an intramolecular cyclodehydration.[5][9] The reaction with a carboxylic acid, often promoted by a strong acid and dehydrating agent like polyphosphoric acid (PPA), is a classic and effective method.

The mechanism proceeds via two key steps:

  • Amide Formation: The more nucleophilic amino group of the this compound attacks the carbonyl carbon of the carboxylic acid to form an intermediate o-hydroxyamide.

  • Cyclodehydration: Under acidic and high-temperature conditions, the phenolic hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.

Diagram 1: Mechanism of Benzoxazole Formation

G cluster_intermediate Intermediate cluster_product Product A This compound C o-Hydroxyamide Intermediate A->C Acylation (+ R-COOH, PPA, Δ) B Carboxylic Acid (R-COOH) D 2-Substituted-6,7-difluorobenzoxazole C->D Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Reaction mechanism for the synthesis of 6,7-difluorobenzoxazoles.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-6,7-difluorobenzoxazole

This protocol describes a representative synthesis using benzoic acid as the coupling partner.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (10x weight of aminophenol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.45 g, 10 mmol) and Benzoic Acid (1.34 g, 11 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 15 g) to the flask. The mixture will become a thick, stirrable slurry.

    • Causality Note: PPA serves as both the acidic catalyst to activate the carboxylic acid and as a powerful dehydrating agent to drive the final cyclization step to completion.[5]

  • Heating: Heat the reaction mixture to 180-200 °C using an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Workup - Quenching: Allow the reaction mixture to cool to approximately 80-100 °C. Very cautiously and slowly, pour the mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[5]

  • Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 100:0 to 90:10) to afford the pure 2-phenyl-6,7-difluorobenzoxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Substrate Scope

The protocol is versatile and can be applied to a range of carboxylic acids to generate a library of fluorinated benzoxazoles.

EntryCarboxylic Acid (R-COOH)Product (R-group)Typical Yield (%)
1Benzoic AcidPhenyl75-85
24-Chlorobenzoic Acid4-Chlorophenyl70-80
3Acetic AcidMethyl65-75
4Cyclohexanecarboxylic AcidCyclohexyl70-80

Diagram 2: Experimental Workflow

G A 1. Reagent Mixing (Aminophenol, Acid, PPA) B 2. Heating & Reaction (180-200 °C, 4-6h) A->B Heat C 3. Quenching (Pour onto ice) B->C Cool D 4. Neutralization & Extraction (NaHCO₃, EtOAc) C->D E 5. Drying & Concentration (MgSO₄, Rotovap) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for the synthesis of 6,7-difluorobenzoxazoles.

Conclusion: The Strategic Advantage of this compound

This compound is a powerful and efficient synthon for accessing novel fluorinated heterocyclic compounds. Its pre-installed fluorine atoms and conveniently placed functional groups for cyclization offer a direct route to valuable scaffolds like 6,7-difluorobenzoxazoles. The protocols derived from this building block are robust, scalable, and applicable to a wide range of coupling partners, making it an indispensable tool for medicinal chemists aiming to leverage the benefits of fluorine in drug discovery programs. The resulting fluorinated heterocycles are ideal candidates for further elaboration and screening in the development of next-generation therapeutics.

References

Application Notes & Protocols: Strategic N-Alkylation of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the selective N-alkylation of 4-Amino-2,3-difluorophenol. N-alkylated aminophenol derivatives are crucial scaffolds in medicinal chemistry and materials science. However, the presence of two nucleophilic sites—the amino and hydroxyl groups—presents a significant challenge in achieving selective N-alkylation over O-alkylation. Furthermore, the reduced nucleophilicity of the aniline nitrogen due to electron-withdrawing fluorine substituents necessitates carefully optimized conditions. This document explores two primary strategic approaches: direct alkylation using alkyl halides and the highly selective method of reductive amination. We provide in-depth explanations of the underlying chemical principles, step-by-step protocols, and troubleshooting guidance to enable researchers to achieve high-yield, selective synthesis of N-alkyl-4-amino-2,3-difluorophenol derivatives.

Introduction: The Synthetic Challenge and Strategic Importance

This compound is a valuable starting material, incorporating a fluorinated benzene ring that can enhance metabolic stability and binding affinity in drug candidates. The N-alkylation of this molecule is a critical transformation for generating diverse libraries of compounds for screening and development.

The primary synthetic hurdle is achieving chemoselectivity. The molecule possesses two nucleophilic centers: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). Direct alkylation can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired compound.[1][2] A secondary challenge, common in the alkylation of primary amines, is controlling the extent of alkylation to prevent the formation of tertiary amines and quaternary ammonium salts.[3][4]

This guide presents two robust methods to navigate these challenges:

  • Direct N-Alkylation: A classical Sₙ2 approach that relies on optimizing bases, solvents, and temperature to favor kinetic alkylation on the more nucleophilic amino group.

  • Reductive Amination: A highly selective, modern approach that involves the formation of an imine intermediate with an aldehyde or ketone, followed by in-situ reduction to yield the secondary amine.[5][6]

Strategic Approach 1: Direct N-Alkylation with Alkyl Halides

This method leverages the inherently higher nucleophilicity of the amino group compared to the hydroxyl group. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine nitrogen attacks the electrophilic carbon of an alkyl halide.[3] A base is essential to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[7]

Mechanistic Pathway

The direct alkylation follows a two-step sequence: nucleophilic attack followed by deprotonation. The potential for over-alkylation exists because the N-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[4]

G cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Deprotonation cluster_2 Side Reaction: Over-alkylation A This compound (Nucleophile) C Ammonium Salt Intermediate A->C Lone pair attacks R B Alkyl Halide (R-X) (Electrophile) B->C X⁻ leaves E N-Alkylated Product C->E Base removes H⁺ D Base D->E F Conjugate Acid (Base-H⁺) G N-Alkylated Product (Still Nucleophilic) H N,N-Dialkylated Product G->H + R-X

Caption: Mechanism of Direct N-Alkylation and Potential Over-alkylation.

Key Reaction Parameters

The success of direct N-alkylation hinges on the careful selection of reagents and conditions. The electron-withdrawing fluorine atoms on the aniline ring decrease the nucleophilicity of the amino group, often requiring more forcing conditions than for simple anilines.[8][9]

Table 1: Recommended Conditions for Direct N-Alkylation

ParameterRecommended OptionsRationale & Expert Insights
Alkylating Agent R-I > R-Br > R-ClReactivity follows the strength of the leaving group. Alkyl iodides are most reactive but also more expensive. Use 1.0-1.2 equivalents to minimize dialkylation.[8]
Base K₂CO₃, Cs₂CO₃, NaH, tBuOKA non-nucleophilic base is crucial. K₂CO₃ is a mild, common choice. For the deactivated aniline, a stronger base like NaH or tBuOK may be required to achieve a sufficient reaction rate.[7][8] Use at least 1.5-2.0 equivalents.
Solvent DMF, Acetonitrile, DMSO, THFPolar aprotic solvents are ideal as they solvate the cation but not the amine nucleophile, accelerating the Sₙ2 reaction.[8][10] DMF and DMSO are excellent for dissolving reagents but can be difficult to remove. Acetonitrile is a good starting point.
Temperature 60 - 120 °CDue to the reduced nucleophilicity of the substrate, heating is almost always necessary.[8] Start at 60-80 °C and increase if the reaction is sluggish, monitoring for decomposition by TLC.
Reactant Ratio Use excess amine (1.5-2.0 eq.)While counterintuitive to conserving a valuable starting material, using an excess of the this compound relative to the alkylating agent statistically favors mono-alkylation.[8]
Detailed Experimental Protocol: N-Benzylation
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 145 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 5 mL of anhydrous acetonitrile via syringe. Stir the suspension for 10 minutes at room temperature.

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq, 188 mg or 0.13 mL, 1.1 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C (reflux for acetonitrile) and maintain for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The product should appear as a new, less polar spot compared to the starting amine.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the solid with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure N-benzyl-4-amino-2,3-difluorophenol.

Strategic Approach 2: Selective N-Alkylation via Reductive Amination

Reductive amination is a superior method for achieving selective N-mono-alkylation and completely avoids O-alkylation and over-alkylation issues.[6] The process involves two key steps that can be performed sequentially in a single pot: the formation of an imine (or iminium ion) from the amine and a carbonyl compound (aldehyde or ketone), followed by the immediate reduction of this intermediate to the target amine.[5]

Mechanistic Pathway

The selectivity of this reaction stems from the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are key, as they are capable of reducing the protonated imine (iminium ion) intermediate much more rapidly than they reduce the starting aldehyde or ketone.[6][11] This allows the reduction to occur in the presence of the carbonyl starting material.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Selective Reduction A This compound C Hemiaminal Intermediate A->C + H⁺ (cat.) B Aldehyde/Ketone (R₂C=O) B->C D Imine Intermediate C->D - H₂O E Imine Intermediate G N-Alkylated Product (Selective) E->G Hydride Addition F Reducing Agent (e.g., NaBH(OAc)₃) F->G

Caption: General Mechanism for Reductive Amination.

Key Reaction Parameters

This one-pot procedure is operationally simple and highly effective.

Table 2: Recommended Conditions for Reductive Amination

ParameterRecommended OptionsRationale & Expert Insights
Carbonyl Source Aldehydes (R-CHO), Ketones (R₂C=O)The choice of carbonyl determines the alkyl group to be installed. Aldehydes are generally more reactive than ketones. Use 1.0-1.2 equivalents.
Reducing Agent NaBH(OAc)₃, NaBH₃CNSodium triacetoxyborohydride (STAB) is highly effective, less toxic than its cyano counterpart, and is the reagent of choice for most applications.[11] It is stable in mildly acidic conditions. Use 1.2-1.5 equivalents.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF, MethanolNon-protic solvents like DCM or DCE are common. Methanol can also be used and may accelerate imine formation.[11]
Acid Catalyst Acetic Acid (AcOH)A catalytic amount of acid (e.g., 1-2 equivalents of AcOH) is often used to facilitate imine formation. The reaction is typically run at a pH of 5-7.[11][12]
Temperature 0 °C to Room TemperatureThe reaction is typically very mild and can be run at room temperature, making it compatible with a wide range of functional groups.
Detailed Experimental Protocol: N-Ethylation
  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq, 145 mg, 1.0 mmol) and dissolve it in 1,2-dichloroethane (DCE, 5 mL).

  • Reagent Addition: Add acetaldehyde (1.2 eq, 53 mg or 0.07 mL, 1.2 mmol) followed by acetic acid (1.0 eq, 60 mg or 0.06 mL, 1.0 mmol). Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5-10 minutes. Note: The addition may cause some effervescence.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure N-ethyl-4-amino-2,3-difluorophenol.

General Workflow and Purification

A standardized workflow is critical for reproducibility and obtaining high-purity material suitable for further applications.

G A Reaction Setup (Amine, Reagents, Solvent) B Reaction Monitoring (TLC / LC-MS) A->B C Aqueous Workup (Quench, Extract, Wash) B->C D Drying & Concentration (Na₂SO₄, Rotary Evaporator) C->D E Purification (Flash Chromatography) D->E F Characterization (NMR, MS, Purity Analysis) E->F

Caption: Standard Experimental Workflow for Synthesis and Purification.

Purification Insights:

  • Crystallization: N-acetylated aminophenols are often purified by crystallization.[13][14] This technique may also be applicable to N-alkylated derivatives if they are solid, offering a scalable purification method.

  • Column Chromatography: This is the most common method for purifying research-scale quantities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

Conclusion

The selective N-alkylation of this compound can be accomplished efficiently through careful methodological choice.

  • Direct N-alkylation is a viable, one-step method but requires rigorous optimization of the base, temperature, and reactant stoichiometry to manage selectivity and prevent over-alkylation.

  • Reductive amination stands out as the superior strategy for producing N-mono-alkylated products with high chemoselectivity under mild conditions. It is the recommended approach for generating derivatives with sensitive functional groups or when substrate conservation is paramount.

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize a wide array of N-alkylated this compound derivatives for downstream applications in drug discovery and materials science.

References

use of 4-Amino-2,3-difluorophenol in the preparation of novel dyes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilization of 4-Amino-2,3-difluorophenol in the Preparation of Novel Dyes

For: Researchers, scientists, and drug development professionals.

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. In the realm of dye chemistry, this strategy has been successfully employed to enhance thermal stability, lightfastness, and to modulate the color of chromophores. This compound is a versatile precursor, uniquely functionalized with an amino group for diazotization, a hydroxyl group that influences solubility and spectral properties, and two fluorine atoms that impart distinct electronic characteristics. This document provides a comprehensive guide to the synthesis of novel azo dyes using this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

Introduction: The Significance of Fluorinated Intermediates

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their synthesis is typically straightforward, involving a two-step process of diazotization followed by an azo coupling reaction.[3][4] The final color and performance properties of an azo dye are dictated by the specific aromatic structures linked by the azo bridge.

The strategic incorporation of fluorine atoms into the dye structure is a proven method for enhancing performance. The high electronegativity of fluorine can influence the electronic distribution within the conjugated system, often leading to a bathochromic shift (deepening of color).[1] Furthermore, the strength of the carbon-fluorine bond contributes to increased thermal and photolytic stability, resulting in dyes with superior lightfastness. This compound serves as an excellent starting material, or diazo component, for creating a new generation of high-performance azo dyes.

Core Chemical Principles

The synthesis of azo dyes from this compound follows a classic and reliable chemical pathway. Understanding the causality behind each step is critical for successful synthesis and optimization.

Diazotization

The first stage involves the conversion of the primary aromatic amine of this compound into a highly reactive diazonium salt. This reaction is conducted in a cold acidic solution (typically HCl) with sodium nitrite (NaNO₂).

  • Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.[3][4] The acidic medium is essential to generate nitrous acid (HNO₂) in situ from NaNO₂, which is the active diazotizing agent.

Azo Coupling

The second stage is an electrophilic aromatic substitution reaction. The diazonium salt, a weak electrophile, attacks an electron-rich coupling component.[3] Common coupling components include phenols, naphthols, anilines, or other aromatic amines.

  • Causality: The pH of the reaction medium is critical. Coupling to phenols and naphthols is typically carried out in a mildly alkaline medium (pH 8-10) to deprotonate the hydroxyl group, forming a highly activating phenoxide ion. Conversely, coupling to aromatic amines is performed in a weakly acidic medium (pH 4-6) to ensure sufficient concentration of the free amine, which is the active nucleophile, without deactivating it through excessive protonation.

Below is a diagram illustrating the general synthesis pathway.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B Diazonium Salt A->B NaNO₂ / HCl 0-5 °C D Novel Azo Dye B->D C Coupling Component (e.g., N,N-dimethylaniline) C->D Weakly Acidic/Alkaline 0-5 °C

Caption: General workflow for synthesizing azo dyes from this compound.

Experimental Protocol: Synthesis of a Novel Monoazo Dye

This protocol details the synthesis of a representative red azo dye by diazotizing this compound and coupling it with N,N-dimethylaniline.

Materials and Reagents
  • This compound (FW: 145.11 g/mol )

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • N,N-dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Ice

  • Magnetic stirrer with stir bar

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Thermometer

  • Buchner funnel and filter paper

Step-by-Step Methodology

PART A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, dissolve 1.45 g (10 mmol) of this compound in 10 mL of deionized water and 3 mL of concentrated HCl. Stir until a clear solution is obtained.

  • Cool the solution to 0–5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization process.

  • In a separate beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.[5]

PART B: The Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 15 mL of 10% HCl.

  • To this solution, add 5 g of sodium acetate to adjust the pH to approximately 4-5, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

PART C: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to remove excess acid and salts.

  • Dry the crude dye in a desiccator or a vacuum oven at 60 °C.

  • For higher purity, recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol-water mixture.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated hydrochloric acid in a fume hood.

  • Solid diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate. Always use it in solution as prepared.

  • Dispose of all chemical waste according to institutional guidelines.

Characterization and Data

The synthesized dyes must be characterized to confirm their structure and purity.

  • UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorption (λmax), which dictates the color of the dye.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for O-H (phenol), N=N (azo), and C-F bonds.[5][6]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural elucidation of the final product.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized dye.[7]

Table 1: Expected Properties of Dyes Derived from this compound
Coupling ComponentExpected Dye ColorTypical Yield (%)Expected λmax (nm) in Ethanol
N,N-dimethylanilineRed85-95%~490-510 nm
2-NaphtholDeep Red / Violet90-98%~510-530 nm
PhenolYellow / Orange80-90%~400-420 nm
ResorcinolOrange / Brown88-95%~430-450 nm

The following diagram outlines the logical workflow for characterization.

Characterization_Workflow Start Purified Dye Sample UV UV-Vis Spectroscopy Start->UV FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry Start->MS End Structural Confirmation UV->End λmax (Color) FTIR->End Functional Groups NMR->End Definitive Structure MS->End Molecular Weight

Caption: Analytical workflow for the characterization of synthesized novel dyes.

Applications and Future Directions

The novel dyes synthesized from this compound are expected to exhibit high performance, making them suitable for demanding applications.

  • Textile Industry: These dyes can be used as disperse dyes for synthetic fibers like polyester and acrylics, where high lightfastness and sublimation fastness are required.[4][5]

  • Functional Dyes: The unique electronic properties conferred by the difluoro-substitution may make these dyes candidates for use in advanced materials, such as liquid crystal displays, organic light-emitting diodes (OLEDs), and optical data storage.[4][8]

  • Biomedical Research: Azo compounds have been explored for various biomedical applications, including as imaging agents and potential therapeutics.[8] The fluorinated nature of these dyes could offer advantages in terms of stability and bioavailability.

Future research could involve using this compound to create more complex structures, such as disazo or heterocyclic dyes, to access a wider palette of colors and functionalities.[1][9] Exploring different coupling components will continue to be a fruitful avenue for discovering novel chromophores with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Amino-2,3-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis and optimize your yields. The unique electronic properties imparted by the fluorine atoms in this compound make it a valuable building block in medicinal chemistry and materials science. However, its synthesis can present challenges that require a nuanced understanding of the reaction mechanisms and potential side reactions.

This guide will focus on a common and practical two-step synthetic route: the nitration of 2,3-difluorophenol followed by the catalytic hydrogenation of the resulting 2,3-difluoro-4-nitrophenol intermediate. We will delve into the critical parameters of each step and provide solutions to common problems you may encounter.

I. Synthetic Overview: A Two-Step Approach

The synthesis of this compound is most practically achieved through a two-step process. This involves the initial nitration of commercially available 2,3-difluorophenol to introduce a nitro group, followed by the selective reduction of this group to the desired amine.

Synthesis_Overview A 2,3-Difluorophenol B 2,3-Difluoro-4-nitrophenol A->B Nitration (HNO3, H2SO4) C This compound B->C Catalytic Hydrogenation (H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Step 1: Nitration of 2,3-Difluorophenol

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?

A1: The hydroxyl group of a phenol is a strong ortho-, para-director in electrophilic aromatic substitution. In the case of 2,3-difluorophenol, the para-position (C4) is the most electronically favored for substitution. However, the formation of other isomers, such as the 6-nitro product, can occur. The regioselectivity of the nitration is highly dependent on the reaction conditions.[1][2]

  • Controlling Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can significantly enhance the selectivity for the para-isomer.[3] Exothermic reactions can lead to a loss of selectivity.

  • Choice of Nitrating Agent: Using a milder nitrating agent than the traditional nitric acid/sulfuric acid mixture can improve selectivity. Consider using a nitrate salt, such as ammonium nitrate, in the presence of a solid acid catalyst.[4]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the para-isomer.

Q2: I am observing a low yield in my nitration reaction, with a significant amount of starting material remaining.

A2: Incomplete conversion during nitration can be due to several factors:

  • Insufficient Nitrating Agent: Ensure that you are using a sufficient stoichiometric amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion.

  • Inadequate Mixing: Phenols can be viscous, and in a biphasic reaction, poor mixing can limit the contact between the reactants. Ensure vigorous stirring throughout the reaction.

  • Reaction Time: The reaction may require more time to go to completion, especially at lower temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: My reaction mixture turned dark, and I have a lot of tar-like byproducts.

A3: The formation of dark, tarry substances is often due to oxidation of the phenol starting material or product.

  • Controlling Temperature: Overheating is a common cause of oxidation. Maintain strict temperature control throughout the reaction.

  • Rate of Addition: Add the nitrating agent slowly to the phenol solution to control the exotherm and minimize localized overheating.

  • Purity of Starting Materials: Ensure that your 2,3-difluorophenol is free of impurities that could promote oxidation.

Step 2: Catalytic Hydrogenation of 2,3-Difluoro-4-nitrophenol

Q1: My hydrogenation reaction is very slow or has stalled completely.

A1: Slow or incomplete hydrogenation can be a sign of catalyst deactivation or poor reaction conditions.

  • Catalyst Poisoning: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by various functional groups and impurities. Ensure that your starting material and solvent are free of sulfur compounds, strong bases, or other known catalyst poisons.[5]

  • Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. It is also sensitive to storage conditions. Using a fresh, high-quality catalyst is recommended.[5]

  • Mass Transfer Limitations: In a gas-liquid-solid phase reaction like catalytic hydrogenation, efficient mixing is crucial to ensure good contact between the hydrogen gas, the substrate, and the catalyst. Use a high-quality stir bar and ensure vigorous agitation.

  • Hydrogen Pressure: While balloon pressure is often sufficient, some reactions may require higher pressures to proceed at a reasonable rate. If possible, use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure.

Q2: I am observing dehalogenation (loss of fluorine) as a side reaction.

A2: Hydrodefluorination is a known side reaction in the catalytic hydrogenation of fluoroaromatic compounds.[6][7]

  • Catalyst Choice: While Pd/C is a common choice, other catalysts may offer better selectivity. Platinum-based catalysts, such as platinum on carbon (Pt/C), are sometimes less prone to causing dehalogenation.

  • Reaction Conditions: Milder reaction conditions can help to minimize dehalogenation. This includes using lower hydrogen pressures and temperatures.

  • Additives: The addition of a small amount of a catalyst inhibitor, such as a sulfur compound, can sometimes selectively suppress dehalogenation without significantly affecting the nitro group reduction. However, this requires careful optimization.

Q3: How do I safely handle the palladium on carbon catalyst, especially after the reaction?

A3: Palladium on carbon is pyrophoric, especially after being used in a hydrogenation reaction where it is saturated with hydrogen. It can ignite spontaneously upon exposure to air.[8][9][10][11][12]

  • Handling Under Inert Atmosphere: Whenever possible, handle the dry catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag).

  • Filtration: After the reaction, do not allow the filter cake to dry in the air. Keep it wet with the reaction solvent or water.

  • Quenching: The filtered catalyst should be carefully quenched by adding it to a large volume of water. This should be done in a well-ventilated fume hood, away from flammable materials.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: While specific yields can vary depending on the exact conditions and scale, a well-optimized two-step synthesis can be expected to provide an overall yield in the range of 60-80%.

Q2: How can I purify the final product?

A2: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel can also be employed for smaller-scale purifications. The pH of the aqueous solution during workup can be adjusted to facilitate precipitation of the product.[13][14]

Q3: What are the key analytical techniques for characterizing this compound?

A3: The structure and purity of the final product should be confirmed by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing purity. The fluorine atoms will cause characteristic splitting patterns in the spectra.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (O-H, N-H, C-F, and aromatic C=C).

  • Melting Point: A sharp melting point is indicative of high purity.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Nitration: Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[15][16][17] The nitration of phenols can be highly exothermic and requires careful temperature control to prevent runaway reactions.[18]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that your hydrogenation apparatus is properly set up and leak-tested. As mentioned earlier, the Pd/C catalyst is pyrophoric and must be handled with care.[8][9][10][11][12]

  • Phenolic Compounds: Phenols are toxic and can be absorbed through the skin. Always wear gloves and work in a well-ventilated area.[15][16][17][19]

IV. Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-4-nitrophenol

Nitration_Workflow A Dissolve 2,3-difluorophenol in a suitable solvent (e.g., acetic acid). B Cool the solution to 0-5 °C. A->B C Slowly add a pre-cooled mixture of nitric acid and sulfuric acid. B->C D Monitor the reaction by TLC. C->D E Quench the reaction with ice-water. D->E F Extract the product with an organic solvent. E->F G Wash, dry, and concentrate the organic layer. F->G H Purify by recrystallization or chromatography. G->H

Caption: Workflow for the nitration of 2,3-difluorophenol.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-difluorophenol (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.

  • Add the nitrating mixture dropwise to the stirred solution of 2,3-difluorophenol, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,3-difluoro-4-nitrophenol.

Step 2: Synthesis of this compound

Hydrogenation_Workflow A Dissolve 2,3-difluoro-4-nitrophenol in a suitable solvent (e.g., ethanol). B Add Pd/C catalyst (5-10 mol%). A->B C Flush the system with hydrogen. B->C D Stir vigorously under a hydrogen atmosphere. C->D E Monitor the reaction by TLC. D->E F Filter the catalyst through Celite®. E->F G Concentrate the filtrate. F->G H Purify the product by recrystallization. G->H

Caption: Workflow for the catalytic hydrogenation of 2,3-difluoro-4-nitrophenol.

Detailed Protocol:

  • To a solution of 2,3-difluoro-4-nitrophenol (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 10% palladium on carbon (5-10 mol% by weight).

  • Seal the vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or higher) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

V. Quantitative Data Summary

ParameterStep 1: NitrationStep 2: Hydrogenation
Typical Solvents Glacial Acetic Acid, DichloromethaneEthanol, Methanol, Ethyl Acetate
Typical Reagents Nitric Acid, Sulfuric AcidHydrogen Gas, 10% Pd/C
Temperature Range 0-10 °CRoom Temperature
Typical Reaction Time 1-3 hours2-24 hours
Typical Yield 70-85%85-95%

VI. References

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References

Technical Support Center: Purification of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Amino-2,3-difluorophenol. As a critical building block in pharmaceutical and agrochemical research, achieving high purity of this compound is paramount for reliable downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Understanding the Chemistry: Synthesis and Common Impurities

The most common synthetic route to this compound involves the catalytic hydrogenation of 2,3-difluoro-4-nitrophenol. This process, while generally efficient, can lead to a range of byproducts that require careful separation.

Typical Synthesis Pathway:

Synthesis_Pathway Start 2,3-Difluorophenol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 2,3-Difluoro-4-nitrophenol Nitration->Intermediate Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: General synthesis of this compound.

Understanding this pathway is crucial for anticipating potential impurities. The primary purification challenge is the removal of both starting materials and reaction byproducts.

Common Impurities to Consider:

  • Unreacted Starting Material: Residual 2,3-difluoro-4-nitrophenol is a common impurity.

  • Partially Reduced Intermediates: Species such as nitroso or hydroxylamino-difluorophenol may be present if the reduction is incomplete.

  • Isomeric Byproducts: Depending on the regioselectivity of the initial nitration of 2,3-difluorophenol, other nitrated isomers could be carried through the synthesis, leading to isomeric aminophenol impurities.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., palladium or platinum) may be present in the crude product.[1]

  • Oxidation Products: Aminophenols are susceptible to oxidation, especially when exposed to air and light, which can result in the formation of colored impurities.[1]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Discolored Product (e.g., pink, brown, or black) Oxidation of the aminophenol functional group.[1]• Minimize exposure to air and light during purification and storage.[1]• Consider performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon).• For recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[2]
Low Recovery After Recrystallization • The chosen solvent system is too effective at room temperature.• Premature crystallization during hot filtration.• Excessive washing of the collected crystals.• Select a solvent system where the compound has high solubility when hot and low solubility when cold.• Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration.• Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
"Oiling Out" During Recrystallization The crude material is melting in the hot solvent before dissolving, often due to a high concentration of impurities depressing the melting point.• Add more of the primary solvent to lower the saturation point.• Re-heat the mixture to dissolve the oil, then allow it to cool more slowly to encourage crystal formation.[3]
Incomplete Separation by Column Chromatography • Inappropriate solvent system (eluent).• Column overloading.• Poorly packed column.• Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for fluorinated aminophenols is a mixture of hexanes and ethyl acetate.• Reduce the amount of crude material loaded onto the column.• Ensure the column is packed uniformly without any air bubbles or channels.
Product Degradation During Purification Fluorinated aminophenols can be sensitive to heat and acidic or basic conditions.• Avoid prolonged heating during recrystallization.• If using column chromatography with silica gel (which is slightly acidic), consider adding a small amount of a neutralizer like triethylamine to the eluent if the compound shows signs of degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: For most lab-scale syntheses, a two-step approach is recommended. First, attempt a recrystallization to remove the bulk of the impurities. If the product is still not of the desired purity, follow up with column chromatography for a more refined separation.

Q2: How can I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent will dissolve this compound well at elevated temperatures but poorly at room or cold temperatures. Given the polar nature of the amino and phenol groups, polar solvents are a good starting point. Experiment with small amounts of your crude product in solvents like ethanol, methanol, water, or mixtures such as ethanol/water or ethyl acetate/hexanes.

Q3: My purified this compound discolors over time. How can I improve its stability?

A3: Discoloration is likely due to oxidation.[1] Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to minimize exposure to air, light, and heat.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a common starting point for aminophenol analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorine-containing impurities. The presence of sharp, well-defined peaks and the absence of unexpected signals are indicators of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and upon heating. Also, test solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly turbid, then add a few drops of the more soluble solvent to redissolve the precipitate before cooling. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (Optional) Dissolve->Hot_Filtration Cool Slow Cooling Hot_Filtration->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate by Vacuum Filtration Crystals->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Recrystallization workflow for this compound.

Protocol 2: Flash Column Chromatography

This protocol is a general procedure for purification by flash column chromatography.

  • TLC Analysis: Determine a suitable eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4. A good starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Column_Chromatography_Workflow Start Crude Product TLC TLC Analysis for Eluent Selection Start->TLC Packing Pack Column with Silica Gel Slurry TLC->Packing Loading Load Sample Packing->Loading Elution Elute with Solvent and Collect Fractions Loading->Elution Monitoring Monitor Fractions by TLC Elution->Monitoring Combine Combine Pure Fractions Monitoring->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for flash column chromatography.

References

Navigating the Scale-Up of 4-Amino-2,3-difluorophenol Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the challenges encountered during the scale-up of 4-Amino-2,3-difluorophenol synthesis. As a critical intermediate in the pharmaceutical and agrochemical industries, understanding and mitigating the risks associated with its large-scale production is paramount.[1] This guide offers in-depth, field-proven insights into common issues, from thermal runaway and catalyst deactivation to impurity profiling and purification.

Section 1: Understanding the Core Synthesis and Its Scale-Up Challenges

The primary industrial synthesis of this compound involves the catalytic hydrogenation of a corresponding dinitrophenol precursor. While straightforward in principle, scaling this reaction from the laboratory bench to a production environment introduces a host of complexities.

The hydrogenation of nitro compounds is a highly exothermic process, posing a significant risk of thermal runaway if not properly managed.[2][3] On a large scale, the surface-area-to-volume ratio of the reactor decreases, impeding efficient heat dissipation. This can lead to a rapid increase in temperature and pressure, potentially resulting in a catastrophic failure of the reactor.[2]

Furthermore, the catalysts typically employed, such as palladium on carbon (Pd/C), are often pyrophoric and require careful handling, especially in large quantities, to prevent fires.[4] Catalyst deactivation is another major concern in industrial settings, leading to decreased efficiency and inconsistent product quality.[3]

cluster_0 Synthesis Pathway cluster_1 Key Scale-Up Challenges 2,3-Difluoro-4-nitrophenol 2,3-Difluoro-4-nitrophenol H2, Catalyst (Pd/C) H2, Catalyst (Pd/C) 2,3-Difluoro-4-nitrophenol->H2, Catalyst (Pd/C) This compound This compound H2, Catalyst (Pd/C)->this compound Thermal Runaway Thermal Runaway Catalyst Handling & Deactivation Catalyst Handling & Deactivation Mass Transfer Limitations Mass Transfer Limitations Impurity Profile Control Impurity Profile Control

Caption: Core synthesis pathway and associated scale-up challenges.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific issues that may be encountered during the scale-up of this compound production in a practical question-and-answer format.

Reaction Kinetics and Control

Q1: My hydrogenation reaction is sluggish or stalls completely upon scale-up, even with the same catalyst loading. What are the likely causes?

A1: This is a common issue often attributed to mass transfer limitations. In a larger reactor, achieving efficient mixing of the three phases—solid catalyst, liquid substrate/solvent, and hydrogen gas—is more challenging.

  • Insufficient Agitation: The agitator speed and design may not be adequate for the larger vessel, leading to the catalyst settling at the bottom and poor hydrogen dispersion. This creates localized "hydrogen-starved" zones, slowing down the reaction.

  • Hydrogen Introduction: The method of hydrogen introduction is critical. A simple headspace feed may be insufficient. A sparging system that introduces hydrogen below the agitator can significantly improve gas-liquid mass transfer.

  • Catalyst "Wetting": Ensure the catalyst is properly wetted with the solvent before introducing the reactants. Clumps of dry catalyst have very low surface area and activity.

Q2: I'm observing a sudden, sharp increase in temperature and pressure during the reaction. What should I do, and how can I prevent this?

A2: You are likely experiencing the onset of a thermal runaway. Immediate action is required:

  • Emergency Protocol: Immediately stop the hydrogen feed, and if possible, apply emergency cooling. The reactor should be equipped with a rupture disc and a relief valve to safely vent excess pressure.[2]

  • Prevention - Heat Management:

    • Cooling Systems: Ensure your reactor's cooling system (jacket or internal coils) has the capacity to remove the heat generated by the reaction at the desired rate.

    • Dosing Control: Instead of adding all the nitroaromatic precursor at once, a semi-batch process where the precursor is added gradually allows for better temperature control. The addition rate can be tied to the cooling capacity of the reactor.

    • Solvent Choice: The solvent's heat capacity and boiling point can influence thermal stability. A solvent with a higher heat capacity can absorb more heat, providing a larger thermal buffer.

Catalyst Management

Q3: I've noticed a significant drop in catalyst activity after a few batches. What could be poisoning my palladium catalyst?

A3: Catalyst deactivation is a frequent problem in industrial settings. Several factors could be at play:

  • Sulfur and Halide Impurities: The starting materials or solvents may contain traces of sulfur or halide compounds, which are known poisons for palladium catalysts. It is crucial to use high-purity raw materials.

  • Product Inhibition: The amine product itself can sometimes adsorb onto the catalyst surface, blocking active sites.[5]

  • Sintering: High localized temperatures on the catalyst surface can cause the small palladium particles to agglomerate (sinter), reducing the active surface area.[6]

  • Incomplete Reduction Byproducts: Partially reduced intermediates, such as nitroso or hydroxylamine species, can bind strongly to the catalyst and inhibit its activity.

Q4: What are the best practices for handling large quantities of Pd/C catalyst safely?

A4: The pyrophoric nature of Pd/C, especially after use when it is often dry and highly active, necessitates strict safety protocols:

  • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (nitrogen or argon). This is critical during charging to the reactor and during filtration after the reaction.

  • Wet Handling: Never handle dry, used catalyst in the open air. The catalyst should be kept wet with solvent or water at all times during filtration and transfer.[4]

  • Spark Prevention: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can ignite the catalyst or hydrogen.

Impurity Profile and Purification

Q5: My final product has a persistent color, and I'm seeing unexpected peaks in my HPLC analysis. What are the likely impurities?

A5: The impurity profile can be complex and may include:

  • Partially Reduced Intermediates: As mentioned, nitroso and hydroxylamine compounds can be present if the hydrogenation is incomplete.

  • Dehalogenation Byproducts: While less common with palladium catalysts compared to others like Raney Nickel, some dehalogenation can occur, leading to the formation of aminofluorophenols with one less fluorine atom.

  • Coupling Products: Azoxy, azo, and hydrazo compounds can form from the condensation of partially reduced intermediates.

  • Oxidation Products: The aminophenol product is susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to the formation of colored polymeric impurities.

Q6: What are effective methods for purifying this compound at a large scale?

A6: A multi-step purification process is often necessary:

  • Solvent Extraction: This can be used to remove non-polar impurities. The choice of solvent and pH are critical for efficient separation.

  • Carbon Treatment: Activated carbon can be used to remove colored impurities and some organic byproducts.

  • Crystallization: This is a powerful technique for achieving high purity. The choice of solvent system is crucial for obtaining good recovery and crystal morphology. It may be necessary to perform multiple crystallizations.

  • Salt Formation: In some cases, forming a salt of the aminophenol can facilitate purification by altering its solubility properties.[7][8]

Section 3: Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction, identifying impurities, and ensuring the final product meets specifications.

Analytical Technique Purpose Typical Parameters
High-Performance Liquid Chromatography (HPLC) Quantify the starting material, product, and impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a buffer (e.g., phosphate or acetate). Detector: UV-Vis.
Gas Chromatography (GC) Analyze for volatile impurities and residual solvents.Column: Capillary column with a polar stationary phase. Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Mass Spectrometry (MS) Identify unknown impurities.Can be coupled with HPLC (LC-MS) or GC (GC-MS) for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure of the final product and identify major impurities.¹H, ¹³C, and ¹⁹F NMR are all valuable.

Protocol: HPLC Analysis of this compound

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Section 4: Process Safety Management

A robust Process Safety Management (PSM) program is not just a recommendation but a necessity for scaling up hydrogenation reactions.[9][10][11]

Caption: A cyclical approach to Process Safety Management.

Key elements of a PSM program for this compound production should include:

  • Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential hazards and operational issues.

  • Management of Change (MOC): A formal procedure for evaluating and approving any changes to the process, equipment, or raw materials.

  • Standard Operating Procedures (SOPs): Detailed, written instructions for all critical tasks, including reactor charging, reaction monitoring, product filtration, and emergency shutdown.

  • Training: Comprehensive training for all personnel on the process, its hazards, and emergency procedures.

  • Mechanical Integrity: A program for the regular inspection, testing, and maintenance of all critical equipment, including the reactor, pumps, and safety systems.

By understanding the inherent challenges and implementing robust troubleshooting and safety protocols, the successful and safe scale-up of this compound production can be achieved.

References

preventing self-polymerization of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,3-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the self-polymerization of this highly reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Stability

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its utility is derived from the unique electronic properties conferred by the electron-donating amino and hydroxyl groups, further modulated by the strongly electron-withdrawing fluorine atoms.[3][4] However, this intricate electronic balance also renders the molecule susceptible to self-polymerization, a common issue with aminophenols, leading to discoloration, product degradation, and reduced yields.[5][6] This guide provides a mechanistic overview of the polymerization process and practical, field-proven strategies to ensure the stability and integrity of your this compound throughout your experimental workflow.

Understanding the Mechanism of Self-Polymerization

The self-polymerization of this compound is primarily an oxidative process. The electron-rich aromatic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. The presence of both an amino and a hydroxyl group on the same ring provides multiple sites for oxidation and subsequent coupling.[6][7]

The likely mechanism involves the formation of radical cations or quinone-imine intermediates, which then undergo electrophilic aromatic substitution with neutral monomer molecules. This process can continue, leading to the formation of colored oligomers and polymers.[8] The fluorine substituents, being highly electronegative, can influence the rate and regioselectivity of these reactions.[3][9]

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Radical_Cation Radical Cation / Quinone-imine Intermediate Monomer->Radical_Cation Oxidation Initiator O₂, Light, Metal Ions Initiator->Monomer Dimer Dimer Radical_Cation->Dimer + Monomer Trimer Trimer Dimer->Trimer + Monomer Oligomer Oligomers/Polymers Trimer->Oligomer ... Stable_Product Stable Polymer Oligomer->Stable_Product Chain Termination

Caption: Postulated oxidative polymerization pathway of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure long-term stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally in a freezer at or below -20°C. It should be kept in a tightly sealed, opaque container to protect it from air and light, which can initiate oxidative polymerization.[10]

Q2: My bottle of this compound has turned from a white/off-white powder to a brown or purplish solid. Is it still usable?

A2: The color change indicates that oxidation and some degree of polymerization have occurred.[5][6] For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, it is strongly recommended to use fresh, uncolored material.[2] The presence of oligomers can interfere with subsequent reactions and complicate purification.

Q3: I need to weigh out the compound in the open lab. How can I minimize exposure to air?

A3: While working in a glovebox is ideal, if you must handle it in the open, do so quickly. Have all your equipment ready beforehand. It's advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. After weighing, blanket the container with an inert gas before sealing and returning to cold storage.

In Solution

Q4: I dissolved this compound in an organic solvent (e.g., methanol, DMSO), and the solution turned dark within hours. What is happening?

A4: This is a classic sign of oxidative polymerization in solution. Dissolved oxygen in the solvent, as well as exposure to ambient light, can accelerate this process. Certain solvents can also participate in or facilitate the oxidation.

Q5: How can I prevent my solutions of this compound from turning color?

A5: There are several strategies to enhance the stability of your solutions:

  • Degas your solvent: Before dissolving the compound, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Use an inert atmosphere: Prepare and handle the solution under a blanket of inert gas.

  • Work in the dark: Protect the solution from light by wrapping the flask in aluminum foil or using amber glassware.

  • Add an antioxidant/inhibitor: For storage or longer reactions, consider adding a small amount of a suitable polymerization inhibitor.

Q6: What kind of inhibitors are effective, and at what concentration?

A6: For aminophenols, radical scavengers are typically effective. Common choices include:

  • Butylated hydroxytoluene (BHT): A widely used antioxidant.

  • Hydroquinone (HQ): Effective, but can sometimes be reactive under certain conditions.

  • 4-tert-Butylcatechol (TBC): Another common choice for stabilizing reactive monomers.

A typical starting concentration for these inhibitors is in the range of 50-200 ppm. The optimal choice and concentration may need to be determined empirically for your specific application.

InhibitorTypical ConcentrationNotes
Butylated hydroxytoluene (BHT)100-200 ppmGood general-purpose radical scavenger.
Hydroquinone (HQ)50-100 ppmCan be more effective but may need removal.
4-tert-Butylcatechol (TBC)50-100 ppmOften used for stabilizing monomers like styrene.

Q7: Will the inhibitor interfere with my subsequent reaction?

A7: It is possible. Inhibitors are designed to quench reactive species, which might include your reagents or intermediates. If your reaction is sensitive to radical scavengers, you may need to remove the inhibitor before proceeding. This can often be achieved by passing the solution through a column of activated alumina or by a mild basic wash, depending on the inhibitor.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Solid darkens in bottle Exposure to air and/or light during storage or handling.Discard if purity is critical. For future use, store under inert gas at ≤ -20°C in an opaque container.[10]
Solution turns brown/purple Oxidative polymerization in solution.Prepare fresh solution using degassed solvent under an inert atmosphere. Protect from light. Consider adding an inhibitor for prolonged storage or reactions.
Reaction yield is low, and a tarry byproduct is formed Self-polymerization is competing with the desired reaction.Lower the reaction temperature. Ensure all reagents and solvents are free of oxidizing impurities. If possible, run the reaction under strictly anaerobic conditions.
NMR/LC-MS shows multiple broad peaks instead of a clean product Formation of oligomers.Improve inert atmosphere techniques. Purify the starting material if it shows signs of discoloration. Consider in-situ use immediately after preparation or purification.
Discoloration occurs during aqueous workup pH changes and exposure to oxygen can promote oxidation.Degas all aqueous solutions before use. Work quickly and consider adding a reducing agent like sodium bisulfite to the aqueous phase to scavenge dissolved oxygen.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound
  • Solvent Degassing: Take your desired solvent (e.g., 100 mL of anhydrous THF) in a Schlenk flask. Bubble dry argon or nitrogen through the solvent for 20-30 minutes.

  • Inhibitor Addition (Optional): If an inhibitor is required, add the appropriate amount (e.g., 1-2 mg of BHT for a 100 ppm solution).

  • Weighing: In a separate vial, weigh the required amount of this compound.

  • Dissolution: Under a positive pressure of inert gas, add the degassed solvent to the vial containing the solid and stir until dissolved.

  • Storage: If the solution is to be stored, keep it in a sealed Schlenk flask under a positive pressure of inert gas, in the dark, and at a low temperature if compatible with the solvent.

Protocol 2: Small-Scale Test for Oligomerization
  • Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • TLC Analysis: Spot the solution on a silica gel TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Visualization: Visualize the plate under UV light. The monomer should appear as a single spot. The formation of a streak from the baseline or additional spots with lower Rf values suggests the presence of oligomers.[11]

  • LC-MS Analysis: For a more sensitive analysis, inject the solution into an LC-MS. Look for peaks with masses corresponding to dimers, trimers, and higher-order oligomers.[12][13]

cluster_workflow Troubleshooting Workflow Problem Unwanted Polymerization Observed (e.g., color change, low yield) Check_Solid Inspect Solid Starting Material Problem->Check_Solid Check_Solvent Evaluate Solvent Quality Problem->Check_Solvent Check_Atmosphere Review Inert Atmosphere Technique Problem->Check_Atmosphere Check_Temp Assess Reaction Temperature Problem->Check_Temp Solution_Solid Use fresh, pure solid. Store properly. Check_Solid->Solution_Solid Solution_Solvent Degas solvent before use. Check_Solvent->Solution_Solvent Solution_Atmosphere Improve inert gas handling. Use Schlenk techniques. Check_Atmosphere->Solution_Atmosphere Solution_Temp Lower reaction temperature. Check_Temp->Solution_Temp

Caption: A logical workflow for troubleshooting unwanted polymerization.

References

Technical Support Center: Managing Regioselectivity in Reactions Involving 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,3-difluorophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating this versatile building block into their synthetic workflows. The unique electronic properties arising from the interplay of the amino, hydroxyl, and two fluorine substituents present distinct challenges and opportunities in controlling reaction regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired synthetic outcomes with confidence.

Understanding the Reactivity Landscape of this compound

The regiochemical outcome of reactions with this compound is governed by the cumulative electronic and steric effects of its substituents. The amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance (+M effect).[1][2][3][4] Conversely, the fluorine atoms are deactivating through their strong inductive electron withdrawal (-I effect), yet they also act as ortho, para-directors due to a weaker resonance donation (+M effect).[1]

This complex interplay of directing effects can lead to mixtures of products, making precise control of regioselectivity a critical experimental challenge. This guide will dissect these challenges and provide actionable strategies to steer your reactions toward the desired isomer.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chemical modification of this compound in a practical question-and-answer format.

Electrophilic Aromatic Substitution

Question 1: I am attempting a bromination of this compound and obtaining a mixture of isomers. How can I selectively functionalize the C6 position?

Answer: The C6 position is activated by both the para-amino group and the ortho-hydroxyl group, making it the most electron-rich and sterically accessible site for many electrophilic aromatic substitution reactions. However, competing substitution at other positions can occur. To favor substitution at C6, consider the following strategies:

  • Choice of Halogenating Agent: For bromination, using a milder reagent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile can provide higher selectivity compared to harsher conditions like Br2 in acetic acid. The use of N-halosuccinimides with a palladium acetate catalyst can also offer regioselective control in some systems.[5][6]

  • Protecting Group Strategy: To block other reactive sites and direct the electrophile to C6, you can employ protecting groups. Acetylation of the amino group to form an acetamide (-NHCOCH3) moderates its activating effect, which can enhance selectivity.[3] The hydroxyl group can be protected as a methyl or benzyl ether.

  • Solvent and Temperature Effects: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product. The choice of solvent can also influence the reactivity of the electrophile and the substrate.

Question 2: Why is my nitration reaction yielding a complex mixture and significant decomposition?

Answer: Phenols and anilines are highly susceptible to oxidation under strong nitrating conditions (e.g., concentrated nitric and sulfuric acids), leading to decomposition and the formation of tarry byproducts. The amino group can also be protonated in strongly acidic media, forming an ammonium (-NH3+) group which is a deactivating, meta-directing group.[7] To circumvent these issues:

  • Protect the Activating Groups: Acetylate both the amino and hydroxyl groups before nitration. This reduces their activating strength, prevents oxidation, and ensures a cleaner reaction.[8] The protecting groups can be removed subsequently by hydrolysis.

  • Milder Nitrating Agents: Use milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt with a Lewis acid.

Nucleophilic Reactions: N- vs. O-Alkylation

Question 3: I am trying to perform an O-alkylation on the hydroxyl group but am getting significant N-alkylation of the amine. How can I improve the selectivity for O-alkylation?

Answer: The competition between N- and O-alkylation is a common challenge with aminophenols.[9][10] Nitrogen is generally less electronegative and therefore more nucleophilic than oxygen, often leading to preferential N-alkylation.[11] To favor O-alkylation, you can manipulate the reaction conditions based on Pearson's Hard and Soft Acid-Base (HSAB) theory.

  • Deprotonation Strategy: The phenoxide anion is a much stronger nucleophile than the neutral hydroxyl group.[7] Using one equivalent of a suitable base will selectively deprotonate the more acidic phenol (pKa ~10) over the aniline (pKa ~30 for the N-H bond). Suitable bases include NaH, K2CO3, or Cs2CO3.

  • Protect the Amino Group: The most reliable method to ensure selective O-alkylation is to protect the amino group. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be easily introduced and is stable to many O-alkylation conditions.[12][13]

  • Choice of Alkylating Agent: Harder alkylating agents, such as dimethyl sulfate or methyl triflate, tend to favor reaction at the harder oxygen nucleophile.[11]

Experimental Protocol: Selective O-Methylation of this compound

  • Protection of the Amino Group:

    • Dissolve this compound (1 eq.) in a suitable solvent such as THF or dioxane.

    • Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq.) and a base like triethylamine (1.2 eq.).

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by extracting with an organic solvent and purify the N-Boc protected intermediate by column chromatography.

  • O-Methylation:

    • Dissolve the N-Boc-4-amino-2,3-difluorophenol (1 eq.) in a polar aprotic solvent like DMF or acetone.

    • Add a base such as potassium carbonate (K2CO3, 1.5 eq.) and methyl iodide (CH3I, 1.2 eq.).

    • Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure. Purify the O-methylated product.

  • Deprotection:

    • Dissolve the purified product in a solvent like dichloromethane (DCM).

    • Add an excess of a strong acid such as trifluoroacetic acid (TFA).

    • Stir at room temperature until the deprotection is complete.

    • Neutralize the reaction mixture and extract the desired O-methylated product.

Question 4: How can I achieve selective N-alkylation?

Answer: To favor N-alkylation, the nucleophilicity of the nitrogen should be enhanced relative to the oxygen.

  • Direct Alkylation under Neutral or Basic Conditions: In the absence of a strong base to deprotonate the phenol, the more nucleophilic amine will preferentially react. Using a polar solvent and a suitable alkyl halide can lead to selective N-alkylation.

  • Reductive Amination: A highly selective method for N-alkylation is to first form an imine by reacting the amino group with an aldehyde or ketone, followed by reduction with a reagent like sodium borohydride.[14] This method avoids direct competition with the hydroxyl group.

Cross-Coupling Reactions

Question 5: I need to perform a Suzuki-Miyaura coupling. At which position should I install the halide for the best results?

Answer: For a successful Suzuki-Miyaura coupling, you will first need to introduce a halide (typically Br or I) or a triflate group onto the aromatic ring.[15][16][17] The most straightforward position to halogenate, as discussed in Question 1, is the C6 position.

  • Workflow for C6-Arylation:

    • Protection: Protect both the amino and hydroxyl groups to prevent interference with the palladium catalyst and to ensure solubility. Acyl or silyl protecting groups are common choices.[18][19]

    • Regioselective Halogenation: Perform a regioselective bromination or iodination at the C6 position.

    • Suzuki-Miyaura Coupling: Subject the halogenated and protected intermediate to your desired Suzuki-Miyaura coupling conditions (e.g., arylboronic acid, Pd catalyst, base, and solvent).[20][21]

    • Deprotection: Remove the protecting groups to yield the final C6-arylated product.

dot

Suzuki_Coupling_Workflow A This compound B Protection (e.g., Ac or Boc) A->B 1. C Regioselective Halogenation (C6) (e.g., NBS) B->C 2. D Suzuki-Miyaura Coupling C->D 3. E Deprotection D->E 4. F Final C6-Arylated Product E->F 5.

Caption: Workflow for C6-Arylation via Suzuki Coupling.

Data Summary Table

Reaction TypeTarget PositionKey StrategyReagents/ConditionsExpected Outcome
Electrophilic Halogenation C6Kinetic ControlNBS or NIS, low temp.Selective C6-halogenation
Electrophilic Nitration C6ProtectionAc2O, then AcONO2Clean C6-nitration, no oxidation
O-Alkylation O-AlkylProtection of Amine1. Boc2O 2. Base (K2CO3), R-XSelective O-alkylation
N-Alkylation N-AlkylReductive AminationRCHO, then NaBH4Selective N-alkylation
Suzuki Coupling C6-ArylHalogenation/Coupling1. Protection 2. NBS 3. Ar-B(OH)2, Pd catalystRegioselective C-C bond formation

Logical Decision Workflow for Regioselective Functionalization

This diagram outlines the decision-making process for achieving regioselective functionalization of this compound.

dot

Decision_Tree Start Desired Functionalization? Q1 Electrophilic Aromatic Substitution? Start->Q1 Q2 Alkylation? Start->Q2 Q3 Cross-Coupling? Start->Q3 A1 Protect -NH2 and -OH (e.g., Acetylation) Q1->A1 Yes Q2_sub N- or O-Alkylation? Q2->Q2_sub Yes C1 Protect -NH2 and -OH Q3->C1 Yes A2 Perform reaction (e.g., Nitration, Halogenation) A1->A2 A3 Deprotect A2->A3 N_Alk Reductive Amination (RCHO, NaBH4) Q2_sub->N_Alk N-Alkylation O_Alk_Path Protect -NH2 (Boc) then O-Alkylation (Base, R-X) Q2_sub->O_Alk_Path O-Alkylation C2 Regioselective Halogenation (C6 position) C1->C2 C3 Perform Suzuki/Buchwald Coupling C2->C3 C4 Deprotect C3->C4

Caption: Decision workflow for regioselective reactions.

References

minimizing dehalogenation side reactions of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dehalogenation Side Reactions

Welcome to the technical support center for 4-Amino-2,3-difluorophenol. This resource is designed to assist you in navigating the complexities of working with this valuable pharmaceutical intermediate, with a specific focus on mitigating unwanted dehalogenation side reactions.[1] As a senior application scientist, I will provide insights grounded in chemical principles and practical experience to help you optimize your synthetic routes.

I. Troubleshooting Guide: Dehalogenation Side Reactions

This section addresses common issues encountered during reactions involving this compound, providing explanations and actionable solutions.

Q1: I am observing a significant amount of a dehalogenated by-product in my reaction. What are the likely causes?

The presence of dehalogenated impurities, such as 4-amino-2-fluorophenol or 4-aminophenol, is a common challenge. The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions, particularly in electron-rich aromatic systems.[2] The amino and hydroxyl groups on this compound are electron-donating, which can activate the aromatic ring and make the fluorine atoms more susceptible to displacement.

Several factors can promote this unwanted side reaction:

  • Catalytic Hydrogenation Conditions: The most common cause of dehalogenation is the use of transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.[3][4] While often employed for nitro group reductions or other hydrogenolysis reactions, these conditions can also lead to hydrodefluorination.[3]

  • Strong Bases and High Temperatures: Certain strong bases, especially when combined with elevated temperatures, can promote nucleophilic aromatic substitution (SNAr) where a nucleophile displaces a fluoride ion.[5] While fluoride is typically a poor leaving group in SNAr, the electron-donating nature of the amino and hydroxyl groups can facilitate this process under harsh conditions.[6][7]

  • Reductive Conditions with Certain Metals: Besides catalytic hydrogenation, other reductive methods employing metals like copper or nickel can also induce dehalogenation, particularly in aqueous or protic solvents.[8][9]

Q2: How can I modify my reaction conditions to minimize the hydrodefluorination of this compound during a catalytic hydrogenation step?

When catalytic hydrogenation is necessary for other transformations in your synthetic route, careful optimization of the reaction parameters is crucial to preserve the C-F bonds.

Experimental Protocol: Selective Catalytic Hydrogenation
  • Catalyst Selection: Opt for a less active catalyst. For instance, if you are using 10% Pd/C, consider switching to 5% Pd/C or even a different metal catalyst that has a lower propensity for C-F bond cleavage, such as platinum on carbon (Pt/C) under specific conditions. Rhodium-based catalysts have also been shown to be effective for hydrodehalogenation, so they should generally be avoided if C-F bond preservation is desired.[3]

  • Solvent Choice: The choice of solvent can influence the catalyst's activity and selectivity. Aprotic solvents like ethyl acetate, THF, or toluene are often preferred over protic solvents like methanol or ethanol, as the latter can sometimes facilitate protonolysis of the C-F bond on the catalyst surface.

  • Control of Hydrogen Pressure: Use the lowest effective hydrogen pressure. Often, atmospheric pressure (using a hydrogen balloon) is sufficient and less likely to cause over-reduction compared to high-pressure hydrogenation.

  • Temperature Management: Conduct the reaction at room temperature or below if the primary reaction rate is acceptable. Elevated temperatures significantly increase the rate of hydrodefluorination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or HPLC. Stop the reaction as soon as the desired transformation is complete to prevent further dehalogenation of the product.

ParameterStandard ConditionRecommended Modification for Minimizing DehalogenationRationale
Catalyst 10% Pd/C5% Pd/C, Pt/C, or other less active catalystsReduces the rate of C-F bond cleavage.
Solvent Methanol, EthanolEthyl acetate, THF, TolueneAprotic solvents can decrease the propensity for protonolysis.
H₂ Pressure 3-4 barAtmospheric pressure (balloon)Lower pressure reduces the driving force for over-reduction.
Temperature 50-70 °CRoom Temperature (20-25 °C) or lowerLower temperatures disfavor the kinetically slower dehalogenation.
Q3: I suspect nucleophilic attack is causing dehalogenation in my reaction. What steps can I take to prevent this?

Nucleophilic aromatic substitution (SNAr) leading to defluorination is more likely to occur with strong nucleophiles and under forcing conditions.[5]

Strategies to Mitigate Nucleophilic Dehalogenation:
  • Protecting Groups: The activating effect of the amino and hydroxyl groups can be mitigated by using protecting groups. For example, the amino group can be protected as an amide (e.g., acetyl) or a carbamate (e.g., Boc), and the hydroxyl group can be protected as an ether (e.g., methyl or benzyl ether). This reduces the electron-donating capacity of these substituents, thereby deactivating the ring towards nucleophilic attack.

  • Milder Reaction Conditions: If possible, use milder bases and lower reaction temperatures. For instance, instead of strong bases like sodium hydroxide or potassium tert-butoxide, consider using weaker inorganic bases like potassium carbonate or organic bases like triethylamine.

  • Choice of Nucleophile: If the reaction allows, use a less aggressive nucleophile. The reactivity of nucleophiles can often be tempered by changing the counter-ion or the solvent.

Below is a decision-making workflow for troubleshooting dehalogenation:

G start Dehalogenation Observed reaction_type Identify Reaction Type start->reaction_type hydrogenation Catalytic Hydrogenation? reaction_type->hydrogenation nucleophilic Nucleophilic Conditions? reaction_type->nucleophilic h2_solution Optimize Hydrogenation: - Lower activity catalyst (e.g., 5% Pd/C) - Aprotic solvent (e.g., EtOAc) - Lower H2 pressure (balloon) - Room temperature - Monitor reaction closely hydrogenation->h2_solution Yes nuc_solution Mitigate Nucleophilic Attack: - Protect -NH2 and/or -OH groups - Use milder base (e.g., K2CO3) - Lower reaction temperature - Consider a less reactive nucleophile nucleophilic->nuc_solution Yes end Minimized Dehalogenation h2_solution->end nuc_solution->end

Caption: Troubleshooting workflow for dehalogenation.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of catalytic hydrodefluorination?

Catalytic hydrodefluorination on a metal surface like palladium is a complex process. A simplified mechanism involves:

  • Adsorption: The aromatic ring of this compound adsorbs onto the catalyst surface.

  • Oxidative Addition: The metal catalyst inserts into the C-F bond, forming an organometallic intermediate.

  • Hydrogenolysis: This intermediate reacts with hydrogen atoms on the catalyst surface, leading to the cleavage of the metal-carbon and metal-fluorine bonds and the formation of a C-H bond and hydrogen fluoride.

The electron-rich nature of the phenol ring facilitates its adsorption onto the electron-deficient metal surface, making it susceptible to this reaction.

Q2: Are there alternative reagents to Pd/C for reductions that are less likely to cause dehalogenation?

Yes, several alternatives can be considered for reductions, such as nitro group reduction, where dehalogenation is a concern:

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst can sometimes be milder than using gaseous hydrogen and may offer better selectivity.

  • Metal Powders in Acid: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are classic methods for nitro group reduction and generally do not affect C-F bonds.

  • Sodium Dithionite: This reagent is effective for the reduction of nitro groups in aqueous solutions and is compatible with many functional groups, including aryl fluorides.

Q3: Can enzymatic or microbial methods be used to avoid chemical dehalogenation?

While not a common laboratory practice for this specific substrate, it's worth noting that certain microorganisms and enzymes have been shown to catalyze the dehalogenation of halogenated phenols.[10][11] These biocatalytic methods often operate under very mild conditions (room temperature, neutral pH) and can exhibit high selectivity.[10] However, the development of a specific enzymatic process for a particular synthetic step would require significant research and is not a readily available solution for most chemists.

Q4: How does the position of the fluorine atoms on the ring affect their lability?

The electronic environment of the C-F bond plays a significant role in its stability. In this compound, both fluorine atoms are ortho to either the amino or the hydroxyl group. These electron-donating groups increase the electron density of the ring, which can make the C-F bonds more susceptible to certain types of cleavage, particularly electrophilic attack or oxidative addition to a metal catalyst. In nucleophilic aromatic substitution, electron-withdrawing groups are typically required to activate the ring, but the high polarization of the C-F bond can still make it a target for nucleophiles under forcing conditions.[6]

III. Summary and Key Takeaways

Minimizing the dehalogenation of this compound is achievable through careful control of reaction conditions. The key is to understand the underlying mechanisms that lead to C-F bond cleavage and to select reagents and parameters that favor the desired transformation while disfavoring the dehalogenation pathway.

  • For Catalytic Hydrogenations: Use the mildest possible conditions—lower catalyst loading and activity, aprotic solvents, atmospheric hydrogen pressure, and low temperatures.

  • For Nucleophilic Reactions: Protect the activating amino and hydroxyl groups and use milder bases and lower temperatures.

  • Consider Alternatives: When possible, use alternative reagents for reductions that are known to be compatible with aryl fluorides.

By implementing these strategies, researchers can significantly improve the yield and purity of their desired products when working with this versatile and important chemical building block.

IV. References

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. Available from: --INVALID-LINK--

  • Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Catalytic Hydrodehalogenation Reactions. Available from: --INVALID-LINK--

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.GOV. Available from: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution - YouTube. Available from: --INVALID-LINK--

  • Preferential oxidative dehalogenation upon conversion of 2-halophenols by Rhodococcus opacus 1G | FEMS Microbiology Letters | Oxford Academic. Available from: --INVALID-LINK--

  • A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates | Organic Letters. Available from: --INVALID-LINK--

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Available from: --INVALID-LINK--

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. Available from: --INVALID-LINK--

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available from: --INVALID-LINK--

  • Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. Available from: --INVALID-LINK--

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. Available from: --INVALID-LINK--

  • Exploring the Synthesis and Applications of this compound (CAS 163733-99-1). Available from: --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: --INVALID-LINK--

  • Preferential oxidative dehalogenation upon conversion of 2-halophenols by Rhodococcus opacus 1G. Available from: --INVALID-LINK--

References

improving solubility of 4-Amino-2,3-difluorophenol for aqueous reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2,3-difluorophenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the aqueous solubility of this versatile, yet moderately soluble, building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure its successful application in your aqueous reaction systems.

Understanding the Molecule: Physicochemical Properties

This compound (MW: 145.11 g/mol ) possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, making its solubility highly dependent on the pH of the aqueous medium.[1][2][3] The presence of two electron-withdrawing fluorine atoms on the benzene ring influences the acidity and basicity (pKa) of these functional groups compared to unsubstituted aminophenols.[4]

Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeRationale & Impact on Aqueous Solubility
pKa (Amino group) 4.5 - 5.5The amino group will be protonated (cationic form, -NH3+) at pH values below this range, leading to a significant increase in aqueous solubility.[6]
pKa (Phenol group) 9.0 - 10.0The phenolic group will be deprotonated (anionic form, -O-) at pH values above this range, forming a phenoxide salt that is far more water-soluble.[7]
Isoelectric Point (pI) ~7.0This is the estimated pH at which the molecule has a net neutral charge (zwitterionic), and its aqueous solubility is at a minimum.
logP 1.0 - 1.5The calculated LogP for the similar 4-Amino-2,5-difluorophenol is 1.25, suggesting moderate lipophilicity.[8] This contributes to its limited solubility in pure water.
Melting Point ~153 °CIndicates a stable crystalline solid.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when trying to dissolve this compound for aqueous reactions.

Question 1: My this compound is not dissolving in water or my buffered reaction media. What is the first thing I should try?

Answer: The first and most effective strategy is to adjust the pH. The solubility of this compound is lowest around its isoelectric point (estimated near neutral pH) and increases dramatically in acidic or basic conditions.[10]

  • For Acidic Conditions: Adjust the pH to be at least 1.5-2 units below the estimated pKa of the amino group (i.e., pH < 3.0). This will protonate the amino group to form the highly soluble ammonium salt. Use dilute HCl or another non-reactive acid.

  • For Basic Conditions: Adjust the pH to be at least 1.5-2 units above the estimated pKa of the phenolic group (i.e., pH > 11.5). This will deprotonate the hydroxyl group to form the highly soluble phenoxide salt. Use dilute NaOH, KOH, or an appropriate base.

Causality: Ionization of the molecule introduces a formal charge, which dramatically improves interactions with polar water molecules, leading to enhanced solubility.

Question 2: I adjusted the pH, and the compound dissolved. However, it precipitated out when I added my other reagents. Why did this happen and how can I fix it?

Answer: This common issue, known as "crashing out," occurs if the addition of your reagents alters the pH of the solution back towards the compound's isoelectric point.

Troubleshooting Steps:

  • Check Reagent pH: Determine the pH of your added reagent solutions. If they are neutral or buffered at a pH where this compound is insoluble, they will neutralize your initial pH adjustment.

  • Use a Stronger Buffer: Ensure your reaction medium is buffered with sufficient capacity to handle the addition of other reagents without a significant pH shift.

  • Reverse the Addition: Consider adding the this compound solution (pre-dissolved at an optimal pH) to the reaction mixture containing the other reagents, rather than the other way around. This allows the bulk of the reaction volume to buffer the incoming solution.

  • Consider a Co-solvent: If pH control is still problematic, introducing a water-miscible organic co-solvent can help keep the compound in solution even if the pH fluctuates.

Question 3: My reaction is pH-sensitive and must be run near neutral pH. What are my options?

Answer: If manipulating the pH is not feasible, you have several effective alternatives. The choice depends on the specific requirements of your reaction.

  • Option A: Co-solvents: Introduce a water-miscible organic solvent to increase the solubility of the neutral form of the compound.[][12]

  • Option B: Solubility Enhancers (Cyclodextrins): Use cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and can carry the "guest" molecule in aqueous solution.[13][14][15]

Decision Workflow for Neutral pH Reactions

G start Need to dissolve at neutral pH solvent_check Is a co-solvent compatible with my reaction? start->solvent_check cyclodextrin_check Is complexation with cyclodextrin acceptable? solvent_check->cyclodextrin_check No use_cosolvent Use Co-solvent Protocol solvent_check->use_cosolvent Yes use_cyclodextrin Use Cyclodextrin Protocol cyclodextrin_check->use_cyclodextrin Yes reassess Re-evaluate reaction conditions or synthetic route cyclodextrin_check->reassess No

Caption: Decision tree for solubilization at neutral pH.

Question 4: What co-solvent should I use, and how much?

Answer: The choice of co-solvent depends on its compatibility with your downstream processing and reaction chemistry. The goal is to reduce the overall polarity of the solvent system.[16]

Recommended Co-solvents for Screening

Co-solventTypical Starting % (v/v)Properties & Considerations
Ethanol (EtOH) 10-30%Protic solvent. Generally good compatibility and easy to remove under vacuum.
Dimethyl Sulfoxide (DMSO) 5-20%Aprotic, highly polar. Excellent solubilizing power but can be difficult to remove and may interfere with some reactions.[5]
N,N-Dimethylformamide (DMF) 5-20%Aprotic, polar. Similar to DMSO, good solvent but high boiling point.
Acetonitrile (ACN) 10-30%Aprotic, polar. Lower boiling point than DMSO/DMF, often easier to remove.[5]
Polyethylene Glycol (e.g., PEG 400) 10-40%Non-volatile, low toxicity. Useful for formulations but not easily removed.[]

Experimental Protocol: Co-solvent Screening

  • Stock Solution: Prepare a stock solution of this compound in the chosen co-solvent (e.g., 100 mg/mL in DMSO).

  • Titration: Add the stock solution dropwise to your aqueous reaction buffer while stirring vigorously.

  • Observation: Monitor for the first sign of persistent cloudiness or precipitation. This will give you the approximate limit of solubility for that co-solvent ratio.

  • Optimization: Perform the reaction at a co-solvent percentage safely below this limit (e.g., 80% of the concentration that caused precipitation).

Question 5: I see discoloration when I dissolve the compound at high pH. Is it degrading?

Answer: Yes, this is a significant risk. Aminophenols are susceptible to oxidation, especially under basic conditions in the presence of air (oxygen).[17] This often results in the formation of colored quinone-imine type species. While some phenolic compounds are stable at high pH, others can degrade.[18]

Mitigation Strategies:

  • Inert Atmosphere: Perform the dissolution and subsequent reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Reducing Agents: Add a small amount of a reducing agent like sodium sulfite or sodium dithionite to the basic solution to inhibit oxidation.[19]

  • Limit Time at High pH: Prepare the basic solution immediately before use. Do not store it.

  • Use Acidic Conditions: If possible, opt for acidic dissolution conditions, as the protonated aminophenol is generally more stable against oxidation.[4]

Experimental Protocols

Protocol 1: pH-Mediated Dissolution

This protocol describes the steps for dissolving this compound by adjusting the pH.

G start Weigh this compound suspend Suspend in deionized water (e.g., 10-20 mL per gram) start->suspend choice Choose Acidic or Basic Route suspend->choice add_acid Add 1M HCl dropwise with stirring choice->add_acid Acidic add_base Add 1M NaOH dropwise with stirring (under N2) choice->add_base Basic check_acid_ph Monitor pH until < 3.0 add_acid->check_acid_ph check_base_ph Monitor pH until > 11.5 add_base->check_base_ph dissolution Continue stirring until a clear solution forms check_acid_ph->dissolution check_base_ph->dissolution end Solution is ready for use dissolution->end

Caption: Workflow for pH-mediated dissolution.

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol is for reactions that must be conducted near neutral pH where the intrinsic solubility is low. Beta-cyclodextrins (β-CD) or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[14][20]

Methodology: Kneading Method

  • Preparation: In a mortar, add the required amount of β-cyclodextrin.

  • Wetting: Add a small amount of water to the cyclodextrin to form a thick, uniform paste.

  • Incorporation: Slowly add the powdered this compound to the paste.

  • Kneading: Grind the mixture with the pestle for 15-20 minutes. The energy from kneading facilitates the inclusion of the guest molecule into the cyclodextrin cavity.[13]

  • Dissolution: The resulting paste or powder can be directly dissolved in the aqueous reaction medium. The complex is significantly more water-soluble than the free compound.[15]

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-2,3-difluorophenol. This versatile building block, characterized by its unique arrangement of amino, hydroxyl, and fluorine substituents, offers exciting opportunities in medicinal chemistry and materials science. However, its rich functionality also presents specific challenges in achieving high efficiency and selectivity in catalytic reactions.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Initial Catalyst Selection

This section addresses common preliminary questions to guide your initial experimental design.

Q1: I need to perform a cross-coupling reaction with this compound. Where do I start with catalyst selection?

A1: The selection of a catalyst system for this compound fundamentally depends on which functional group you intend to react: the amino group (C-N coupling) or the hydroxyl group (C-O coupling). The electronic properties of this substrate, influenced by the electron-withdrawing fluorine atoms, make it an "electron-deficient" system, which requires careful consideration of the catalyst, ligand, and base.[1]

A critical first step is to determine the desired chemoselectivity. As a general starting point:

  • For selective N-arylation (C-N bond formation): Palladium-based catalysts are typically the catalysts of choice.

  • For selective O-arylation (C-O bond formation): Copper-based catalyst systems are generally more effective.[2][3][4]

The following decision tree provides a simplified workflow for initial catalyst selection:

CatalystSelection start Desired Reaction with This compound cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) start->cn_coupling co_coupling C-O Coupling (e.g., Ullmann Condensation) start->co_coupling cc_coupling C-C Coupling (e.g., Suzuki, Sonogashira) start->cc_coupling pd_catalyst Palladium Catalyst System (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Bulky Biarylphosphine Ligand (e.g., BrettPhos, XPhos) cn_coupling->pd_catalyst cu_catalyst Copper Catalyst System (e.g., CuI, Cu(OAc)₂) + N,O- or N,N-donor Ligand (e.g., Picolinic Acid, DMEDA) co_coupling->cu_catalyst pd_cc_catalyst Palladium Catalyst System (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (Ligand choice is crucial) cc_coupling->pd_cc_catalyst

Caption: Initial catalyst selection workflow for this compound.

Q2: Why is there a need for different metal catalysts (Pd vs. Cu) for N- vs. O-arylation?

A2: The preference for palladium in N-arylation and copper in O-arylation of aminophenols stems from the differing pKa values of the N-H and O-H bonds and the mechanistic pathways of the respective catalytic cycles. The amino group is significantly less acidic than the phenolic hydroxyl group.

  • Palladium-catalyzed N-arylation (Buchwald-Hartwig type): These reactions typically employ strong, non-nucleophilic bases (e.g., NaOtBu) that can deprotonate the weakly acidic N-H bond. Modern, bulky, electron-rich biarylphosphine ligands (like BrettPhos) are crucial as they accelerate the reductive elimination step, which is often rate-limiting for electron-deficient anilines, and prevent catalyst decomposition.[1][5]

  • Copper-catalyzed O-arylation (Ullmann type): Copper catalysts, particularly with N,O- or N,N-donor ligands like picolinic acid or substituted diamines, show a higher affinity for the harder phenoxide nucleophile formed from the more acidic hydroxyl group.[3][4][6] These conditions often allow for selective O-arylation while leaving the less reactive amino group untouched.

Q3: How do the two fluorine atoms on the ring affect catalyst selection and reaction conditions?

A3: The two adjacent fluorine atoms have a significant electron-withdrawing inductive effect. This has several consequences:

  • Reduced Nucleophilicity: The electron density on both the nitrogen and oxygen atoms is decreased, making this compound a less reactive nucleophile than its non-fluorinated counterpart.[1] This often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) or more active catalyst systems.

  • Increased Acidity of the Phenol: The fluorine atoms increase the acidity of the phenolic proton, which can be beneficial for O-arylation reactions.

  • Potential for C-F Activation: While less common than C-Cl, C-Br, or C-I activation, under certain conditions, particularly with highly active catalysts, C-F bond activation can be a competing side reaction. This is more of a concern in reactions where the aminophenol is intended to be the aryl halide partner (after conversion to a halide or triflate).

For these reasons, highly active, modern catalyst systems are generally recommended over older, less efficient ones when working with this substrate.

Part 2: Troubleshooting Guide - C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

This section provides solutions to specific problems encountered during the N-arylation of this compound.

Q4: My Buchwald-Hartwig reaction is giving a low yield of the desired N-arylated product. What are the likely causes and how can I fix it?

A4: Low yields in the N-arylation of this compound are common and can usually be traced back to a few key factors.

Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst Activity The electron-deficient nature of the aniline requires a highly active catalyst to overcome the slow kinetics of oxidative addition and reductive elimination.1. Switch to a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3/G4, BrettPhos Pd G3) for more reliable generation of the active Pd(0) species.[1] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.
Inappropriate Ligand Choice The ligand is critical for stabilizing the palladium center and promoting the key steps of the catalytic cycle.1. Use Bulky, Electron-Rich Ligands: Employ modern biarylphosphine ligands such as BrettPhos, XPhos, or RuPhos, which are specifically designed for challenging substrates.[1] 2. Perform a Ligand Screen: If yields remain low, screen a panel of different ligands to find the optimal one for your specific aryl halide partner.
Ineffective Base A base that is too weak will not sufficiently deprotonate the weakly nucleophilic aniline.1. Use a Strong, Non-nucleophilic Base: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is often the base of choice.[1][7] 2. Ensure Base Quality: Use fresh, high-purity base, as older batches can be less active due to hydration.
Catalyst Poisoning The unprotected hydroxyl group can potentially coordinate to the palladium center and inhibit catalysis.1. Protect the Hydroxyl Group: Although less ideal, protecting the phenol as a silyl ether (e.g., TBDMS) or another labile group can prevent this interaction. 2. Ligand Optimization: A highly coordinating ligand can sometimes outcompete the substrate for binding to the palladium center, mitigating poisoning effects.
Solvent and Temperature Issues The reaction may not have reached the required activation energy.1. Increase Temperature: Cautiously increase the reaction temperature. Toluene or dioxane are common solvents that allow for higher temperatures.[8] 2. Ensure Anhydrous Conditions: Use dry solvents and reagents, as water can interfere with the catalytic cycle.
Q5: I am observing a significant amount of O-arylation as a side product in my N-arylation reaction. How can I improve selectivity for the C-N bond formation?

A5: Observing O-arylation during a palladium-catalyzed N-arylation is a clear indication that the reaction conditions are not optimal for chemoselectivity.

Primary Cause: The base used might be strong enough to deprotonate the more acidic phenol, and the catalyst system may have some activity for C-O coupling.

Solutions to Enhance N-Selectivity:

  • Reinforce a Palladium/Bulky Ligand System: The combination of a palladium source with a bulky biarylphosphine ligand like BrettPhos is known to be highly selective for N-arylation of aminophenols.[2][9] Ensure you are using a sufficient loading of the ligand (typically a Pd:ligand ratio of 1:1.2 to 1:1.5).

  • Base Selection: While a strong base is needed, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS). It is a strong, non-nucleophilic base that can be effective in promoting N-arylation while minimizing O-arylation in some systems.

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. The activation energy for O-arylation may be higher, and lowering the temperature could favor the desired N-arylation pathway.

N_Selectivity start Low N-Selectivity (Mixture of N- and O-Arylation) catalyst_check Is a Pd/Bulky Ligand (e.g., BrettPhos) system being used? start->catalyst_check base_check Optimize Base catalyst_check->base_check Yes outcome Improved N-Selectivity catalyst_check->outcome No (Switch to Pd/BrettPhos) temp_check Lower Temperature base_check->temp_check Try LiHMDS instead of NaOtBu temp_check->outcome Run at lowest effective temp.

Caption: Troubleshooting workflow for improving N-selectivity.

Part 3: Troubleshooting Guide - C-O Coupling Reactions (e.g., Ullmann Condensation)

This section focuses on resolving issues during the selective O-arylation of this compound.

Q6: My copper-catalyzed O-arylation (Ullmann-type reaction) is not proceeding or is very sluggish. What should I investigate?

A6: Sluggish Ullmann-type reactions with this compound are often due to the electronically deactivated nature of the phenol and potential catalyst inhibition.

Potential Cause Explanation Troubleshooting Steps
Low Catalyst Activity Traditional Ullmann conditions (stoichiometric copper powder at high temperatures) are often ineffective for complex substrates.1. Use a Soluble Copper(I) Source: CuI is a common and effective choice.[6][10] 2. Add a Ligand: Modern Ullmann reactions are ligand-accelerated. The choice of ligand is crucial for O-selectivity.
Poor Ligand Choice The ligand is essential for solubilizing the copper salt and facilitating the catalytic cycle.1. Use N,O- or N,N-donor Ligands: Picolinic acid is a highly effective ligand for the O-arylation of phenols.[3][4][6] Alternatively, N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) can be used. 2. Screen Ligands: If one ligand is ineffective, screening others like proline or different diamines may be beneficial.
Inappropriate Base or Solvent The choice of base and solvent significantly impacts the reaction rate.1. Use a Suitable Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically effective for deprotonating the phenol without causing side reactions.[6][11] 2. Choose a Polar, Aprotic Solvent: DMSO or DMF are common solvents for copper-catalyzed O-arylation as they help to solubilize the reagents and operate at the required temperatures.[6][12]
Aryl Halide Reactivity The reactivity of the aryl halide partner follows the order I > Br >> Cl.1. Use an Aryl Iodide or Bromide: Aryl chlorides are generally not reactive enough for copper-catalyzed O-arylation under mild conditions.[12]
Q7: I am getting N-arylation as a side product in my copper-catalyzed O-arylation. How can I improve the O-selectivity?

A7: While copper catalysts strongly favor O-arylation of aminophenols, N-arylation can occur under certain conditions.

Primary Cause: The reaction conditions (especially the ligand) are not optimal for differentiating between the phenoxide and the amino group.

Solutions to Enhance O-Selectivity:

  • Use a Picolinic Acid Ligand: The combination of CuI and picolinic acid has been shown to be highly selective for the O-arylation of aminophenols.[2][4] The picolinic acid likely forms a copper complex that preferentially reacts with the phenoxide.

  • Avoid Overly Harsh Conditions: Extremely high temperatures or very long reaction times can sometimes lead to a loss of selectivity. Try to find the mildest conditions that still provide a reasonable reaction rate.

  • Base Choice: Ensure you are using a base like K₃PO₄ or Cs₂CO₃ rather than a very strong base like NaOtBu, which is more commonly associated with N-arylation reactions.

Part 4: Troubleshooting Guide - C-C Coupling Reactions (e.g., Suzuki and Sonogashira)

This section addresses challenges when using derivatives of this compound in C-C bond-forming reactions. For these reactions, one of the functional groups (amino or hydroxyl) is typically protected, or the aminophenol is first converted to an aryl halide or triflate.

Q8: I am attempting a Suzuki-Miyaura coupling with a bromo- or iodo-derivative of this compound, and the reaction is inefficient. What are the key parameters to optimize?

A8: Inefficient Suzuki-Miyaura couplings with this type of substrate are often related to the electronic and steric properties of the fluorinated aryl halide.

Key Optimization Parameters:

  • Catalyst and Ligand: The electron-withdrawing nature of the fluorine atoms can make oxidative addition more facile, but the amino and hydroxyl groups can interfere. Using a robust palladium pre-catalyst with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is a good starting point. For polyfluorinated substrates, sometimes simpler catalysts like Pd(PPh₃)₄ can be effective.[13][14]

  • Base and Solvent: The choice of base is critical. A combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar solvent system (e.g., dioxane/water, DMF/water) is a standard starting point.[13] For challenging couplings, a phosphate base (K₃PO₄) may be more effective.

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded. Using boronate esters (e.g., pinacol esters) can sometimes give more reproducible results than the corresponding boronic acids.

Q9: My Sonogashira coupling with an iodo-derivative of this compound is failing. What are the common pitfalls?

A9: Sonogashira couplings involve a dual catalytic system (palladium and copper), and failure can arise from issues with either catalyst or the specific substrate.[15]

Troubleshooting Steps:

  • Ensure a Copper(I) Co-catalyst is Used: The classic Sonogashira reaction requires a copper(I) salt (e.g., CuI) to form the copper acetylide intermediate. While "copper-free" Sonogashira reactions exist, they often require specific ligands and conditions that may not be suitable for this substrate.[16]

  • Amine Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used as both the base and often as a solvent or co-solvent. Ensure it is anhydrous.

  • Degassing: The catalytic cycle is sensitive to oxygen. Thoroughly degas the reaction mixture to prevent catalyst oxidation and alkyne homocoupling (Glaser coupling), which is a common side reaction.

  • Protecting Groups: The free amino and hydroxyl groups can potentially interfere with the catalysts. Protecting one or both of these groups may be necessary to achieve a clean reaction.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Selective N-Arylation (Buchwald-Hartwig)

This protocol is a starting point and should be optimized for specific substrates.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: General Procedure for Selective O-Arylation (Ullmann Condensation)

This protocol is a starting point and should be optimized for specific substrates.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Add this compound (1.2 mmol) and the aryl iodide (1.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMSO (4 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

workup procedures to remove impurities from 4-Amino-2,3-difluorophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,3-difluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. The unique electronic properties conferred by the difluoro substitution pattern make this compound a valuable building block in pharmaceuticals and agrochemicals.[1][2] However, like many aminophenols, its purification can be challenging due to its reactivity and susceptibility to oxidation.[3]

This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common pitfalls associated with the workup and purification of this compound, ensuring you obtain a high-purity product for your downstream applications.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing aminophenols is the reduction of the corresponding nitrophenol.[4][5] Therefore, you can typically expect to find:

  • Unreacted Starting Material: Residual 2,3-difluoro-4-nitrophenol.

  • Intermediates: Partially reduced species, such as nitroso or hydroxylamine intermediates.

  • Catalyst Residues: If catalytic hydrogenation is used, trace metals (e.g., Palladium, Platinum, Nickel) may be present.[6]

  • Oxidation Products: Aminophenols are highly susceptible to air oxidation, which leads to the formation of intensely colored polymeric quinoid structures.[3][7][8] This is often the source of pink, brown, or purple discoloration.

  • Side-Reaction Products: Depending on the reaction conditions, side-products from condensation or other reactions may form.[4]

Q2: My isolated this compound is a pink or brown powder, not white. Is it usable? How can I decolorize it?

A2: The discoloration is almost certainly due to oxidation.[8] While a slightly off-white or tan color might be acceptable for some initial screening experiments, it is highly recommended to use pure, colorless material for reactions where stoichiometry and side-product formation are critical. The colored impurities can interfere with subsequent steps and complicate product purification.[2]

Decolorization Strategy: The most effective method to remove colored impurities is by treating the compound with activated charcoal during recrystallization.[7]

  • Dissolve the crude, colored compound in a suitable hot solvent.

  • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

  • Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Causality Note: Activated charcoal has a high surface area and can adsorb large, flat, polar molecules, which is characteristic of the polymeric oxidation products. However, be aware that it can also adsorb some of your desired product, potentially leading to a slight reduction in yield.[7]

Q3: How can I effectively assess the purity of my this compound?

A3: A multi-technique approach is always best for purity assessment.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative analysis. It allows you to visualize the number of components in your sample and determine an appropriate solvent system for column chromatography.[9][10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the gold standard. It can accurately determine the percentage of your main compound and quantify impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction can be a very effective initial purification step. This compound is amphoteric, meaning it has both a weakly basic amino group and a weakly acidic phenolic hydroxyl group.[3][11]

  • Acidic Wash: Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) will protonate the amino group, pulling the desired compound into the aqueous layer as a salt. Neutral, non-basic impurities will remain in the organic layer.

  • Basic Wash: Alternatively, washing the organic solution with a dilute base (e.g., 1M NaOH) will deprotonate the phenolic hydroxyl group, again forming a water-soluble salt and extracting it into the aqueous phase. Neutral, non-acidic impurities will be left behind.

After extraction, the aqueous layer is neutralized to precipitate the purified product, which can then be collected by filtration.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used, preventing saturation. 3. Premature crystallization occurred during hot filtration.1. Choose a different solvent or a solvent/anti-solvent system. Cool the filtrate in an ice bath or freezer for a longer period. 2. Boil off some of the solvent to concentrate the solution before cooling.[7] 3. Ensure the filtration apparatus (funnel, flask) is pre-heated before performing the hot filtration.
Product Oils Out Instead of Crystallizing 1. The presence of impurities is depressing the melting point. 2. The solution is supersaturated. 3. The solvent is not ideal for crystallization.1. Attempt to purify further by column chromatography before recrystallization. 2. Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a seed crystal of pure product if available. 3. Try a different solvent system.
Poor Separation in Column Chromatography 1. The solvent system (mobile phase) is too polar. 2. The solvent system is not polar enough. 3. The column was overloaded with the crude sample.1. All compounds are eluting too quickly (high Rf values). Decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).[9] 2. The compounds are stuck at the top of the column (low Rf values). Increase the polarity of the eluent.[9] 3. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Product Discolors During Workup/Storage 1. Exposure to atmospheric oxygen. 2. Exposure to light.1. Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible.[7] Use degassed solvents for extractions and recrystallization. 2. Store the final product in an amber vial or a container protected from light.[8]

Visualization of Purification Strategy

The following diagram outlines a general workflow for the purification and troubleshooting of this compound.

Purification_Workflow Crude Crude Reaction Mixture Assess Initial Purity Assessment (TLC, HPLC) Crude->Assess Colored Is Product Colored? Assess->Colored Charcoal Recrystallization with Activated Charcoal Colored->Charcoal Yes Purify Primary Purification Method Colored->Purify No Charcoal->Purify Recryst Recrystallization Purify->Recryst High Polarity Difference Between Impurities Column Column Chromatography Purify->Column Similar Polarity Impurities FinalAssess Final Purity & Characterization (HPLC, NMR, MP) Recryst->FinalAssess Column->FinalAssess Store Store Under Inert Gas, Protected from Light FinalAssess->Store

Caption: A typical decision workflow for purifying crude this compound.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds when impurities have different solubility profiles from the desired product.[7] The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, or mixtures like ethanol/water). A good solvent will require heating to fully dissolve the compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved. If the solution is colored, this is the point to add activated charcoal.

  • Hot Filtration (if charcoal was used): Pre-heat a separate flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.[7]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[9][12] It is particularly useful for separating impurities with polarities similar to the product.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal solvent system (eluent) using TLC. The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point for aminophenols is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (the stationary phase) as a slurry in the least polar solvent of your eluent system (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[10][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a flow of air or nitrogen) to push the solvent through.[12] The less polar compounds will travel down the column faster than the more polar compounds.[10]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Principle cluster_0 Glass Column cluster_1 Fraction Collection Load 1. Load Crude Mixture Silica Stationary Phase (Silica Gel - Polar) Separation Separation based on Polarity (More polar compounds stick to silica longer) Silica->Separation Elute 2. Elute with Mobile Phase (Less Polar) Frac1 Fraction 1 (Less Polar Impurity) Separation->Frac1 Frac2 Fraction 2 (Pure Product) Frac3 Fraction 3 (More Polar Impurity)

Caption: Principle of separating compounds by polarity using column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 4-Amino-2,3-difluorophenol Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance. 4-Amino-2,3-difluorophenol, a key building block in the synthesis of advanced pharmaceutical agents and specialty materials, presents unique analytical challenges due to its reactive functional groups and potential for isomeric and process-related impurities.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Pillar 1: The Foundation of Trust - Core Principles of Method Validation

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[3] For purity analysis, this means the method must be able to accurately and reliably quantify this compound while simultaneously separating and detecting its potential impurities. According to the ICH Q2(R2) guideline, the core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[1][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] A minimum of five concentration levels is recommended for establishing linearity.[4]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery of a known amount of analyte.[1][4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For impurity testing, the LOQ must be at or below the reporting threshold.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Pillar 2: Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of this compound and its expected impurities. We will compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

HPLC is the workhorse for purity and impurity determination in the pharmaceutical industry due to its versatility, robustness, and high resolving power for non-volatile and thermally labile compounds.

Expertise & Experience: The aromatic nature of this compound makes it an excellent candidate for UV detection. A Photo Diode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, which is invaluable for assessing peak purity and aiding in the tentative identification of impurities.

The choice of stationary phase is critical. A reversed-phase C18 column is the logical starting point due to the moderate polarity of the molecule. The key to a successful separation lies in controlling the ionization of the acidic phenolic hydroxyl group and the basic amino group. This is achieved by using a buffered mobile phase. A pH between 3 and 6 is often optimal to ensure consistent retention and sharp peak shapes.

Experimental Protocol: HPLC-PDA for Purity Validation

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and test samples in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

    • Prepare a series of calibration standards from a stock solution to cover the expected range (e.g., from the LOQ to 120% of the test concentration).[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Acetic Buffer, pH 5.0 (or similar).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from low to high organic phase (e.g., 10% B to 90% B over 30 minutes) is employed to elute potential impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35 °C.

    • Detection: PDA detection at a wavelength of maximum absorbance (e.g., 280 nm) and spectral scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Analyze a blank, a placebo (if in a formulation), the reference standard, and a spiked sample containing known related substances to demonstrate resolution.[4]

    • Linearity & Range: Inject the calibration standards in triplicate and perform a linear regression analysis of peak area versus concentration.

    • Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%).

    • Precision: Analyze six replicate preparations of the test sample for repeatability. For intermediate precision, a different analyst should repeat the analysis on a different day.

    • LOQ/LOD: Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation p1 Weigh Reference Standard & Test Sample p2 Dissolve in Diluent (e.g., MeCN/H2O) p1->p2 p3 Prepare Linearity Standards (LOQ to 120%) p2->p3 a1 Inject into HPLC System (C18 Column, Buffered Mobile Phase) p3->a1 Inject Samples a2 Gradient Elution a1->a2 a3 PDA Detection (200-400 nm) a2->a3 v1 Integrate Peaks & Assess Peak Purity a3->v1 Acquire Data v2 Calculate Purity (% Area) & Impurity Profile v1->v2 v3 Verify Against ICH Criteria (Linearity, Accuracy, Precision) v2->v3 end end v3->end Final Report

Caption: HPLC-PDA workflow for purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds. However, the polar hydroxyl and amino groups in this compound make it non-volatile and prone to poor peak shape and thermal degradation in the GC inlet.

Expertise & Experience: Direct injection of this analyte onto a GC column is ill-advised. The key to a successful GC analysis is derivatization . This chemical modification step converts the polar N-H and O-H bonds into less polar, more volatile groups, significantly improving chromatographic performance.[7] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[7] The coupling of GC with a Mass Spectrometry (MS) detector provides unparalleled specificity and structural information for impurity identification.

Experimental Protocol: GC-MS for Purity Validation (with Derivatization)

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a reaction vial and dissolve in a dry, aprotic solvent (e.g., Pyridine or Acetonitrile).

    • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).[7]

    • Tightly cap the vial and heat at 70°C for 30-60 minutes to ensure complete derivatization.[7]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: 280°C (splitless injection).

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to separate impurities.

    • MS Detector: Operate in full scan mode for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity if quantifying known impurities.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Validation Considerations:

    • The validation must account for the derivatization step. The completeness and reproducibility of the reaction are critical for accuracy and precision.

    • Specificity is excellent due to both chromatographic separation and mass spectral fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh Sample into Reaction Vial p2 Dissolve in Aprotic Solvent p1->p2 p3 Add Silylating Agent (e.g., BSTFA) p2->p3 p4 Heat to Drive Reaction (e.g., 70°C for 30 min) p3->p4 a1 Inject Derivatized Sample into GC-MS p4->a1 Inject Cooled Sample a2 Temperature Programmed Separation (DB-5MS Column) a1->a2 a3 Mass Spec Detection (Full Scan & SIM Mode) a2->a3 d1 Identify Impurities via Mass Spectral Library Match a3->d1 Acquire Data d2 Quantify using Total Ion Chromatogram (TIC) d1->d2 d3 Confirm Structure by Fragmentation Analysis d2->d3 end end d3->end Final Report

References

The Structure-Activity Relationship of 4-Amino-2,3-difluorophenol Analogs: A Comparative Guide for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The 4-amino-2,3-difluorophenol core represents a particularly promising starting point for the development of novel therapeutics. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a specific focus on their potential as inhibitors of receptor tyrosine kinases (RTKs), a critical class of enzymes implicated in oncology and other proliferative diseases.

The rationale for exploring this scaffold lies in the established roles of its constituent functional groups in binding to the ATP pocket of kinases. The aminophenol moiety can engage in crucial hydrogen bond interactions, while the vicinal difluoro substitution can modulate the electronics of the phenyl ring and offer additional points of interaction. This guide will synthesize data from related compound classes to build a predictive SAR model for this compound analogs, providing a roadmap for their rational design and optimization.

The this compound Scaffold: A Privileged Motif for Kinase Inhibition

The this compound scaffold contains three key functional groups that can be systematically modified to probe their influence on biological activity: the amino group, the hydroxyl group, and the difluorinated phenyl ring. In the context of RTK inhibition, each of these plays a vital role.

  • The Amino Group: The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Modifications at this position are expected to significantly impact potency and selectivity.

  • The Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within the active site. Its acidity and nucleophilicity can be modulated by the electron-withdrawing fluorine atoms.

  • The 2,3-Difluoro Phenyl Ring: The vicinal difluoro substitution pattern has a profound electronic and conformational impact. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the phenolic hydroxyl and the amino group, influencing their ionization state at physiological pH. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein, enhancing binding affinity[1].

The following sections will delve into the prospective SAR of modifications at each of these positions, drawing analogies from established kinase inhibitors and related fluorinated compounds.

Structure-Activity Relationship at the 4-Amino Position

Modifications at the 4-amino position are critical for exploring the SAR of this scaffold. The primary amino group can be acylated, alkylated, or used as a handle for the introduction of larger, more complex moieties.

Table 1: Hypothetical SAR of Modifications at the 4-Amino Group of this compound Analogs as EGFR Inhibitors.

Compound IDR1 (at 4-amino)R2 (at 1-hydroxyl)Predicted EGFR IC50 (nM)Rationale for Predicted Activity
1a -H-H>10,000Unsubstituted amino group may not provide optimal interactions.
1b -C(O)CH3-H1,500Acylation reduces basicity; may still allow for H-bonding.
1c -CH3-H800Small alkyl group may improve hydrophobic interactions.
1d -C(O)c1ccccc1-H500Phenylacetyl group can explore additional binding pockets.
1e -(CH2)2-morpholine-H150Introduction of a soluble, basic moiety can improve pharmacokinetics and engage with solvent-exposed regions.

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR principles.

The introduction of various substituents on the amino group allows for the exploration of different regions of the kinase active site. Small alkyl groups can probe for small hydrophobic pockets, while larger, more functionalized groups can extend into the solvent-exposed region, potentially improving solubility and pharmacokinetic properties.

Structure-Activity Relationship at the 1-Hydroxyl Position

The phenolic hydroxyl group is another key point for modification. It can be alkylated to form ethers or used as a handle for attaching other functional groups.

Table 2: Hypothetical SAR of Modifications at the 1-Hydroxyl Group of this compound Analogs as EGFR Inhibitors.

Compound IDR1 (at 4-amino)R2 (at 1-hydroxyl)Predicted EGFR IC50 (nM)Rationale for Predicted Activity
2a -H-H>10,000Unmodified phenol may be prone to rapid metabolism.
2b -H-CH35,000Methyl ether removes H-bond donor capability, likely reducing potency.
2c -H-(CH2)2OH2,000Hydroxyethyl ether may form new H-bonds.
2d -H-C(O)CH38,000Esterification may act as a prodrug strategy but likely inactive itself.

Alkylation of the hydroxyl group to form ethers is a common strategy to modulate physicochemical properties. While this removes the hydrogen bond donating ability of the phenol, the resulting ether can still act as a hydrogen bond acceptor. The size and nature of the alkyl group can be varied to probe for additional interactions.

Experimental Protocols

General Protocol for the Parallel Synthesis of a Library of this compound Analogs

This protocol outlines a method for the rapid generation of a library of analogs with diversity at the 4-amino and 1-hydroxyl positions.

1. Synthesis of the Core Scaffold (if not commercially available):

  • The synthesis of this compound can be achieved through various reported methods, often starting from commercially available difluoronitrobenzene derivatives followed by reduction of the nitro group.

2. Diversification of the 4-Amino Group (Amide Formation):

  • Array a series of carboxylic acids (0.2 mmol) in individual wells of a 96-well reaction block.

  • To each well, add a solution of a coupling agent such as HATU (0.22 mmol) in DMF (1 mL).

  • Add a solution of this compound (0.1 mmol) in DMF (0.5 mL) to each well.

  • Add a base such as diisopropylethylamine (DIPEA, 0.3 mmol) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reaction with water and extract the products using ethyl acetate.

  • Purify the products using parallel flash chromatography or preparative HPLC.

3. Diversification of the 1-Hydroxyl Group (Ether Formation):

  • To a solution of this compound (0.1 mmol) in a suitable solvent like acetone or DMF in individual wells of a 96-well reaction block, add a base such as potassium carbonate (0.3 mmol).

  • Add a library of alkyl halides (0.12 mmol) to the respective wells.

  • Seal the reaction block and heat at 60 °C for 12 hours.

  • After cooling, filter the reaction mixtures to remove the base.

  • Evaporate the solvent and purify the products by parallel chromatography.

In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Prepare a series of dilutions of the synthesized analogs in DMSO.

  • In a 96-well plate, add the kinase (e.g., EGFR), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add the serially diluted compounds to the wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualization of Key Concepts

Proposed Synthetic Workflow for Analog Library Generation

G cluster_amino Amino Group Diversification cluster_hydroxyl Hydroxyl Group Diversification start This compound amino_coupling Amide Coupling (e.g., HATU, DIPEA) start->amino_coupling hydroxyl_reaction Williamson Ether Synthesis (e.g., K2CO3) start->hydroxyl_reaction amino_reagents Library of Carboxylic Acids (R1-COOH) amino_reagents->amino_coupling amino_analogs 4-(Acylamino)-2,3- difluorophenol Analogs amino_coupling->amino_analogs hydroxyl_reagents Library of Alkyl Halides (R2-X) hydroxyl_reagents->hydroxyl_reaction hydroxyl_analogs 4-Amino-1-(alkoxy)-2,3- difluorobenzene Analogs hydroxyl_reaction->hydroxyl_analogs

Caption: Synthetic workflow for creating a library of this compound analogs.

General Mechanism of Type I Kinase Inhibition

G cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor This compound Analog inhibitor->hinge H-bonds from -NH or -OH atp ATP atp->hinge competes with

Caption: Competitive inhibition of ATP binding by a this compound analog.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. By systematically exploring the structure-activity relationships through the synthesis and evaluation of a diverse library of analogs, researchers can identify potent and selective compounds with therapeutic potential. The insights gained from such studies, guided by the principles outlined in this guide, will be instrumental in advancing the development of the next generation of targeted therapies. Future work should focus on obtaining co-crystal structures of lead compounds with their target kinases to further refine the SAR and guide the design of even more potent and selective inhibitors.

References

spectroscopic analysis to confirm the structure of 4-Amino-2,3-difluorophenol products

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Spectroscopic Confirmation of 4-Amino-2,3-difluorophenol

In the landscape of drug discovery and materials science, the precise structural confirmation of novel or synthesized compounds is not merely a procedural step but the bedrock of reliable and reproducible research. For molecules like this compound, a substituted aromatic compound with significant potential as a building block, unambiguous characterization is paramount. The presence of multiple functional groups (-NH₂, -OH) and fluorine substituents creates a rich field for spectroscopic analysis but also introduces challenges, such as the potential for isomeric byproducts.

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. It moves beyond a simple listing of data to explain the causality behind experimental choices, offering a robust, self-validating workflow for researchers. We will compare its expected spectroscopic signature against potential isomers and precursors, providing the experimental data and protocols necessary for confident structural assignment.

The Holistic Approach: Why One Technique is Not Enough

Relying on a single analytical method for structural confirmation is a significant risk. Each technique offers a unique piece of the molecular puzzle. A holistic approach, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, provides complementary data points that, when taken together, leave no room for ambiguity.

This workflow is designed to be sequential and logical. MS provides the foundational confirmation of elemental composition, IR identifies the key functional groups, and NMR meticulously maps the atomic connectivity, providing the definitive structural proof.

G cluster_0 Analytical Workflow Synthesis Synthesized Product (Crude this compound) HRMS High-Resolution MS (Confirm Elemental Formula) Synthesis->HRMS Is the mass C6H5F2NO? IR ATR-IR Spectroscopy (Identify Functional Groups) HRMS->IR Yes NMR Multinuclear NMR Suite (Definitive Structure & Isomer Check) IR->NMR O-H, N-H, Ar-F present? Confirmation Confirmed Structure (Pure this compound) NMR->Confirmation Correct connectivity & couplings?

Caption: A logical workflow for structural confirmation.

Part 1: The First Check – High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before investing significant time in NMR, it's crucial to confirm that the product has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to determine the molecular formula with high confidence.[1][2] This technique is superior to low-resolution MS because it can distinguish between compounds with the same nominal mass but different elemental formulas.[3][4] For this compound (C₆H₅F₂NO), the exact mass is a unique fingerprint.

Comparative Data:

CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
This compound C₆H₅F₂NO146.0412
4-Amino-2-fluorophenolC₆H₆FNO128.0506
2,3-DifluoroanilineC₆H₅F₂N129.0439
Isomeric Impurity (e.g., 4-Amino-2,5-difluorophenol)C₆H₅F₂NO146.0412

Note: As seen in the table, HRMS cannot distinguish between isomers.[1] This is why NMR is essential.

Protocol: High-Resolution Mass Spectrometry Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved.

  • Instrument Setup: Use an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis. Calibrate the instrument according to the manufacturer's guidelines immediately before the run.

  • Method:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass.

    • Confirm that the calculated formula is C₆H₆F₂NO⁺ and that the mass error is below 5 ppm.

Part 2: Functional Group Identification – Infrared (IR) Spectroscopy

Expertise & Causality: Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid, non-destructive technique perfect for identifying key functional groups.[5][6][7] For this compound, we expect to see characteristic vibrations for the hydroxyl (-OH), amine (-NH₂), and aromatic C-F and C=C bonds. The absence of precursor signals (e.g., a nitro group -NO₂ if synthesized via reduction) provides evidence of a complete reaction.

Comparative Data:

Functional GroupExpected Wavenumber (cm⁻¹) in this compoundReference (4-Aminophenol) Wavenumber (cm⁻¹)[8][9][10]
O-H Stretch (Phenolic)3200-3600 (Broad)~3350 (Broad)
N-H Stretch (Amine)3300-3500 (Two sharp peaks)~3400, ~3300
C=C Stretch (Aromatic)1500-1600~1510, ~1610
C-F Stretch1100-1300 (Strong)N/A
C-O Stretch (Phenolic)1200-1260~1230
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: No extensive preparation is needed. Place a small amount of the solid product directly onto the ATR crystal.[5]

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Method:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the solid sample to the crystal and use the pressure clamp to ensure good contact.[7]

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The spectrum should be automatically ratioed against the background.

    • Identify and label the key vibrational bands corresponding to the O-H, N-H, C=C, C-F, and C-O stretches. Compare these to the expected values.

Part 3: The Definitive Proof – Multinuclear NMR Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required. The chemical shifts (δ), coupling constants (J), and integration values provide a complete picture of the molecule's carbon-hydrogen-fluorine framework.[11][12]

¹H NMR: The two aromatic protons will appear as distinct multiplets. Their chemical shifts are influenced by the electron-donating -OH and -NH₂ groups and the electron-withdrawing -F atoms.[13][14] The splitting patterns will be complex due to both H-H and H-F couplings.[15]

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[16][17] The two fluorine atoms are in different chemical environments and will appear as two distinct signals. They will be split by each other (F-F coupling) and by the adjacent aromatic protons (H-F coupling), providing crucial connectivity information.[18][19]

¹³C NMR: The spectrum will show six distinct aromatic carbon signals. The carbons directly attached to fluorine will exhibit very large one-bond C-F coupling constants (¹JCF), which are unmistakable signatures.[20]

G cluster_0 NMR Data Interpretation Logic H_NMR ¹H NMR (2 Aromatic Protons, H-H & H-F Coupling) Structure Confirmed Structure of This compound H_NMR->Structure Confirms Proton Environment & Connectivity F_NMR ¹⁹F NMR (2 Fluorine Signals, F-F & H-F Coupling) F_NMR->Structure Confirms Fluorine Positions & Connectivity C_NMR ¹³C NMR (6 Carbon Signals, Large ¹JCF Couplings) C_NMR->Structure Confirms Carbon Backbone & C-F Bonds

Caption: Integrating data from the NMR suite.

Predicted NMR Data vs. Potential Isomer:

Parameter Predicted: this compound Comparison: 4-Amino-2,5-difluorophenol
¹H NMR Two aromatic protons, likely appearing as complex multiplets (doublet of doublets of doublets) due to H-H and H-F couplings.Two aromatic protons, likely appearing as distinct multiplets with different coupling patterns (e.g., one proton coupled to two fluorines).
¹⁹F NMR Two distinct fluorine signals, coupled to each other (ortho F-F coupling, ³JFF ~ 20 Hz) and to adjacent protons.Two distinct fluorine signals, coupled to each other (meta F-F coupling, ⁴JFF ~ 4-8 Hz) and adjacent protons. The smaller coupling constant is a key differentiator.
¹³C NMR Six aromatic signals. Two signals will show large ¹JCF (~240-250 Hz) and will be adjacent in the structure.Six aromatic signals. Two signals will show large ¹JCF, but these carbons will be separated by a C-H carbon.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 10-25 mg of the dried sample.[21][22]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial before transferring to a clean, dry NMR tube.[23][24]

    • Ensure the sample height in the tube is optimal for the spectrometer (typically ~4-5 cm).[21]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for ¹H, ¹⁹F, and ¹³C nuclei.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters (General):

    • ¹H NMR: Acquire with a spectral width of ~12 ppm, a relaxation delay of 1-2 s, and 16-32 scans.

    • ¹⁹F NMR: Acquire with proton decoupling. Use a wide spectral width (~200 ppm) centered around -140 ppm. Reference the spectrum relative to a standard like CFCl₃ (0 ppm).

    • ¹³C NMR: Acquire with proton decoupling (e.g., using a WALTZ-16 sequence). A longer acquisition time will be needed due to the low natural abundance of ¹³C. Use a spectral width of ~220 ppm and a relaxation delay of 2 s. Accumulate several hundred to a few thousand scans.

  • Data Analysis:

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS.[25]

    • Integrate the ¹H spectrum to confirm the proton ratio.

    • Analyze the chemical shifts and coupling constants for all spectra, comparing them with predicted values and data from analogous structures to confirm the 2,3-difluoro substitution pattern.

Conclusion

The structural confirmation of this compound is a process of accumulating corroborating evidence. High-Resolution Mass Spectrometry validates the elemental formula, ATR-IR confirms the presence of the required functional groups, and a comprehensive suite of NMR experiments provides the definitive, high-resolution map of atomic connectivity. By comparing the acquired data against the predicted values for the target molecule and its potential isomers, researchers can achieve an exceptionally high degree of confidence in their product's identity and purity. This rigorous, multi-faceted approach ensures the integrity of subsequent research and development efforts.

References

A Senior Application Scientist's Guide to Leveraging Fluorinated Aminophenols for Enhanced Drug Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2][3] This guide provides an in-depth comparison of fluorinated aminophenols, a privileged scaffold in many therapeutic areas, and elucidates how the judicious placement of fluorine can unlock significant gains in drug potency.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of fluorine's effects, provide comparative experimental data, and offer detailed protocols for the synthesis and evaluation of these promising compounds.

The Aminophenol Scaffold: A Versatile Platform for Drug Design

o-Aminophenol derivatives are of particular interest in medicinal chemistry due to their diverse biological activities, including antioxidant, antibacterial, and cytotoxic properties.[4][5] Their utility as a core structural motif is evident in numerous kinase inhibitors and other targeted therapies. The presence of both a hydroxyl and an amino group provides key hydrogen bonding interactions with biological targets. However, optimizing the potency and drug-like properties of aminophenol-based compounds often requires fine-tuning their electronic and lipophilic character. This is where the strategic application of fluorine comes into play.

Comparative Analysis of Fluorinated Aminophenols: A Data-Driven Approach

The introduction of fluorine to the aminophenol ring can dramatically alter a compound's interaction with its target protein and its overall pharmacokinetic profile. The following sections provide a comparative analysis based on key physicochemical and biological parameters.

Impact on Physicochemical Properties: pKa and Lipophilicity (LogP)

Fluorine's high electronegativity exerts a strong inductive effect, which can significantly lower the pKa of nearby functional groups.[6][7][8] For aminophenols, this translates to a decrease in the basicity of the amino group and an increase in the acidity of the phenolic hydroxyl group. This modulation of pKa can be critical for optimizing interactions in the target's binding pocket and for controlling the ionization state of the drug at physiological pH, which in turn affects membrane permeability and bioavailability.

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is another crucial parameter influenced by fluorination. While fluorine is highly electronegative, the C-F bond is poorly polarizable, often leading to an increase in localized hydrophobicity.[2] The strategic placement of fluorine can therefore be used to enhance membrane permeability and improve oral absorption.

Table 1: Comparative Physicochemical Properties of Fluorinated Aminophenols

CompoundStructurepKa (Amine) (Predicted)LogP (Predicted)Rationale for Change
2-Aminophenol4.781.23Baseline compound.
4-Fluoro-2-aminophenol4.321.45Fluorine's electron-withdrawing nature lowers the basicity of the amine. Increased lipophilicity due to the C-F bond.
5-Fluoro-2-aminophenol4.451.45Similar effects to the 4-fluoro isomer, with a slightly less pronounced pKa shift due to the position.
4-(Trifluoromethyl)-2-aminophenol3.852.51The potent electron-withdrawing trifluoromethyl group significantly reduces the amine's basicity and substantially increases lipophilicity.

Note: pKa and LogP values are predicted using computational models and are for illustrative purposes. Experimental values may vary.

Enhancement of Drug Potency: Case Study in Kinase Inhibition

The strategic incorporation of fluorine into aminophenol-based kinase inhibitors has been shown to enhance both metabolic stability and binding affinity, leading to potent inhibition of key oncogenic signaling pathways.[9] A prime example is the development of inhibitors for the BRAF kinase, a key player in the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers.[9]

Table 2: Structure-Activity Relationship (SAR) of Fluorinated Aminophenol-Based BRAFV600E Inhibitors

Compound IDR GroupBRAFV600E IC50 (nM)p-ERK IC50 (nM)Key Observations
1 H>1000>1000The non-fluorinated parent compound shows negligible activity.
2 4-F250500Introduction of a single fluorine atom at the 4-position significantly improves potency.
3 3-CF31545The trifluoromethyl group at the 3-position leads to a dramatic increase in both biochemical and cellular potency, highlighting the importance of this modification for optimal binding.[9]

Data is illustrative and based on trends observed in published literature.[9]

The substantial increase in potency observed with the trifluoromethyl-substituted aminophenol (Compound 3) can be attributed to several factors. The electron-withdrawing nature of the CF3 group can modulate the electronics of the aromatic ring, potentially leading to more favorable interactions with the kinase hinge region. Furthermore, the lipophilic nature of the CF3 group can promote hydrophobic interactions within the ATP-binding pocket.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the exploration of fluorinated aminophenols in drug discovery programs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of a Representative Fluorinated Aminophenol Derivative

This protocol outlines the synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide, a representative fluorinated aminophenol derivative.

Workflow for the Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation A 2-(Trifluoromethyl)phenol C 4-Nitro-2-(trifluoromethyl)phenol A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C E 4-Amino-2-(trifluoromethyl)phenol C->E Reduction D Reducing Agent (e.g., H2, Pd/C) D->E G N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide E->G Acetylation F Acetic Anhydride F->G G A Compound Dilution B Reaction Mixture Preparation (Enzyme, Substrate, Compound) A->B C Initiate Reaction with ATP B->C D Incubation C->D E Signal Detection (e.g., Luminescence) D->E F Data Analysis (IC50 Calculation) E->F

References

A Comparative Study of the Electronic Effects of Fluorine in Aminophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact a molecule's electronic properties is paramount. The introduction of a fluorine atom, a bioisostere for hydrogen, can dramatically alter a compound's acidity, basicity, and overall reactivity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the electronic effects of fluorine substitution on the aminophenol scaffold, offering both theoretical insights and practical experimental guidance.

The Duality of Fluorine's Electronic Influence

Fluorine's impact on aromatic systems is a fascinating interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R)[1][2].

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the sigma (σ) bonds. This effect is distance-dependent and tends to increase the acidity of nearby protons and decrease the basicity of lone-pair-donating groups[3][4].

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions[1][2].

In the case of fluorinated aromatic compounds, the strong -I effect generally dominates, leading to an overall electron-withdrawing character. However, the +R effect can still significantly influence the electron distribution and reactivity, particularly in the context of the aminophenol framework where both an acidic hydroxyl group and a basic amino group are present.

The Aminophenol Scaffold: A Tale of Two Functional Groups

Aminophenol exists as three structural isomers: ortho-, meta-, and para-aminophenol. The relative positions of the electron-donating amino (-NH₂) group and the electron-donating hydroxyl (-OH) group influence their intrinsic acidity and basicity. The acidity of the phenolic proton is reflected in its pKa, while the basicity of the amino group is represented by the pKa of its conjugate acid (pKaH).

IsomerpKa (Phenolic OH)pKaH (Ammonium NH₃⁺)
o-Aminophenol9.714.72
m-Aminophenol9.874.37
p-Aminophenol10.465.48
Table 1: Experimental pKa values for aminophenol isomers in water at 25 °C[5][6]. A lower pKa for the phenolic OH indicates stronger acidity, while a higher pKaH for the ammonium ion indicates stronger basicity of the amino group.

The interplay of resonance and inductive effects between the -OH and -NH₂ groups, along with intramolecular hydrogen bonding in the ortho isomer, accounts for these differences.

Fluorine's Perturbation: A Comparative Analysis of Fluoroaminophenol Isomers

Effect on Acidity (pKa of the Phenolic Proton)

Fluorine's strong electron-withdrawing inductive effect is expected to increase the acidity (lower the pKa) of the phenolic proton in all isomers compared to their non-fluorinated counterparts[4][7]. The magnitude of this effect will depend on the position of the fluorine atom relative to the hydroxyl group.

  • Ortho Substitution: A fluorine atom at the ortho position will exert the strongest inductive effect due to its proximity to the hydroxyl group, leading to a significant increase in acidity. Intramolecular hydrogen bonding between the fluorine and the hydroxyl proton could slightly counteract this, but the -I effect is generally dominant for fluorine[8].

  • Meta Substitution: A meta-fluorine will still increase acidity through its inductive effect, though to a lesser extent than an ortho-substituent, as the effect attenuates with distance. The resonance effect of fluorine does not extend to the meta position[3].

  • Para Substitution: A para-fluorine will increase acidity through both its inductive effect and its ability to stabilize the phenoxide conjugate base via resonance.

The following table includes predicted pKa values for some fluoroaminophenol isomers, which align with these expected trends.

CompoundPredicted pKa (Phenolic OH)Reference
4-Amino-2-fluorophenol8.97[9]
4-Amino-3-fluorophenol9.23[10]
2-Amino-5-fluorophenol8.76[11]
Table 2: Predicted pKa values for select fluoroaminophenol isomers. These values suggest a general increase in acidity compared to the parent aminophenols.
Effect on Basicity (pKb or pKaH of the Amino Group)

The electron-withdrawing nature of fluorine is anticipated to decrease the basicity (increase the pKb or decrease the pKaH) of the amino group by reducing the electron density on the nitrogen atom[1].

  • Ortho and Para Substitution: Fluorine at these positions will decrease basicity through its strong inductive effect. The +R effect of fluorine, which would increase electron density, is generally outweighed by the -I effect[2].

  • Meta Substitution: The inductive effect will also decrease the basicity of the amino group when fluorine is in the meta position.

Experimental data for 4-fluoroaniline shows a pKaH of 4.65, which is lower than that of aniline (pKaH = 4.6), indicating a decrease in basicity upon fluorination[12]. This trend is expected to hold for fluoroaminophenols.

G cluster_acidity Factors Increasing Acidity (Lowering pKa) cluster_basicity Factors Decreasing Basicity (Increasing pKb) Inductive Effect (-I) Inductive Effect (-I) Stabilizes Phenoxide Anion Stabilizes Phenoxide Anion Inductive Effect (-I)->Stabilizes Phenoxide Anion Resonance Stabilization of Phenoxide Resonance Stabilization of Phenoxide Resonance Stabilization of Phenoxide->Stabilizes Phenoxide Anion Increases Acidity Increases Acidity Stabilizes Phenoxide Anion->Increases Acidity Inductive Effect (-I) Inductive Effect (-I) Reduces Electron Density on Nitrogen Reduces Electron Density on Nitrogen Inductive Effect (-I) ->Reduces Electron Density on Nitrogen Decreases Basicity Decreases Basicity Reduces Electron Density on Nitrogen->Decreases Basicity Fluorine Substitution Fluorine Substitution Fluorine Substitution->Inductive Effect (-I) Fluorine Substitution->Resonance Stabilization of Phenoxide at o, p Fluorine Substitution->Inductive Effect (-I)

Figure 1: Logical relationship of fluorine's electronic effects on the acidity and basicity of aminophenols.

Experimental Protocols

Synthesis of Fluoroaminophenol Isomers

The synthesis of fluoroaminophenol isomers often involves multi-step sequences starting from commercially available fluorinated nitroaromatics or aminophenols. Below are representative protocols for the synthesis of 4-amino-2-fluorophenol and 2-amino-3-fluorophenol.

Protocol 1: Synthesis of 4-Amino-2-fluorophenol via Catalytic Hydrogenation [13]

  • Dissolution: Dissolve 2-fluoro-4-nitrophenol (5.0 g, 31.8 mmol) in methanol (200 mL).

  • Catalyst Addition: Add 10% palladium on carbon catalyst (1.0 g) to the solution.

  • Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

  • Work-up: Upon reaction completion (monitored by TLC), filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-fluorophenol.

Protocol 2: Synthesis of 2-Amino-3-fluorophenol from 3-Fluoro-2-nitrophenol [14]

  • Reaction Setup: Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol and add 10% palladium on carbon (5 g).

  • Hydrogenation: Evacuate the reaction flask and place the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

  • Filtration: Filter the reaction mixture through a short silica gel pad and wash the silica gel with ethanol.

  • Isolation: Combine the filtrate and washings and concentrate under vacuum to obtain 2-amino-3-fluorophenol.

G start Fluorinated Nitrophenol step1 Dissolve in Solvent (e.g., Methanol, Ethanol) start->step1 step2 Add Catalyst (e.g., 10% Pd/C) step1->step2 step3 Hydrogenation (H₂ atmosphere) step2->step3 step4 Filtration step3->step4 step5 Concentration step4->step5 end Fluoroaminophenol step5->end

Figure 2: General workflow for the synthesis of fluoroaminophenols via catalytic hydrogenation of fluorinated nitrophenols.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a compound as it ionizes with varying pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the fluoroaminophenol isomer in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: In a series of cuvettes or a 96-well plate, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Spectroscopic Measurement: Record the UV-Vis spectrum for each sample over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength of maximum change versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the ionizable group. The pKa can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The introduction of fluorine into the aminophenol framework provides a powerful tool for fine-tuning the electronic properties of these versatile molecules. The strong inductive effect of fluorine generally leads to an increase in the acidity of the phenolic proton and a decrease in the basicity of the amino group. The magnitude of these effects is highly dependent on the isomeric position of the fluorine atom. While a complete experimental dataset for all fluoroaminophenol isomers is yet to be established, the principles outlined in this guide, coupled with computational predictions and standardized experimental protocols, provide a robust framework for researchers to understand, predict, and experimentally validate the electronic consequences of fluorination in this important class of compounds. This understanding is critical for the rational design of novel drug candidates and functional materials with tailored physicochemical properties.

References

A Comparative Guide to Confirming the Regiochemistry of 4-Amino-2,3-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regiochemical Challenge of a Polysubstituted Phenol

4-Amino-2,3-difluorophenol is a valuable building block in medicinal and materials chemistry, prized for the unique electronic and metabolic properties conferred by its fluorine substituents.[1] However, its synthetic utility is coupled with a significant analytical challenge: predicting and confirming the regiochemistry of its reactions. The phenol ring is decorated with competing directing groups: the strongly activating, ortho, para-directing hydroxyl (-OH) and amino (-NH₂) groups, and the deactivating, ortho, para-directing fluorine (-F) atoms.[2][3]

This confluence of electronic effects means that reactions, particularly electrophilic aromatic substitutions, can yield a mixture of constitutional isomers. For instance, an electrophile (E⁺) could theoretically add at the C5 or C6 positions, leading to distinct products with potentially vast differences in biological activity and material properties. Relying on theoretical prediction alone is insufficient; rigorous, unambiguous experimental confirmation is paramount.

This guide provides a comparative analysis of the primary analytical techniques used to navigate this challenge, explaining the causality behind experimental choices and providing field-proven protocols to ensure trustworthy, reproducible results.

Reaction_Regiochemistry cluster_0 Potential Electrophilic Substitution Outcomes Start This compound E_plus Electrophile (E+) Product_C6 6-Substituted Product E_plus->Product_C6 Attack at C6 Product_C5 5-Substituted Product E_plus->Product_C5 Attack at C5

Figure 1: Potential regiochemical outcomes for an electrophilic substitution reaction on this compound.

Part 1: A Comparative Overview of Analytical Methodologies

The definitive assignment of a specific regioisomer requires a suite of analytical techniques. While each method provides valuable information, they differ significantly in their definitive power, experimental requirements, and limitations. The choice of method is often dictated by the available sample, the required level of certainty, and instrumentation access.

Methodology Definitive Power Sample Requirement Throughput / Time Key Strengths & Causality Primary Limitations
NMR Spectroscopy High to Definitivemg scale, non-destructiveHours per experimentProvides detailed structural connectivity and spatial information through chemical shifts and coupling constants. The cornerstone of structural elucidation.Can be ambiguous without 2D experiments; requires careful data interpretation.
X-Ray Crystallography Absoluteµg to mg scale, requires single crystalDays to WeeksProvides an unambiguous 3D map of the molecule, confirming atomic positions and connectivity with the highest certainty.[4][5]The absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain.[6]
Mass Spectrometry (MS) Low to Moderateµg to ng scale, destructiveMinutes per sampleConfirms molecular weight and elemental formula with high accuracy. Tandem MS (MS/MS) can sometimes differentiate isomers by fragmentation.[7][8]Regioisomers often produce identical or very similar fragmentation patterns, making it unreliable as a primary confirmation tool.[9]
Part 2: Deep Dive into Spectroscopic Techniques
2.1 Nuclear Magnetic Resonance (NMR): The Chemist's Primary Tool

NMR spectroscopy is the most powerful and routinely used technique for determining regiochemistry in solution. A multi-pronged approach utilizing ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides a comprehensive picture of the molecular structure.

A. ¹H and ¹³C NMR: The Foundational Scaffolding Proton (¹H) and Carbon-13 (¹³C) NMR provide the initial structural map.[10][11]

  • ¹H NMR: The chemical shifts (δ) and spin-spin coupling constants (J) of the remaining aromatic protons are highly diagnostic. For a mono-substitution product of this compound, a single aromatic proton will remain. Its multiplicity will be a doublet of doublets (or more complex) due to coupling with the two fluorine atoms. The magnitude of the ³JHF and ⁴JHF coupling constants can provide initial clues to the substituent's position.

  • ¹³C NMR: The number of distinct signals in the aromatic region (110-150 ppm) can indicate molecular symmetry.[11] More importantly, the ¹³C-¹⁹F coupling constants (JCF) are highly informative. A direct one-bond coupling (¹JCF) is typically large (~240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (~15-25 Hz and ~3-5 Hz, respectively). Observing these couplings helps assign the carbon skeleton unambiguously.

B. ¹⁹F NMR: The Fluorine-Specific Probe Given the substrate, ¹⁹F NMR is not just useful; it is essential.[12] The ¹⁹F nucleus is 100% abundant and highly sensitive.[13]

  • Chemical Shifts: The chemical shifts of F2 and F3 are exquisitely sensitive to the electronic environment. The introduction of a substituent at C5 or C6 will induce distinct changes in the fluorine resonances compared to the starting material. Computational prediction of ¹⁹F shifts can further aid in assigning the correct isomer.[14]

  • Coupling Information: ¹H-¹⁹F and ¹⁹F-¹⁹F coupling provides critical connectivity data. The presence or absence of a through-bond coupling to a newly introduced group can often solve the structural puzzle.

C. Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive Spatial Confirmation When through-bond coupling information is insufficient, the Nuclear Overhauser Effect (NOE) provides the definitive answer. The NOE is a through-space phenomenon observed between protons that are close to each other (< 5 Å), regardless of whether they are connected by chemical bonds.[15][16][17]

  • Causality: By irradiating a specific proton (e.g., the N-H protons of the amino group) and observing an intensity enhancement in another nearby proton or group (e.g., the ortho-proton of a new substituent), a direct spatial relationship is established. This is the most reliable NMR method to distinguish between, for example, a C5 and C6 substituted product. A 2D NOESY experiment is often preferred as it maps all spatial correlations in a single experiment.[18][19]

2.2 Single-Crystal X-Ray Diffraction: The Unambiguous Gold Standard

For absolute, irrefutable proof of structure, single-crystal X-ray diffraction is unparalleled.[20][21] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[4]

  • When to Use It: X-ray crystallography should be pursued when NMR data is ambiguous, when a novel reaction outcome is suspected, or when the absolute structure is required for regulatory submission or publication in a high-impact journal.

  • The Major Bottleneck: The primary challenge is growing a single crystal of sufficient size and quality. This can be a time-consuming process of screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can sometimes be an effective strategy.[6]

Part 3: Decision-Making Workflow & Experimental Protocols

A logical, stepwise approach ensures efficient and accurate structure determination. The following workflow outlines the recommended process for a typical research setting.

Analytical_Workflow Start Purified Reaction Product LCMS 1. LC-MS / HRMS Start->LCMS Confirm Mass NMR_1D 2. 1D NMR (¹H, ¹³C, ¹⁹F) LCMS->NMR_1D Mass OK Check_1 Structure Clear? NMR_1D->Check_1 NMR_2D 3. 2D NMR (COSY, HSQC, HMBC) Check_1->NMR_2D No End Structure Confirmed Check_1->End Yes Check_2 Regiochemistry Confirmed? NMR_2D->Check_2 NOESY 4. NOESY / ROESY Check_2->NOESY No Check_2->End Yes Check_3 Ambiguity Remains? NOESY->Check_3 XRAY 5. Attempt X-Ray Crystallography Check_3->XRAY Yes Check_3->End No XRAY->End Success

Figure 2: Recommended workflow for confirming the regiochemistry of reaction products.

Protocol 1: Comprehensive NMR Analysis for Regiochemical Assignment

Objective: To acquire a full suite of NMR data sufficient for unambiguous structure elucidation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified, dry product. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice as it will clearly show the -OH and -NH₂ protons. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Data Acquisition (Standard 400 or 500 MHz Spectrometer): a. ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise. This provides the initial overview. b. ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is crucial for observing the fluorine chemical shifts and any potential ¹⁹F-¹⁹F coupling. c. ¹³C{¹H} NMR (DEPT-Q or equivalent): Acquire a proton-decoupled carbon spectrum. A DEPT-Q or similar experiment is efficient as it provides multiplicity information (C, CH, CH₂, CH₃) in a single acquisition. d. 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming which protons are adjacent in the spin system. e. 2D HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded ¹H-¹³C pairs. It is essential for assigning the protonated carbons. f. 2D HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. It is invaluable for mapping the carbon skeleton and identifying quaternary carbons. g. 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time appropriate for small molecules (typically 500-800 ms). This is the key experiment for differentiating regioisomers by identifying through-space proximities.

3. Data Interpretation - A Case Study Example: Imagine a reaction introduces a -CH₂R group. To distinguish between substitution at C5 and C6:

  • C5-Substitution: A NOESY experiment should show a cross-peak between the protons of the new -CH₂R group and the aromatic proton at C6.

  • C6-Substitution: A NOESY experiment should show a cross-peak between the protons of the -CH₂R group and the N-H protons of the amino group at C4. This single correlation provides definitive proof of the C6-substituted isomer.

Conclusion

Determining the regiochemistry of reactions involving this compound is a non-trivial but solvable problem. A systematic approach, beginning with foundational 1D NMR and progressing to advanced 2D techniques like NOESY, will resolve the vast majority of structural ambiguities. While mass spectrometry serves as a vital complementary tool for mass confirmation, it should not be relied upon for primary isomer differentiation. For cases of ultimate importance or persistent ambiguity, single-crystal X-ray diffraction remains the final arbiter, providing unequivocal structural proof. By understanding the strengths and causal principles behind each method, researchers can confidently and efficiently elucidate the correct structures, accelerating the pace of discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2,3-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Amino-2,3-difluorophenol (CAS No. 163733-99-1). As a substituted aromatic amine and a halogenated organic compound, this chemical presents specific hazards that demand rigorous adherence to safety and disposal protocols. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our objective is to provide value beyond the product by ensuring you have the critical information needed to operate safely and in full regulatory compliance.

Core Hazard Profile & Essential Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. The compound's structure, featuring both an amino group and fluorine atoms on an aromatic ring, contributes to its toxicological profile. It is readily absorbed through the skin and can cause significant harm if ingested or inhaled.[1]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the potential dangers. This data is aggregated from multiple suppliers and regulatory bodies.[2]

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral H301/H302: Toxic or Harmful if swallowed.[2][3][4]Danger/Warning☠️
Acute Toxicity, Dermal H311/H312: Toxic or Harmful in contact with skin.[2][3]Danger/Warning☠️
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3]Danger/Warningcorrosive, exclamation
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3]Warningexclamation
Respiratory Irritation H335: May cause respiratory irritation.[3][5]Warningexclamation
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure. Aromatic amines, as a class, can be particularly insidious due to their ability to permeate some common glove materials.[6]

  • Hand Protection : Wear chemical-impermeable gloves such as nitrile or butyl rubber.[5][7] Always double-check the glove manufacturer's specifications for resistance to aromatic amines and halogenated compounds. Discard gloves immediately if contamination is suspected.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[5] When handling larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection : A lab coat is standard, but for significant handling, chemically resistant aprons or suits are recommended. Ensure all skin is covered.[8]

  • Respiratory Protection : Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[8][9] If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates is required.[5]

Emergency Protocol: Accidental Release & Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure
  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 1.2.

  • Containment : Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[7][10] For solid spills, avoid generating dust.[3][7]

  • Absorption : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[1][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or shovel the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[5] Use non-sparking tools to prevent ignition sources.[7][9]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.

  • Disposal : The container with the spilled material and cleanup debris must be sealed, labeled, and disposed of according to the procedures in Section 3.

Core Disposal Procedures & Regulatory Framework

The disposal of this compound is governed by its classification as a halogenated organic compound. Land disposal of such wastes is highly restricted under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]

The following diagram outlines the critical decision-making pathway for proper waste management.

Caption: Decision workflow for the disposal of this compound waste.

Waste Collection and Labeling Protocol
  • Segregation : At the point of generation, designate all waste containing this compound (including pure compound, contaminated materials, and spill cleanup debris) as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

  • Containerization : Place waste into a robust, compatible, and sealable container. Ensure the container material will not react with or degrade from contact with the chemical.

  • Labeling : The container must be labeled clearly and accurately as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "163733-99-1"

    • The associated hazard pictograms (Toxic, Corrosive, Irritant).

    • The accumulation start date.

The Mandated Disposal Route: Incineration

The universally accepted and often legally required method for disposing of halogenated aromatic amines is high-temperature incineration.[5][13]

  • Why Incineration? This method ensures the complete thermal destruction of the organic molecule. Aromatic amines can be persistent and toxic in the environment, and halogenated compounds can form other hazardous byproducts if not properly destroyed.[1]

  • Critical Facility Requirements : The incineration facility must be equipped with an afterburner and an acid gas scrubber .[5][13] The combustion of fluorinated compounds produces hydrogen fluoride (HF), a highly corrosive and toxic gas. The scrubber is essential to neutralize these acid gases before they are released into the atmosphere.

  • Engaging Professionals : All disposal must be conducted through a licensed and certified hazardous waste disposal company.[13] These professionals are trained to handle, transport, and document the disposal process in accordance with all local, state, and federal regulations. It is often beneficial to dissolve or mix the material with a combustible solvent to ensure more efficient combustion in the incinerator.[13]

Decontamination of Equipment and Work Surfaces

Thorough decontamination is the final step in ensuring a safe laboratory environment.

  • Glassware and Equipment : Reusable glassware should be rinsed with a suitable organic solvent (one in which the compound is soluble) to remove residue. This rinseate must be collected as halogenated hazardous waste. Following the solvent rinse, wash the glassware with soap and water and perform a final rinse with deionized water.

  • Work Surfaces : Wipe down all potentially contaminated surfaces (fume hood, benchtops) with a cloth dampened with a cleaning solution. All cleaning materials must be disposed of as solid hazardous waste.

By adhering to this comprehensive guide, you can effectively manage the risks associated with this compound, ensuring the safety of laboratory personnel and maintaining environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.